4-Bromo-3-chloro-2-iodoaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-chloro-2-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClIN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBOOQXLEPXAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)I)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856628 | |
| Record name | 4-Bromo-3-chloro-2-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1426566-90-6 | |
| Record name | 4-Bromo-3-chloro-2-iodobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1426566-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-chloro-2-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromo-3-chloro-2-iodoaniline
Introduction: The Strategic Importance of Polysubstituted Anilines
Polysubstituted anilines are a critical class of intermediates in the fine chemicals industry, serving as foundational scaffolds for a diverse array of high-value molecules. Their utility is particularly pronounced in the pharmaceutical and agrochemical sectors, where the precise arrangement of substituents on the aniline ring can profoundly influence biological activity. The target of this guide, 4-Bromo-3-chloro-2-iodoaniline, is a prime example of a highly functionalized aromatic amine. The unique electronic and steric properties conferred by the three distinct halogen atoms make it a valuable precursor for the synthesis of complex molecular architectures, including but not limited to, novel therapeutic agents and specialized materials. This document provides a comprehensive, field-proven guide to the synthesis of this compound, emphasizing the strategic rationale behind the chosen synthetic pathway and offering detailed, actionable protocols for its execution.
Strategic Synthesis Design: A Multi-Step Approach from 3-Chloroaniline
The synthesis of a tri-halogenated aniline with a specific substitution pattern necessitates a carefully planned sequence of electrophilic aromatic substitution reactions. A direct, one-pot halogenation of aniline or even 3-chloroaniline would result in a complex mixture of isomers and over-halogenated products, owing to the powerful activating and ortho-, para-directing nature of the amino group.[1][2] To achieve the desired regioselectivity for this compound, a multi-step approach commencing with the commercially available 3-chloroaniline is proposed. This strategy hinges on the modulation of the amino group's reactivity through protection, followed by a stepwise introduction of the halogen substituents, guided by their collective directing effects.
The proposed four-step synthetic pathway is as follows:
-
Protection of the Amino Group: Acetylation of 3-chloroaniline to form N-(3-chlorophenyl)acetamide. This is a crucial step to temper the high reactivity of the amino group and to introduce steric hindrance that aids in directing the subsequent electrophilic substitutions.[3]
-
Regioselective Bromination: Electrophilic bromination of N-(3-chlorophenyl)acetamide to yield N-(4-bromo-3-chlorophenyl)acetamide. The acetamido group is a strong ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The incoming electrophile is directed to the position para to the more activating acetamido group.[4]
-
Regioselective Iodination: Introduction of iodine at the most activated remaining position on the N-(4-bromo-3-chlorophenyl)acetamide ring to form N-(4-bromo-3-chloro-2-iodophenyl)acetamide. The acetamido group will direct the iodine to its ortho position.
-
Deprotection: Acid-catalyzed hydrolysis of the acetamido group to yield the final product, this compound.
This logical sequence ensures a high degree of control over the placement of each halogen, a cornerstone of reliable and reproducible organic synthesis.
Visualizing the Synthetic Workflow
Caption: Overall synthetic route to this compound.
Detailed Experimental Protocols
Step 1: Synthesis of N-(3-chlorophenyl)acetamide (Acetylation)
Rationale: The acetylation of the amino group in 3-chloroaniline is a standard procedure to reduce its activating effect and prevent polysubstitution in subsequent steps.[3][5] The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled halogenation.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 12.75 g (0.1 mol) of 3-chloroaniline in 50 mL of glacial acetic acid.
-
To this solution, add 11.2 mL (0.12 mol) of acetic anhydride in one portion.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Collect the resulting white precipitate by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.
-
Dry the crude N-(3-chlorophenyl)acetamide in a vacuum oven at 60 °C. The product is typically of sufficient purity for the next step, but can be recrystallized from an ethanol/water mixture if necessary.
Step 2: Synthesis of N-(4-bromo-3-chlorophenyl)acetamide (Bromination)
Rationale: With the amino group protected, the bromination is directed by both the acetamido and chloro substituents. The acetamido group is the more powerful activating group, directing the incoming electrophile to its para position.[6] N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF is an effective and selective brominating agent for activated aromatic rings.[7]
Procedure:
-
In a 500 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 17.0 g (0.1 mol) of N-(3-chlorophenyl)acetamide in 100 mL of dimethylformamide (DMF).
-
In a separate beaker, dissolve 17.8 g (0.1 mol) of N-Bromosuccinimide (NBS) in 100 mL of DMF.
-
Add the NBS solution dropwise to the stirred solution of the acetanilide at room temperature over a period of 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture for 3 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 500 mL of ice-cold water.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to yield pure N-(4-bromo-3-chlorophenyl)acetamide.
Step 3: Synthesis of N-(4-bromo-3-chloro-2-iodophenyl)acetamide (Iodination)
Rationale: The iodination of the di-halogenated acetanilide is the final substitution step. The acetamido group directs the iodine to its ortho position, which is the most electron-rich and sterically accessible position for electrophilic attack. Iodine monochloride (ICl) is an effective iodinating agent for this transformation.[8]
Procedure:
-
In a 250 mL round-bottom flask, dissolve 24.95 g (0.1 mol) of N-(4-bromo-3-chlorophenyl)acetamide in 100 mL of glacial acetic acid.
-
To the stirred solution, slowly add 16.2 g (0.1 mol) of iodine monochloride (ICl).
-
Heat the reaction mixture to 80 °C in a water bath and maintain this temperature for 2 hours, with continuous stirring.
-
Allow the mixture to cool to room temperature, then pour it into a solution of 15 g of sodium bisulfite in 500 mL of water to quench any unreacted ICl.
-
Collect the solid product by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the crude N-(4-bromo-3-chloro-2-iodophenyl)acetamide. Recrystallization from acetic acid or ethanol may be performed for further purification.
Step 4: Synthesis of this compound (Hydrolysis)
Rationale: The final step is the removal of the acetyl protecting group to regenerate the amino functionality. This is typically achieved by acid-catalyzed hydrolysis.[8]
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 37.5 g (0.1 mol) of N-(4-bromo-3-chloro-2-iodophenyl)acetamide in 100 mL of 95% ethanol.
-
Slowly add 25 mL of concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux and maintain reflux for 4 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then pour it onto 300 g of crushed ice.
-
Neutralize the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9.
-
The product will precipitate as a solid. Collect the crude this compound by vacuum filtration and wash it with cold water.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the final product.
Characterization and Data Summary
The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.
Spectroscopic Data
-
This compound:
-
¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two adjacent protons on the ring. The amino protons will appear as a broad singlet. A known spectrum shows peaks at approximately 8.29 (d, J=2.4Hz, 1H), 7.45 (dd, J=2.4Hz, J=8.8Hz, 1H), 6.75 (d, J=8.8Hz, 1H), and 6.11 (br s, 2H) ppm.[9]
-
¹³C NMR: The carbon NMR will display six distinct signals for the aromatic carbons.
-
IR Spectroscopy: The IR spectrum will show characteristic N-H stretching bands for the primary amine in the range of 3300-3500 cm⁻¹, as well as C-H aromatic stretches and C-X (halogen) vibrations in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
-
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Melting Point (°C) |
| N-(3-chlorophenyl)acetamide | C₈H₈ClNO | 169.61 | 16.96 | 79-81 |
| N-(4-bromo-3-chlorophenyl)acetamide | C₈H₇BrClNO | 248.51 | 24.85 | 135-137 |
| N-(4-bromo-3-chloro-2-iodophenyl)acetamide | C₈H₆BrClINO | 374.40 | 37.44 | ~150-155 (estimated) |
| This compound | C₆H₄BrClIN | 332.36 | 33.24 | ~95-100 (estimated) |
Mechanism of Electrophilic Aromatic Substitution
The key steps in this synthesis, bromination and iodination, proceed via the classical electrophilic aromatic substitution mechanism.
Caption: General mechanism for electrophilic aromatic substitution.
Safety and Handling
All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Anilines: Aniline and its derivatives are toxic and can be absorbed through the skin.[10]
-
Halogenating Agents: N-Bromosuccinimide and iodine monochloride are corrosive and should be handled with care.
-
Acids and Solvents: Concentrated acids are highly corrosive. Organic solvents are flammable and may be toxic.
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of this compound presented herein is a robust and logical pathway that leverages fundamental principles of organic chemistry to achieve a highly specific substitution pattern. By controlling the reactivity of the starting material through amino group protection and by a stepwise introduction of halogens, this method provides a reliable route to this valuable chemical intermediate. The detailed protocols and mechanistic insights offered in this guide are intended to empower researchers and development professionals in their synthetic endeavors.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. ijrar.org [ijrar.org]
- 5. byjus.com [byjus.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. 4-BROMO-3-CHLOROANILINE | 21402-26-6 [chemicalbook.com]
- 8. medium.com [medium.com]
- 9. This compound(1426566-90-6) 1H NMR [m.chemicalbook.com]
- 10. reddit.com [reddit.com]
An In-Depth Technical Guide to 4-Bromo-3-chloro-2-iodoaniline
Foreword: Navigating the Landscape of Polysubstituted Anilines
In the intricate world of synthetic chemistry, particularly within pharmaceutical and agrochemical research, the aniline scaffold remains a cornerstone. Its facile functionalization and inherent biological relevance make it an invaluable starting point for the synthesis of complex molecular architectures. This guide focuses on a uniquely substituted member of this family: 4-Bromo-3-chloro-2-iodoaniline (CAS No. 1426566-90-6). This compound, bearing three distinct halogen atoms at specific positions, presents a fascinating case study in chemoselectivity and synthetic potential. For researchers, scientists, and drug development professionals, understanding the nuanced properties of such a building block is paramount for unlocking its utility.
This document moves beyond a simple recitation of data. It is structured to provide a holistic understanding, grounded in fundamental chemical principles. Where experimental data for this specific isomer is not publicly available, we will engage in predictive analysis based on established chemical theory and data from closely related analogues. This approach is designed to offer not just information, but actionable scientific insight.
Core Molecular Profile and Physicochemical Properties
This compound is a solid organic compound whose structure is defined by an aniline core heavily substituted with electron-withdrawing halogen atoms. This substitution pattern is key to its chemical behavior, influencing everything from its physical state to its reactivity in complex synthetic transformations.
Structural and Physical Data
The fundamental properties of this compound are summarized below. It is critical to note that while basic molecular data is well-established, specific experimental physical constants such as melting and boiling points are not widely reported in peer-reviewed literature, a common reality for specialized, non-commodity chemical intermediates.
| Property | Data | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 1426566-90-6 | [1] |
| Molecular Formula | C₆H₄BrClIN | [1] |
| Molecular Weight | 332.36 g/mol | [2] |
| Physical State | Solid | |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| Storage Conditions | 2-8°C, Inert atmosphere, Protect from light | [2] |
Spectroscopic Characterization: An Expert's Prediction
While verified spectra for this compound are not publicly cataloged, its structure allows for a robust prediction of the key features a researcher would expect to observe upon its synthesis and purification. This predictive analysis is an essential tool for structural verification in the absence of reference data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic region would be of primary interest. The benzene ring has two remaining protons. Due to the substitution pattern, these protons would appear as two distinct signals, likely doublets, resulting from coupling to each other (meta-coupling, with a small coupling constant, J ≈ 2-3 Hz). The proton at C5 (between the bromine and chlorine) would likely be further downfield than the proton at C6. The -NH₂ protons would appear as a broad singlet, the chemical shift of which would be concentration and solvent-dependent.
-
¹³C NMR: The spectrum would display six distinct signals in the aromatic region (approx. 90-150 ppm). The carbon atom bearing the iodine (C2) would be expected at the highest field (lowest ppm value) among the halogenated carbons due to the "heavy atom effect." The carbon attached to the amino group (C1) would be the most deshielded (highest ppm value).
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by several key vibrations. The most diagnostic would be the N-H stretching bands of the primary amine, appearing as a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching would be observed just above 3000 cm⁻¹. The C-X (C-I, C-Br, C-Cl) stretching vibrations would be found in the fingerprint region, typically below 1100 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would be highly characteristic due to the isotopic patterns of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). The molecular ion peak (M⁺) would appear as a cluster of peaks reflecting all possible isotopic combinations of Br and Cl, with the most intense peaks corresponding to [C₆H₄⁷⁹Br³⁵ClIN]⁺ and [C₆H₄⁸¹Br³⁵ClIN]⁺.
Synthesis and Purification: A Conceptual Workflow
A logical starting material would be 4-bromo-3-chloroaniline. The amino group is a powerful ortho-, para-directing group. In 4-bromo-3-chloroaniline, the positions ortho to the amine are C2 and C6. The C2 position is sterically hindered by the adjacent chlorine atom, making the C6 position more accessible for further substitution. However, direct iodination at the highly activated C2 position is still feasible.
Proposed Synthetic Pathway: Electrophilic Iodination
The conceptual pathway involves the direct iodination of 4-bromo-3-chloroaniline at the C2 position. This position is activated by the amino group and is the only remaining unsubstituted position ortho to it.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Considerations (Hypothetical Protocol)
-
Dissolution: Dissolve 4-bromo-3-chloroaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Iodination: Add an iodinating agent such as N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) (1.0-1.2 eq) to the solution, potentially with a catalytic amount of acid if required. The reaction would likely proceed at or slightly above room temperature.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure and purify using silica gel column chromatography, eluting with a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate).
This protocol is conceptual and would require laboratory optimization. It is based on general procedures for the halogenation of anilines.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its potential for selective, sequential chemical transformations, primarily palladium-catalyzed cross-coupling reactions. The different carbon-halogen bonds exhibit distinct reactivities, allowing for controlled, stepwise elaboration of the aromatic core.
The Hierarchy of Halogen Reactivity
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy required to break the carbon-halogen (C-X) bond dictates the reactivity, which follows a clear trend.[3]
Reactivity Order: C-I > C-Br > C-Cl
This predictable hierarchy is the cornerstone of this molecule's utility. It allows a chemist to selectively react the C-I bond while leaving the C-Br and C-Cl bonds intact, by using mild reaction conditions. Subsequently, under more forcing conditions (e.g., different ligand, higher temperature), the C-Br bond can be reacted, followed by the C-Cl bond under even more vigorous conditions.[3]
Caption: Hierarchy of reactivity for sequential cross-coupling reactions.
Applications in Drug Discovery and Agrochemicals
While specific applications for this exact isomer are not documented, polyhalogenated anilines are crucial intermediates in both the pharmaceutical and agrochemical industries.
-
Pharmaceuticals: They serve as scaffolds for building complex molecules. The halogens can act as handles for introducing diverse functionalities or can be retained in the final active pharmaceutical ingredient (API) to modulate properties like lipophilicity, metabolic stability, and binding affinity.
-
Agrochemicals: The specific halogenation pattern is often key to the biological activity of herbicides, fungicides, and pesticides. This molecule serves as a potential precursor to novel crop protection agents.
Safety and Handling
Proper handling of this compound is essential. While a comprehensive, peer-reviewed safety data sheet (SDS) for this specific compound is not widely available, data from suppliers and knowledge of related haloanilines provide a strong basis for safe handling protocols.
-
General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Hazardous Decomposition Products: Combustion may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen halides (HI, HBr, HCl).
-
Storage: Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area under an inert atmosphere.[2]
Conclusion and Future Outlook
This compound represents a highly functionalized and synthetically promising chemical building block. Its most compelling feature is the differential reactivity of its three halogen substituents, which opens the door to controlled, sequential cross-coupling reactions. This enables the construction of complex, tri-substituted aromatic structures from a single precursor, a highly desirable attribute in discovery chemistry.
However, the conspicuous lack of publicly available experimental data—from basic physical properties to validated synthetic protocols—indicates that this is a specialized reagent likely used in proprietary research rather than in broad academic applications. This data gap itself represents an opportunity. The full characterization and exploration of this molecule's reactivity could provide valuable insights and new tools for synthetic chemists. For professionals in drug development and agrochemical research, this compound should be viewed as a high-potential, albeit under-documented, platform for innovation.
References
A Foreword for the Synthetic Chemist
An In-depth Technical Guide to 4-Bromo-3-chloro-2-iodoaniline (CAS No. 1426566-90-6)
This compound is a polysubstituted aromatic amine, a class of compounds that form the backbone of a vast array of functional molecules. While this specific molecule, identified by CAS number 1426566-90-6, is not extensively documented as an end-product with inherent biological activity, its true value lies in its potential as a versatile building block in organic synthesis. The strategic placement of three distinct halogen atoms (bromine, chlorine, and iodine) alongside an amino group on the aniline ring offers a rich platform for selective chemical transformations. This guide is intended for researchers, scientists, and professionals in drug development and materials science, providing a comprehensive overview of its chemical properties, plausible synthetic strategies, and potential applications as a key intermediate.
PART 1: Chemical Identity and Physicochemical Properties
The fundamental characteristics of this compound are summarized below, providing a foundational understanding of this compound.
| Property | Value | Source(s) |
| CAS Number | 1426566-90-6 | [1][2] |
| Molecular Formula | C₆H₄BrClIN | [1][2] |
| Molecular Weight | 332.36 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-bromo-3-chloro-2-iodo-phenylamine | [3] |
| Physical State | Solid | [4] |
Further physicochemical properties such as melting point, boiling point, and solubility are not consistently reported across public sources and should be determined empirically.
PART 2: Safety, Handling, and Storage
As with any halogenated aromatic compound, proper safety protocols are paramount when handling this compound.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed or inhaled.[4]
-
Skin Corrosion/Irritation: Causes skin irritation.[4]
-
Eye Damage/Irritation: Causes serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation.[4]
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably within a fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Avoid breathing dust, fumes, or vapors.[4]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a tightly sealed container in a cool, dry place.[4]
-
Keep under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C for long-term stability.[1]
PART 3: Synthetic Routes and Methodologies
While specific literature detailing the synthesis of this compound is scarce, its structure suggests plausible multi-step synthetic pathways originating from simpler, commercially available anilines or related aromatic compounds. The synthesis of polysubstituted anilines often involves a strategic sequence of electrophilic aromatic substitution reactions, with careful consideration of the directing effects of the substituents.[1]
A common strategy for introducing multiple halogens to an aniline ring involves the use of a protecting group for the amine, such as an acetyl group. This moderates the activating effect of the amine and directs substitution, preventing unwanted side reactions.[5]
Hypothetical Synthetic Workflow:
A plausible, albeit unconfirmed, synthetic route could involve the following steps:
-
Protection of the Amine: Aniline is first acetylated with acetic anhydride to form acetanilide. This step is crucial to control the subsequent halogenation reactions.
-
Sequential Halogenation: The acetanilide is then subjected to a series of electrophilic halogenation reactions. The order of halogen introduction is critical to achieving the desired 2,3,4-substitution pattern. The directing effects of the acetamido group (ortho-, para-directing) and the already-substituted halogens must be carefully considered.
-
Deprotection: The final step involves the hydrolysis of the acetamido group to reveal the free amine, yielding the target this compound.
Caption: A plausible multi-step synthesis of this compound.
PART 4: Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The presence of multiple, distinct halogen atoms makes it a valuable precursor for creating complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[6][7]
1. Cross-Coupling Reactions:
The bromo and iodo substituents are particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[1] These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of C-I vs. C-Br bonds can potentially allow for selective, sequential couplings.
Caption: Potential cross-coupling reactions of this compound.
2. Diazotization and Deamination:
The amino group can be converted to a diazonium salt, which is a versatile intermediate. For instance, a reductive deamination can replace the amino group with a hydrogen atom, as demonstrated in the synthesis of 1-bromo-3-chloro-5-iodobenzene from a related aniline.[8] This highlights the utility of this class of compounds in accessing a variety of substitution patterns on the benzene ring.
3. Pharmaceutical and Agrochemical Intermediate:
Polysubstituted anilines are crucial building blocks for active pharmaceutical ingredients (APIs) and agrochemicals.[6] The specific arrangement of halogens in this compound can be leveraged to synthesize complex heterocyclic systems or to introduce specific functionalities that modulate the biological activity of a target molecule.
Conclusion
This compound (CAS No. 1426566-90-6) is a chemical intermediate with significant potential for applications in synthetic organic chemistry. While detailed studies on this specific molecule are not widely available, its structural features suggest its utility as a versatile building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. The principles of electrophilic aromatic substitution and modern cross-coupling reactions provide a framework for both its synthesis and its subsequent derivatization. As with all specialized chemical reagents, appropriate safety and handling procedures are essential.
References
An In-Depth Technical Guide to the Molecular Structure of 4-Bromo-3-chloro-2-iodoaniline
A Note on a Sparse Data Landscape: The subject of this guide, 4-Bromo-3-chloro-2-iodoaniline (CAS No. 1426566-90-6), exists in a landscape of limited direct experimental data within publicly accessible scientific literature. This guide, therefore, adopts a multi-faceted approach. It synthesizes foundational chemical principles, draws comparative insights from closely related structural isomers and other halogenated anilines, and incorporates theoretical considerations to build a comprehensive understanding of its molecular architecture and characteristics.
Introduction: The Significance of Polysubstituted Anilines
Anilines, and particularly their halogenated derivatives, represent a cornerstone of modern organic synthesis. They are pivotal intermediates in the development of a wide array of functional molecules, from life-saving pharmaceuticals to advanced materials.[1] The strategic placement of different halogen atoms on the aniline ring, as seen in this compound, allows for a high degree of chemical selectivity. Each halogen atom offers a potential reaction site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular frameworks.[2] Furthermore, the electronic properties of the aniline ring are significantly modulated by the inductive and resonance effects of the halogen substituents and the amino group, influencing the molecule's reactivity, basicity, and its interactions with biological targets.[3] In drug discovery, substituted anilines are frequently incorporated into kinase inhibitors and other therapeutic agents due to their ability to form key hydrogen bonds and other non-covalent interactions within protein active sites.[4] However, the potential for metabolic toxicity associated with the aniline moiety necessitates careful structural design and, in some cases, the use of isosteric replacements.[5][6]
Molecular Structure and Physicochemical Properties
The fundamental identity of this compound is established by its chemical formula and molecular weight.
| Property | Value | Source |
| CAS Number | 1426566-90-6 | [7][8] |
| Molecular Formula | C₆H₄BrClIN | [8] |
| Molecular Weight | 332.36 g/mol | [8] |
Predicted Molecular Geometry and Bond Parameters
In the absence of direct X-ray crystallographic data for this compound, we can infer its likely molecular geometry from studies of related compounds and from fundamental principles of chemical bonding. The core of the molecule is a benzene ring, which is expected to be nearly planar. The substituents—an amino group and three different halogen atoms—will cause minor deviations from perfect planarity due to steric strain.
The spatial arrangement of the substituents is critical to the molecule's overall shape and reactivity. The large iodine atom at position 2, adjacent to the amino group at position 1, will likely cause significant steric hindrance. This will influence the orientation of the amino group and may lead to a slight pyramidalization of the nitrogen atom. The C-N bond is expected to have partial double bond character due to the delocalization of the nitrogen lone pair into the aromatic system.
The carbon-halogen bond lengths will follow the trend I > Br > Cl, consistent with the increasing atomic radii of the halogens. Based on crystallographic data for similar halogenated anilines, we can predict the approximate bond lengths for this compound.[2]
| Bond | Predicted Length (Å) | Rationale |
| C-I | ~2.10 | Based on data for 2-iodoaniline and 4-chloro-2-iodoaniline.[2] |
| C-Br | ~1.90 | Typical C(sp²)-Br bond length. |
| C-Cl | ~1.74 | Based on data for 4-chloroaniline.[2] |
| C-N | ~1.40 | Shorter than a typical C-N single bond due to resonance. |
| C-C (aromatic) | ~1.39 | Average C-C bond length in a substituted benzene ring. |
The bond angles within the benzene ring will deviate slightly from the ideal 120° of a perfect hexagon to accommodate the different sizes of the substituents. The C-C-I and C-C-NH₂ angles are likely to be larger than 120° to minimize steric repulsion between these adjacent bulky groups.
Figure 1: 2D representation of this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. These protons are in different chemical environments and will appear as doublets due to coupling with each other. The amino group protons will likely appear as a broad singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments due to the substitution pattern. The chemical shifts will be influenced by the electronegativity and resonance effects of the attached groups.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
N-H stretching: Two bands are expected in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
C-N stretching: A band around 1250-1350 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
-
C-H aromatic stretching: Bands just above 3000 cm⁻¹.
-
C-H aromatic out-of-plane bending: Bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern.
-
C-X stretching (X = Cl, Br, I): These bands appear in the fingerprint region at lower wavenumbers.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion and fragment ions containing these elements. Bromine has two common isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, and chlorine has two isotopes (³⁵Cl and ³⁷Cl) in approximately a 3:1 ratio. This will result in a complex but predictable pattern of peaks.
Proposed Synthesis Protocol
A plausible synthetic route to this compound can be envisioned starting from a more readily available substituted aniline, followed by a series of electrophilic aromatic substitution reactions. The order of introduction of the halogens is crucial to ensure the desired regiochemistry, guided by the directing effects of the substituents present at each stage. A potential retrosynthetic analysis suggests that the final iodination step might be the most challenging due to steric hindrance.
An alternative and potentially more direct approach would involve a Sandmeyer-type reaction starting from a suitable aniline precursor. For instance, a diazotization of a precursor amine followed by treatment with iodide would install the iodine atom.
Figure 2: A proposed two-step synthesis workflow for this compound.
Step-by-Step Methodology (Hypothetical)
Step 1: Synthesis of 4-Bromo-3-chloroaniline from 3-Chloroaniline
-
Reaction Setup: Dissolve 3-chloroaniline (1.0 eq.) in a suitable solvent such as acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution in an ice bath. Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30 minutes, maintaining the temperature below 5 °C. The rationale for using NBS is that it is a mild and selective brominating agent. The para-position to the activating amino group is the most likely site of substitution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound from 4-Bromo-3-chloroaniline
-
Reaction Setup: To a solution of 4-bromo-3-chloroaniline (1.0 eq.) in concentrated sulfuric acid, add iodine (1.1 eq.).
-
Oxidant Addition: Cool the mixture in an ice bath and add ammonium persulfate ((NH₄)₂S₂O₈) (1.2 eq.) portion-wise. The persulfate acts as an oxidizing agent to generate the electrophilic iodine species required for the substitution.
-
Reaction: Allow the reaction to stir at room temperature for several hours.
-
Work-up and Purification: Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution). Extract the product with a suitable organic solvent. The crude product can be purified by recrystallization or column chromatography.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, it should be handled with the utmost care, assuming it possesses hazards similar to other polysubstituted anilines. Such compounds are often toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[9][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion and Future Directions
This compound is a structurally complex molecule with significant potential as a versatile intermediate in organic synthesis, particularly for applications in medicinal chemistry and materials science. While a comprehensive experimental characterization is currently lacking in the public domain, this guide has provided a robust theoretical and comparative analysis of its molecular structure, predicted spectroscopic properties, and a plausible synthetic route.
Future research efforts should focus on the definitive experimental determination of its three-dimensional structure through single-crystal X-ray diffraction. Detailed spectroscopic analysis (NMR, IR, MS) and the development and optimization of a reliable synthetic protocol are also critical next steps. Such data would be invaluable to researchers and drug development professionals seeking to utilize this promising chemical entity.
References
- 1. This compound(1426566-90-6) 1H NMR spectrum [chemicalbook.com]
- 2. Crystal structure of 4-chloro-2-iodoaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-chloroaniline(38762-41-3) IR Spectrum [chemicalbook.com]
- 4. 1426566-90-6 | CAS DataBase [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. This compound | 1426566-90-6 [m.chemicalbook.com]
- 8. 1426566-90-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 9. 4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
A Predictive Guide to the Spectroscopic Analysis of 4-Bromo-3-chloro-2-iodoaniline
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Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic data for the novel compound 4-Bromo-3-chloro-2-iodoaniline. As a newly synthesized molecule, its characterization is paramount for researchers in medicinal chemistry and materials science. This document serves as a whitepaper, applying fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the spectral signatures that would confirm its structure. Each section outlines a robust experimental protocol, presents predicted data in tabular format, and explains the underlying chemical principles for each prediction, thereby offering a self-validating framework for analysis.
Introduction: The Challenge of Polysubstituted Aromatics
The structural elucidation of highly substituted aromatic compounds like this compound presents a unique analytical challenge. The complex interplay of electronic and steric effects from multiple, diverse substituents—an electron-donating amine group and three different electron-withdrawing halogens—creates a nuanced spectroscopic fingerprint. Accurate interpretation of this data is critical for confirming the successful synthesis and purity of the target molecule, which is a prerequisite for its application in drug development or materials research.
This guide moves beyond a simple data sheet, offering a predictive blueprint based on established spectroscopic theory and data from analogous compounds. By understanding the why behind the predicted spectral features, researchers can approach their own experimental data with greater confidence and insight.
¹H NMR Spectroscopy: Probing the Aromatic Protons
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the first line of inquiry for confirming the arrangement of protons on the aromatic ring. In the case of this compound, we expect to see signals only from the two remaining aromatic protons and the amine protons.
Predicted ¹H NMR Spectrum
The substituents dramatically influence the chemical shifts of the two aromatic protons (H-5 and H-6). The -NH₂ group is a strong electron-donating group, which tends to shield ortho and para protons, shifting them upfield (to a lower ppm). Conversely, the halogens are electron-withdrawing via induction, deshielding nearby protons and shifting them downfield.
-
H-5: This proton is meta to the -NH₂ and -Cl groups, and ortho to the -Br group. The primary deshielding effect will come from the adjacent bromine.
-
H-6: This proton is ortho to the -NH₂ group and meta to the -I and -Br groups. The strong shielding from the amine group will be the dominant effect, shifting it significantly upfield relative to H-5.
The two protons are adjacent and will therefore split each other's signals into doublets, a pattern known as an AX system.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-6 | 6.6 - 6.8 | Doublet (d) | 8.0 - 9.0 | Strongly shielded by ortho -NH₂ group. |
| H-5 | 7.4 - 7.6 | Doublet (d) | 8.0 - 9.0 | Deshielded by ortho -Br and meta -Cl groups. |
| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | N/A | Chemical shift is concentration-dependent and proton exchange broadens the signal.[1] |
Note: These are predictions based on additive models. Actual values may vary.
¹H NMR Experimental Protocol
A standard protocol ensures high-quality, reproducible data.
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[2] Chloroform-d is a common first choice.[3]
-
Filtration: Filter the solution through a pipette with a glass wool plug directly into a high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[4] The final liquid depth should be about 4-6 cm.[4][5]
-
Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).[6] Alternatively, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can be used.[5]
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
Visualization of Proton Coupling
The relationship between the aromatic protons is straightforward, as depicted in the following workflow.
References
A Comprehensive Technical Guide to 4-Bromo-3-chloro-2-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 4-bromo-3-chloro-2-iodoaniline, a polysubstituted aniline of significant interest in synthetic organic chemistry. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes information from closely related analogues to present a predictive analysis of its chemical properties, plausible synthetic routes, expected reactivity, and potential applications. By examining the synthesis and reactivity of isomers such as 4-bromo-2-chloro-6-iodoaniline and simpler derivatives, we can infer the chemical behavior of the title compound, offering valuable insights for researchers exploring novel molecular scaffolds. This guide is intended to serve as a foundational resource for the design of synthetic strategies and the exploration of new chemical entities in drug discovery and materials science.
Introduction: The Strategic Importance of Polysubstituted Anilines
Polysubstituted anilines are fundamental building blocks in modern organic synthesis, providing a versatile platform for the construction of complex molecules with diverse functionalities. The precise arrangement of different halogen atoms on the aniline ring, as seen in this compound, offers a rich landscape for regioselective chemical transformations. Each halogen—iodine, bromine, and chlorine—exhibits a distinct reactivity profile, particularly in metal-catalyzed cross-coupling reactions, allowing for sequential and controlled functionalization of the aromatic core. This differential reactivity is a cornerstone of convergent synthetic strategies, enabling the efficient assembly of intricate molecular architectures for applications in pharmaceuticals, agrochemicals, and advanced materials.
The amino group further enhances the synthetic utility of the aniline scaffold, serving as a handle for a wide array of chemical modifications and directing the regioselectivity of electrophilic aromatic substitution reactions. This guide will delve into the specific attributes of this compound, providing a scientifically grounded projection of its chemical behavior.
Chemical Identity and Properties
| Property | This compound (Predicted) | 4-Bromo-2-chloro-6-iodoaniline (Experimental) |
| IUPAC Name | This compound | 4-Bromo-2-chloro-6-iodoaniline |
| CAS Number | 1426566-90-6 | 56141-11-8[1] |
| Molecular Formula | C₆H₄BrClIN | C₆H₄BrClIN[1] |
| Molecular Weight | 332.36 g/mol | 332.36 g/mol [1] |
| Canonical SMILES | C1=CC(=C(C(=C1Br)Cl)I)N | C1=C(C=C(C(=C1Cl)N)I)Br[1] |
| Predicted XLogP3 | ~3.2 | 3.2[1] |
| Physical State | Likely a solid at room temperature | Solid[1] |
Proposed Synthetic Pathways
A plausible synthetic route to this compound can be conceptualized by adapting established multi-step syntheses of related halogenated anilines. A logical starting material would be a commercially available, appropriately substituted aniline or acetanilide, which can then be sequentially halogenated.
Retrosynthetic Analysis
A retrosynthetic approach suggests that this compound can be derived from 4-bromo-3-chloroaniline through a regioselective iodination step. The synthesis of the 4-bromo-3-chloroaniline precursor itself can be achieved from simpler starting materials.
Caption: Retrosynthetic analysis for this compound.
Proposed Experimental Protocol
The following protocol is a hypothetical multi-step synthesis based on established methodologies for the halogenation of anilines.
Step 1: Synthesis of 4-Bromo-3-chloroaniline
This intermediate can be synthesized from 3-chloroaniline. The amino group is a strong ortho-, para-director. To achieve bromination at the para position, direct bromination of 3-chloroaniline would likely yield a mixture of products. A more controlled approach would involve protection of the amine, followed by bromination and deprotection.
-
Protection: React 3-chloroaniline with acetic anhydride to form 3-chloroacetanilide. This moderates the activating effect of the amino group and provides steric hindrance.
-
Bromination: Treat 3-chloroacetanilide with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetic acid. The acetamido group will direct bromination to the para position.
-
Deprotection: Hydrolyze the resulting 4-bromo-3-chloroacetanilide using acidic or basic conditions to yield 4-bromo-3-chloroaniline.
Step 2: Iodination of 4-Bromo-3-chloroaniline to yield this compound
The final iodination step must be regioselective for the position ortho to the amino group.
-
Reaction Setup: Dissolve 4-bromo-3-chloroaniline in a suitable solvent, such as acetic acid or a chlorinated solvent.
-
Iodinating Agent: Add an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). The amino group will direct the electrophilic iodine to the available ortho position.
-
Workup and Purification: After the reaction is complete, quench any excess iodine with a solution of sodium thiosulfate. Extract the product into an organic solvent, wash, dry, and purify by column chromatography to isolate this compound.
Caption: Proposed synthetic workflow for this compound.
Predicted Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the differential reactivity of its three carbon-halogen bonds in metal-catalyzed cross-coupling reactions. The general order of reactivity for oxidative addition to a low-valent metal center (e.g., Pd(0)) is C-I > C-Br > C-Cl. This hierarchy allows for selective functionalization at each position.
Site-Selective Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: Reaction with a boronic acid in the presence of a palladium catalyst and a base would be expected to occur selectively at the C-I bond under mild conditions. Subsequent, more forcing conditions could then induce coupling at the C-Br bond, and finally at the C-Cl bond with specialized catalysts and conditions.
-
Buchwald-Hartwig Amination: Similar selectivity can be anticipated for the coupling of amines, allowing for the sequential introduction of different nitrogen-containing substituents.
-
Sonogashira Coupling: The reaction with a terminal alkyne, typically catalyzed by palladium and copper, would also be expected to proceed preferentially at the C-I bond.
Caption: Hierarchical cross-coupling strategy.
Reactions of the Amino Group
The amino group can undergo a variety of transformations, including:
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by a wide range of nucleophiles in Sandmeyer-type reactions.
-
Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This can be used to protect the amino group or to introduce new functionalities. For instance, the synthesis of resin-bound sulfonamides from 4-bromo-2-iodoaniline has been reported as a starting point for the preparation of 2,3,5-trisubstituted indoles.
Potential Applications in Drug Discovery and Materials Science
While specific applications of this compound have not been documented, its structural motifs are present in a variety of biologically active molecules and functional materials.
-
Pharmaceuticals: Halogenated anilines are common intermediates in the synthesis of active pharmaceutical ingredients (APIs).[2] For example, 4-bromo-2-iodoaniline is a precursor for the preparation of quinolone derivatives, a class of compounds with antibacterial activity. The unique substitution pattern of this compound could be leveraged to create novel analogues of existing drugs with potentially improved efficacy or pharmacokinetic properties.
-
Agrochemicals: Many herbicides and fungicides contain halogenated aromatic rings.[2] The title compound could serve as a starting material for the development of new crop protection agents.
-
Organic Electronics: Polysubstituted aromatic compounds are of interest in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to selectively functionalize the aniline ring could allow for the fine-tuning of the electronic properties of new materials.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. However, based on the data for structurally related compounds, it should be handled with caution.
-
4-Bromo-2-iodoaniline: This compound is classified as acutely toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.
-
4-Bromo-3-chloroaniline: This analogue is harmful if swallowed.[3]
-
General Precautions: It is prudent to assume that this compound is a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound represents a synthetically valuable, yet underexplored, chemical entity. The principles of physical organic chemistry provide a strong basis for predicting its properties and reactivity. The hierarchical reactivity of its carbon-halogen bonds makes it an attractive building block for the regioselective synthesis of complex organic molecules. This technical guide, by consolidating and extrapolating from the known chemistry of related compounds, aims to provide a solid foundation for researchers to design and execute synthetic routes to harness the potential of this versatile intermediate in drug discovery, agrochemical development, and materials science. Further experimental investigation into the synthesis and reactivity of this compound is warranted and is expected to unlock new avenues for chemical innovation.
References
An In-Depth Technical Guide to the Physical Characteristics of 4-Bromo-3-chloro-2-iodoaniline
Abstract: This technical guide provides a comprehensive overview of the essential physical and chemical characteristics of 4-Bromo-3-chloro-2-iodoaniline. As a polysubstituted aniline, this compound represents a valuable, sterically complex building block for drug development and advanced materials science. This document details its core physicochemical properties, provides validated experimental protocols for their verification, and explains the scientific rationale behind these characterization techniques. The intended audience includes researchers, synthetic chemists, and quality control professionals who require a thorough understanding of this compound for successful application in their work.
Section 1: Introduction & Compound Significance
1.1 The Polysubstituted Aniline Scaffold
Halogenated anilines are a cornerstone of modern synthetic chemistry. Their utility stems from the diverse reactivity imparted by halogen substituents, which can be selectively manipulated through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity. In medicinal chemistry, these scaffolds are frequently employed to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, binding affinity, and lipophilicity.
1.2 Structural Uniqueness of this compound
This compound is a highly functionalized aromatic amine featuring a unique substitution pattern of three distinct halogens. This arrangement creates a molecule with significant steric hindrance around the amine functional group and a highly polarized aromatic ring. The iodine at the ortho position, bromine at the para position, and chlorine at the meta position each offer a distinct handle for regioselective chemical modification. This complexity makes precise characterization not merely a procedural step but a fundamental prerequisite for its use as a synthetic intermediate.
1.3 The Imperative of Precise Physical Characterization
For any research or drug development professional, a compound's physical properties are its identity card. They dictate the conditions required for handling, storage, reactions, and formulation.
-
Melting Point: Serves as a critical indicator of purity. A sharp, well-defined melting range is characteristic of a pure substance, whereas impurities typically cause a depression and broadening of this range.[1][2]
-
Solubility: Dictates the choice of solvents for reactions, purification (crystallization), and analytical techniques. In a pharmaceutical context, solubility is a key determinant of a drug's bioavailability.
-
Spectroscopic Data (NMR, IR, MS): Provides an unambiguous "fingerprint" of the molecular structure, confirming the identity and integrity of the compound.
Section 2: Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are essential for laboratory use and predictive modeling of the compound's behavior.
| Property | Value | Source |
| Chemical Formula | C₆H₄BrClIN | [3] |
| Molecular Weight | 332.36 g/mol | [4][5] |
| CAS Number | 1426566-90-6 | [3][6][7] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | Data not publicly available. Must be determined experimentally. | N/A |
| Boiling Point | Data not available; likely to decompose at high temperatures. | N/A |
2.1 Solubility Profile
A qualitative assessment of solubility is crucial for practical laboratory applications. The highly halogenated, nonpolar nature of the benzene ring suggests poor solubility in water, while the amine group provides a site for potential hydrogen bonding in protic solvents.
| Solvent | Predicted Solubility | Rationale |
| Water | Insoluble | The large, hydrophobic aromatic ring dominates the molecule's character. |
| Dichloromethane (DCM) | Soluble | Good solubility in a non-polar organic solvent is expected. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Methanol (MeOH) | Sparingly Soluble | The amine may interact with the protic solvent, but overall lipophilicity is high. |
| Toluene | Soluble | A non-polar aromatic solvent, likely to be effective. |
Section 3: Spectroscopic & Analytical Characterization
Spectroscopic analysis provides the definitive structural confirmation for this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the two protons on the benzene ring. The amine group (-NH₂) will present as a broad singlet, the chemical shift of which can be concentration-dependent.
-
¹³C NMR: The spectrum will display six unique signals for the aromatic carbons, with chemical shifts influenced by the electronegativity and position of the halogen and amine substituents.
3.2 Infrared (IR) Spectroscopy The IR spectrum is used to identify key functional groups.
-
N-H Stretch: A characteristic pair of sharp to medium peaks is expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine.
-
Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.
-
C-X Stretches (C-Br, C-Cl, C-I): These vibrations occur in the fingerprint region (<1000 cm⁻¹) and contribute to the unique spectral pattern of the molecule.
3.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and elemental composition.
-
Molecular Ion Peak (M+): The key feature will be a complex isotopic cluster for the molecular ion due to the natural abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This unique pattern is a powerful confirmation of the compound's identity.
Section 4: Experimental Protocols for Verification
The following protocols are standardized methods for verifying the physical properties of a solid organic compound like this compound.
4.1 Protocol: Melting Point Determination (Capillary Method)
-
Causality: The melting point is a measure of the energy required to overcome the crystal lattice forces of a solid.[2] Pure crystalline compounds have a narrow melting point range (typically 0.5-1.0°C), making this a robust method for assessing purity. Impurities disrupt the crystal lattice, lowering and broadening the melting range.[1]
-
Methodology:
-
Sample Preparation: Ensure the sample is completely dry. Finely grind a small amount of the compound into a powder on a watch glass.[1][8]
-
Capillary Loading: Press the open end of a capillary tube into the powder until a small amount of sample (1-2 mm in height) is collected.[1][8] Tap the sealed end of the tube on a hard surface to compact the sample at the bottom.[2]
-
Measurement: Place the capillary tube into a calibrated melting point apparatus.
-
Approximate Determination: Heat the sample rapidly (e.g., 10-20°C/min) to find an approximate melting range.[2] Allow the apparatus to cool.
-
Accurate Determination: Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[2]
-
Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[9] The melting point range is T1-T2.
-
4.2 Protocol: Qualitative Solubility Assessment
-
Causality: This test exploits the principle of "like dissolves like." The solubility of the compound in a series of solvents with varying polarities and pH provides insight into its functional groups and overall polarity.[10][11]
-
Methodology:
-
Preparation: Place approximately 10-20 mg of the compound into separate, labeled small test tubes.
-
Solvent Addition: Add 1 mL of a chosen solvent (e.g., water, 5% HCl, 5% NaOH, methanol, DCM) to the first tube.[10][12]
-
Mixing: Vigorously shake or vortex the tube for 30-60 seconds.[10][12]
-
Observation: Observe the sample closely. Classify as "soluble" (no solid particles visible), "sparingly soluble" (some solid remains), or "insoluble."[11]
-
Repeat: Repeat steps 2-4 for each solvent. For acidic (5% HCl) and basic (5% NaOH) solutions, observation of dissolution indicates an acid-base reaction forming a soluble salt.[12]
-
4.3 Workflow: Spectroscopic Analysis Confirmation
-
Causality: A multi-technique spectroscopic approach provides a self-validating system for structural confirmation. Each technique probes a different aspect of the molecule's structure, and together, they provide an unambiguous identification that is far more reliable than any single method.
-
Diagram: Integrated Spectroscopic Workflow
Caption: Integrated workflow for structural confirmation.
-
Methodology Details:
-
NMR Sample Preparation: For a small molecule (MW ~332), dissolve 10-20 mg of the compound in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, standard 5 mm NMR tube.[13] The solution must be homogeneous and free of particulate matter.[14][15]
-
FTIR Sample Preparation (ATR Method): Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Place a small amount of the solid sample directly onto the crystal and apply pressure to ensure good contact before analysis.[16] This method requires minimal sample preparation.[17][18]
-
Mass Spectrometry Sample Preparation (Direct Infusion): Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile). This solution can be directly infused into an electrospray ionization (ESI) source for analysis.[19][20][21]
-
Section 5: Safety, Handling, and Storage
-
Hazard Identification: While specific toxicity data for this compound is not widely available, polysubstituted anilines should be handled as potentially harmful. Assume the compound may be toxic if swallowed, an irritant to the skin and eyes, and harmful if inhaled.
-
Handling Procedures: Always use appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Storage Recommendations: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
Section 6: Conclusion
This compound is a structurally complex and synthetically valuable molecule. A thorough understanding and experimental verification of its physical characteristics are paramount for its effective and safe use. The properties and protocols detailed in this guide provide the necessary foundation for researchers to confidently integrate this compound into their synthetic and developmental workflows. The combination of thermal analysis, solubility profiling, and a multi-technique spectroscopic approach ensures a comprehensive and validated characterization, upholding the principles of scientific integrity and reproducibility.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. This compound | 1426566-90-6 [sigmaaldrich.com]
- 4. 4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. This compound | 1426566-90-6 [m.chemicalbook.com]
- 8. byjus.com [byjus.com]
- 9. pennwest.edu [pennwest.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scribd.com [scribd.com]
- 12. csub.edu [csub.edu]
- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 14. organomation.com [organomation.com]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. labindia-analytical.com [labindia-analytical.com]
- 18. jascoinc.com [jascoinc.com]
- 19. Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Regioselective Iodination of 4-bromo-3-chloroaniline
Abstract
Halogenated anilines are foundational scaffolds in the synthesis of a multitude of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials. The precise introduction of an iodine atom onto an already substituted aniline ring, such as 4-bromo-3-chloroaniline, presents a significant synthetic challenge due to the complex interplay of directing effects and the potential for multiple side reactions. This technical guide provides a comprehensive overview of the strategic considerations, mechanistic underpinnings, and field-proven protocols for achieving the regioselective iodination of 4-bromo-3-chloroaniline. We will delve into the rationale behind the choice of iodinating agents and reaction conditions, offering a robust, self-validating experimental protocol for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Iodinated Haloanilines
Iodoarenes are highly prized intermediates in modern organic synthesis, primarily due to the lability of the carbon-iodine bond, which makes it an excellent participant in a wide array of transition metal-catalyzed cross-coupling reactions.[1] The synthesis of specifically substituted iodo-haloanilines is of particular interest as it allows for the sequential and site-selective introduction of diverse functionalities, a cornerstone of contemporary drug discovery and materials science.
The substrate at the heart of this guide, 4-bromo-3-chloroaniline, possesses a unique electronic and steric profile. The amino group is a powerful ortho-, para-directing and activating group. However, the existing halogen substituents, a bromine atom at the para-position and a chlorine atom at the meta-position relative to the amine, exert deactivating inductive effects and introduce steric hindrance. This complex substitution pattern necessitates a carefully considered approach to achieve regioselective iodination.
Mechanistic Considerations and Regiochemical Control
The iodination of anilines proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The electron-donating amino group strongly activates the aromatic ring towards electrophilic attack, primarily at the ortho and para positions. In the case of 4-bromo-3-chloroaniline, the para position is already occupied by a bromine atom. Therefore, the incoming electrophile is directed to the positions ortho to the amino group.
However, the two available ortho positions are not equivalent. One is flanked by the chloro substituent, while the other is adjacent to a hydrogen atom. Steric hindrance from the chloro group would be expected to disfavor substitution at the adjacent ortho position. Consequently, the primary site of iodination is anticipated to be the carbon atom between the amino and bromo groups.
The choice of iodinating agent is critical in controlling the reaction's outcome. While molecular iodine (I₂) can be used, it is a relatively weak electrophile and often requires an oxidizing agent to generate a more potent iodinating species.[2][3] Reagents such as N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl) are generally more effective for the iodination of both activated and deactivated aromatic systems.[4][5][6]
The Role of the Iodinating Agent
-
N-Iodosuccinimide (NIS): NIS is a versatile and easy-to-handle electrophilic iodinating agent.[4] Its reactivity can be modulated by the addition of acid catalysts, which protonate the succinimide nitrogen, increasing the electrophilicity of the iodine atom.[7][8] The choice of solvent can also dramatically influence the regioselectivity of NIS iodinations.[9]
-
Iodine Monochloride (ICl): ICl is a potent electrophilic iodinating agent.[6][10] The polarization of the I-Cl bond makes the iodine atom highly electrophilic and susceptible to attack by the electron-rich aniline ring. It is often used in polar solvents like acetic acid.[10]
The following diagram illustrates the general mechanism for the electrophilic iodination of 4-bromo-3-chloroaniline.
Caption: General mechanism for the electrophilic iodination of an aniline derivative.
Recommended Experimental Protocol
Based on a comprehensive review of the literature and established synthetic methodologies, the use of Iodine Monochloride in glacial acetic acid provides a reliable and high-yielding route to this compound.[10][11]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Purity | Source |
| 4-bromo-3-chloroaniline | C₆H₅BrClN | 206.47 | >98% | Commercial |
| Iodine Monochloride | ICl | 162.36 | >98% | Commercial |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ACS Grade | Commercial |
| Sodium Bisulfite | NaHSO₃ | 104.06 | ACS Grade | Commercial |
| Deionized Water | H₂O | 18.02 | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a well-ventilated fume hood, dissolve 4-bromo-3-chloroaniline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Iodinating Agent: Slowly add a solution of iodine monochloride (1.1 eq) in glacial acetic acid to the stirring aniline solution at room temperature. The addition should be done dropwise to control the exothermic nature of the reaction.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite. The sodium bisulfite will quench any unreacted iodine monochloride.
-
Isolation of Product: The precipitated product is then collected by vacuum filtration, washed thoroughly with deionized water, and dried under vacuum.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the desired this compound as a crystalline solid.
Self-Validating System and Characterization
To ensure the identity and purity of the synthesized product, a comprehensive analytical characterization is essential.
| Analytical Technique | Expected Observations |
| Melting Point | A sharp melting point range consistent with the literature value for this compound. |
| ¹H NMR | The appearance of distinct signals in the aromatic region corresponding to the protons on the substituted benzene ring. The integration of these signals should be consistent with the expected structure. |
| ¹³C NMR | The presence of the expected number of carbon signals, including those corresponding to the carbon atoms bearing the halogen and amine substituents. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of this compound, along with the characteristic isotopic pattern for bromine and chlorine. |
| Infrared (IR) Spectroscopy | The presence of characteristic N-H stretching frequencies for the primary amine group and C-H stretching and bending frequencies for the aromatic ring. |
The following workflow diagram outlines the key steps of the synthesis and validation process.
References
- 1. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.org [mdpi.org]
- 3. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 4. calibrechem.com [calibrechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Iodine monochloride (IC1) iodination techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. medium.com [medium.com]
- 11. Solved In the iodination reaction, 4-bromo-2-chloroaniline | Chegg.com [chegg.com]
An In-Depth Technical Guide to the Halogenation of Substituted Anilines
Abstract
This technical guide provides a comprehensive overview of the halogenation of substituted anilines, a cornerstone transformation in modern synthetic organic chemistry. Halogenated anilines are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1] This document delves into the core principles governing this reaction, including the powerful activating and directing effects of the amino group, the influence of various substituents, and strategies to achieve high regioselectivity. Detailed protocols for chlorination, bromination, and iodination are presented, emphasizing contemporary, efficient, and selective methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and practical application of aniline halogenation.
Introduction: The Significance of Halogenated Anilines
Halogenated anilines are indispensable building blocks in the realm of drug discovery and development. The introduction of a halogen atom onto the aniline scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, the carbon-halogen bond serves as a versatile synthetic handle for subsequent cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of complex molecular architectures.[2] The synthesis of various indole derivatives, for instance, often commences with ortho-haloanilines.[3][4]
However, the synthesis of specifically substituted haloanilines is not without its challenges. The high reactivity of the aniline ring often leads to a lack of selectivity, resulting in mixtures of products that are difficult to separate and purify.[2] This guide aims to provide the reader with the foundational knowledge and practical insights necessary to navigate these challenges and successfully execute selective halogenations of substituted anilines.
The Core Mechanism: Electrophilic Aromatic Substitution
The halogenation of anilines proceeds via an electrophilic aromatic substitution (EAS) mechanism. The amino group (-NH₂) is a potent activating group, meaning it donates electron density into the aromatic ring through resonance.[5][6] This increased electron density makes the aniline ring highly nucleophilic and thus, extremely susceptible to attack by electrophiles.[6]
The resonance effect of the amino group preferentially increases the electron density at the ortho and para positions, making these sites the most reactive towards electrophiles.[5][7] Consequently, the amino group is considered a strong ortho, para-director.[8]
However, this high degree of activation is a double-edged sword. The reaction of aniline with bromine water, for example, proceeds uncontrollably to yield the 2,4,6-tribromoaniline precipitate almost instantaneously, even in the absence of a catalyst.[5][6] This over-halogenation presents a significant hurdle when mono- or di-substituted anilines are the desired products.[1]
Controlling Reactivity and Regioselectivity: Key Strategies
To achieve selective monohalogenation and control the regiochemical outcome, the powerful activating effect of the amino group must be tempered.[6] Several strategies have been developed to address this challenge.
N-Protection: Attenuating the Activating Effect
The most common and effective strategy to control the reactivity of anilines is the protection of the amino group, typically through acetylation.[6] The reaction of aniline with acetic anhydride produces acetanilide. In acetanilide, the lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group, making them less available to donate into the aromatic ring.[8][9]
This reduction in electron-donating ability moderates the activation of the ring, allowing for a more controlled halogenation.[6] The resulting acetamido group is still an ortho, para-director, but the steric bulk of the acetyl group often favors substitution at the less hindered para position.[1][8] Following halogenation, the acetyl protecting group can be readily removed by acid- or base-catalyzed hydrolysis to regenerate the free amino group.[6]
Diagram 1: Controlling Aniline Reactivity via Acetylation
Caption: Workflow comparing uncontrolled vs. controlled aniline halogenation.
Influence of Substituents
Existing substituents on the aniline ring play a crucial role in directing the position of incoming halogens.
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-R) and alkoxy (-OR) groups are also activating and ortho, para-directing. Their presence further enhances the reactivity of the ring. The position of halogenation will be a result of the combined directing effects of the amino group and the EDG.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and carbonyl groups (-COR) are deactivating and generally meta-directing. However, in the presence of the powerfully activating amino group, the ortho, para-directing influence of the -NH₂ group usually dominates. The regioselectivity in these cases can be complex and highly dependent on the specific substrate and reaction conditions.[10]
-
Halogens: Existing halogen substituents are deactivating due to their inductive effect but are ortho, para-directing due to resonance.
Choice of Halogenating Agent and Reaction Conditions
The choice of the halogenating agent and the solvent can significantly impact the outcome of the reaction, particularly the regioselectivity.[10]
-
N-Halosuccinimides (NCS, NBS): N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are milder and more selective halogenating agents compared to elemental halogens.[11][12] They are often the reagents of choice for the controlled monohalogenation of anilines and acetanilides.[13] The regioselectivity of bromination using NBS can be tuned by the choice of solvent.[10]
-
Copper(II) Halides: Copper(II) chloride (CuCl₂) and copper(II) bromide (CuBr₂) have been shown to be effective reagents for the direct and regioselective para-halogenation of unprotected anilines, particularly when ionic liquids are used as the solvent.[14][15] This method offers a milder alternative that avoids the need for a protecting group.[15]
-
Iodination Reagents: Direct iodination of anilines can be challenging due to the low electrophilicity of iodine.[16] Reagents like iodine monochloride (ICl), generated in situ from potassium dichloroiodate (KICl₂), are effective for controlled iodination.[2] Other methods employ elemental iodine in the presence of an oxidizing agent or a base like sodium bicarbonate.[16][17]
Specific Halogenation Protocols
This section provides detailed experimental protocols for the chlorination, bromination, and iodination of substituted anilines.
Chlorination
Method 1: Trichlorination of Aniline using N-Chlorosuccinimide (NCS)
This protocol describes the regioselective synthesis of 2,4,6-trichloroaniline from aniline using NCS in acetonitrile.[11]
-
Protocol:
-
To a solution of aniline (1 equivalent) in acetonitrile, add N-chlorosuccinimide (3 equivalents).
-
Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2,4,6-trichloroaniline.
-
Method 2: Para-Chlorination of Unprotected Anilines using Copper(II) Chloride in an Ionic Liquid
This method achieves high regioselectivity for the para-position without the need for N-protection.[14]
-
Protocol:
-
In a reaction vessel, combine the substituted aniline (1 equivalent) and copper(II) chloride (3 equivalents).
-
Add the ionic liquid, 1-hexyl-3-methylimidazolium chloride, as the solvent.
-
Heat the reaction mixture at 40 °C. Reaction times may vary from 3 to 16 hours depending on the electronic nature of the aniline substituent.[15]
-
Monitor the reaction by GC-MS.
-
Upon completion, extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the product via column chromatography.
-
Bromination
Method 1: Monobromination via Acetanilide Protection
This classic two-step protocol is highly reliable for the synthesis of para-bromoanilines.[9]
-
Protocol:
-
Acetylation: React aniline (1 equivalent) with acetic anhydride (1.1 equivalents). The reaction is typically fast and exothermic. After a short period, pour the reaction mixture into cold water to precipitate the acetanilide. Filter, wash with water, and dry the product.
-
Bromination: Dissolve the dried acetanilide (1 equivalent) in a suitable solvent like acetic acid. Add a solution of bromine (1 equivalent) in acetic acid dropwise with stirring.[9]
-
Stir the reaction mixture until the reaction is complete (monitored by TLC).
-
Pour the mixture into water to precipitate the p-bromoacetanilide. Filter and wash the solid.
-
Hydrolysis: Reflux the p-bromoacetanilide in an aqueous acidic solution (e.g., HCl or H₂SO₄) to hydrolyze the amide.
-
Cool the solution and neutralize it with a base (e.g., NaOH) to precipitate the p-bromoaniline.
-
Filter, wash with water, and dry the final product.
-
Method 2: Copper-Catalyzed Oxidative Bromination of Free Anilines
This practical procedure uses readily available reagents for the regioselective bromination of unprotected anilines.[18]
-
Protocol:
-
To a mixture of the aniline (1 equivalent), sodium bromide (NaBr, 1.8 equivalents), and copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 25 mol%) in acetonitrile and water, add sodium persulfate (Na₂S₂O₈, 1.4 equivalents).
-
Stir the reaction at a temperature between 7–25 °C.
-
Monitor the reaction's progress by TLC or GC-MS.
-
After completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic phase, concentrate it, and purify the product by column chromatography.
-
Iodination
Method 1: Selective Iodination using Potassium Dichloroiodate (KICl₂)
This protocol allows for the controlled synthesis of di- or tri-iodoanilines by adjusting the stoichiometry.[2]
-
Protocol:
-
Prepare a solution of aniline (1 equivalent) in dilute hydrochloric acid.
-
To this stirred solution, add a solution of potassium dichloroiodate (KICl₂) in dilute HCl dropwise. The molar ratio of aniline to KICl₂ determines the degree of iodination (e.g., 1:2 for di-iodination, 1:3 for tri-iodination).
-
Continue stirring at room temperature until the reaction is complete.
-
Neutralize the reaction mixture with a suitable base to precipitate the iodinated aniline.
-
Filter the solid product, wash it thoroughly with water, and dry it. Recrystallization may be necessary for further purification.
-
Data Summary
The following table summarizes the typical reagents and conditions for the halogenation of anilines.
| Halogenation | Reagent(s) | Key Conditions | Typical Product(s) | Selectivity Control |
| Chlorination | Cl₂, SO₂Cl₂ | Can be harsh, requires careful handling | Mixture of isomers, polychlorination | Often poor without protection |
| N-Chlorosuccinimide (NCS) | Acetonitrile, reflux | 2,4,6-Trichloroaniline (with 3 eq.) | Stoichiometry, N-protection | |
| CuCl₂ / Ionic Liquid | 40 °C, mild | para-Chloroaniline | High para-selectivity | |
| Bromination | Br₂ / H₂O | Room temperature, rapid | 2,4,6-Tribromoaniline | Uncontrolled |
| Br₂ / Acetic Acid | On acetanilide intermediate | para-Bromoaniline | N-protection, sterics | |
| N-Bromosuccinimide (NBS) | Various solvents (e.g., CCl₄, CH₃CN) | Monobromoanilines | Solvent polarity, N-protection | |
| NaBr, Na₂S₂O₈, CuSO₄ | 7–25 °C, aqueous MeCN | Monobromoanilines | High regioselectivity | |
| Iodination | I₂ / NaHCO₃ | Aqueous medium | para-Iodoaniline | Base-mediated |
| KICl₂ (generates ICl) | Dilute HCl | Di- or Tri-iodoanilines | Stoichiometry | |
| I₂ / Oxidizing Agent | Various | Iodoanilines | Depends on oxidant and conditions |
Troubleshooting and Field Insights
-
Over-halogenation: This is the most common issue due to the high reactivity of the aniline ring.[6] The primary solution is to protect the amino group as an acetanilide to moderate its activating strength.[1][6]
-
Formation of Colored Impurities: Anilines are prone to oxidation, which can lead to the formation of dark, tar-like byproducts, especially under harsh or acidic conditions.[6] Performing reactions under an inert atmosphere (N₂ or Ar) and using purified, colorless aniline can help mitigate this issue. Protecting the amino group also reduces its susceptibility to oxidation.[6]
-
Poor Regioselectivity: A mixture of ortho and para isomers is a frequent outcome. To favor the para product, N-protection with a bulky group like acetyl is highly effective due to steric hindrance at the ortho positions.[8] Achieving high ortho selectivity is more challenging and often requires specialized directing groups or catalysts.[6]
-
Failure of Friedel-Crafts Reactions: Aniline does not undergo Friedel-Crafts alkylation or acylation because the basic amino group reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a strongly deactivating complex.[19] This deactivates the ring towards electrophilic attack.
Conclusion
The halogenation of substituted anilines is a fundamentally important yet nuanced transformation in organic synthesis. A thorough understanding of the underlying electrophilic aromatic substitution mechanism, the powerful influence of the amino group, and the effects of other ring substituents is paramount for success. By employing strategic approaches such as N-protection and the judicious selection of halogenating agents and reaction conditions, researchers can effectively control both the reactivity and regioselectivity of these reactions. The protocols and insights provided in this guide serve as a robust foundation for the rational design and execution of aniline halogenations, ultimately enabling the efficient synthesis of valuable halogenated intermediates for the pharmaceutical and chemical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Indoles from o-Haloanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. testbook.com [testbook.com]
- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. lookchem.com [lookchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 16. CN103467306A - Synthetic method of iodo-aniline derivatives - Google Patents [patents.google.com]
- 17. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
Methodological & Application
Application Notes & Protocols for the Strategic Utilization of 4-Bromo-3-chloro-2-iodoaniline in Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 4-Bromo-3-chloro-2-iodoaniline, a uniquely functionalized aromatic building block for advanced organic synthesis. The presence of three distinct halogen atoms (Iodine, Bromine, and Chlorine) at specific positions on the aniline scaffold allows for a high degree of control in sequential, site-selective cross-coupling reactions. This document details the reactivity profile of the molecule, provides validated, step-by-step protocols for key transformations such as Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings, and explains the mechanistic principles that govern its synthetic utility. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage complex, polyhalogenated intermediates for the efficient construction of novel molecular architectures.
Introduction: A Versatile Scaffold for Sequential Chemistry
Substituted anilines are foundational structures in medicinal chemistry and materials science, appearing in a vast number of pharmaceuticals, agrochemicals, and functional polymers.[1] The strategic introduction of multiple, differentiated halogen atoms onto an aniline ring creates a powerful synthetic intermediate. This compound is a premier example of such a scaffold. Its true value lies in the differential reactivity of the carbon-halogen bonds, which typically follows the order of C-I > C-Br > C-Cl in palladium-catalyzed cross-coupling reactions.[2] This predictable reactivity hierarchy enables chemists to perform sequential, site-selective functionalization, building molecular complexity in a controlled, stepwise manner. By carefully selecting catalysts and reaction conditions, one can selectively address each halogen, making this compound an ideal starting point for the synthesis of tri-substituted aromatic compounds that would otherwise require lengthy, less efficient routes.
Physicochemical Properties and Safety Data
A thorough understanding of the substrate's properties is critical for safe handling and successful experimentation.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1426566-90-6 |
| Molecular Formula | C₆H₄BrClIN |
| Molecular Weight | 348.36 g/mol |
| Appearance | Typically an off-white to light brown or purple crystalline powder.[3] |
| Melting Point | Data not consistently reported; for the related 4-bromo-2-iodoaniline, the melting point is 69-72°C.[3] |
| GHS Hazard Statements | Based on related compounds like 4-bromo-2-iodoaniline and 4-bromo-2-chloroaniline, hazards include: Toxic if swallowed (H301), Causes skin irritation (H315), Causes serious eye damage (H318), and May cause respiratory irritation (H335).[4][5][6][7] |
| GHS Pictograms |
Safety & Handling:
-
Always handle this compound in a well-ventilated fume hood.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[8]
-
Avoid inhalation of dust and contact with skin and eyes.[6]
-
Store the compound in a tightly sealed container in a cool, dry place, protected from light.[5]
-
Dispose of waste according to local, regional, and national regulations.[8]
The Principle of Regioselective Reactivity
The synthetic power of this compound is rooted in the differing bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl). In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) center is the rate-determining step.[2] The weaker C-I bond undergoes oxidative addition much more readily and under milder conditions than the C-Br bond, which in turn is more reactive than the robust C-Cl bond.[9][10] This allows for a predictable and sequential functionalization workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-Bromo-2-iodoaniline 97 66416-72-6 [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: 4-Bromo-3-chloro-2-iodoaniline as a Strategic Synthetic Intermediate
Introduction: The Strategic Advantage of Multi-Halogenated Anilines
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the demand for complex, highly functionalized molecular scaffolds is incessant. 4-Bromo-3-chloro-2-iodoaniline (CAS No. 1426566-90-6) has emerged as a preeminent starting material, offering chemists a powerful tool for intricate molecular engineering. Its utility stems from the unique arrangement of three distinct halogen atoms—iodine, bromine, and chlorine—on the aniline core. This substitution pattern is not a random assortment but a deliberate design that enables a high degree of synthetic control.
The differential reactivity of the carbon-halogen bonds (C-I > C-Br >> C-Cl) under various catalytic conditions, primarily palladium-catalyzed cross-coupling reactions, allows for a programmed, site-selective introduction of diverse functionalities.[1][2] This guide provides an in-depth exploration of the properties, applications, and detailed protocols for leveraging this compound as a cornerstone intermediate for advanced chemical synthesis.
Physicochemical Properties & Safety
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1426566-90-6 | [3] |
| Molecular Formula | C₆H₄BrClIN | |
| Molecular Weight | 332.36 g/mol | [4] |
| Appearance | Typically a solid powder | N/A |
| Solubility | Soluble in common organic solvents like DMF, Dioxane, THF | General Knowledge |
Safety & Handling: this compound is a hazardous substance and must be handled with appropriate precautions.[4]
-
GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[4]
-
Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[5]
The Principle of Selective Functionalization
The synthetic power of this compound is rooted in the differential reactivity of its three carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The bond strength increases, and thus reactivity decreases, in the order C-I < C-Br < C-Cl. This allows for a hierarchical approach to synthesis.
-
Position 2 (Iodo): The C-I bond is the most labile and will react selectively under mild cross-coupling conditions, leaving the C-Br and C-Cl bonds untouched.[1] This is the primary site for the first synthetic transformation.
-
Position 4 (Bromo): The C-Br bond is of intermediate reactivity. After functionalizing the C-I position, more forcing reaction conditions (e.g., different ligands, higher temperatures) can be employed to selectively react the C-Br bond.[6]
-
Position 3 (Chloro): The C-Cl bond is the most robust and generally requires specialized, highly active catalyst systems for cleavage and coupling.[6] This position is often left unreacted or is targeted in the final step of a sequential coupling strategy.
This tiered reactivity enables the synthesis of tri-substituted aniline derivatives with a level of precision that would be difficult to achieve through other methods.
Core Applications & Experimental Protocols
The following protocols are representative methodologies. Researchers should perform small-scale trials to optimize conditions for their specific substrates.
Application I: Site-Selective Sonogashira Coupling (C-I Bond)
The Sonogashira reaction is a highly efficient method for forming carbon-carbon bonds between sp²-hybridized carbons (from the aryl halide) and sp-hybridized carbons (from the terminal alkyne).[1][7] It is the ideal first step in a sequential functionalization due to the high reactivity of the C-I bond.
Protocol: Selective Sonogashira Coupling with Phenylacetylene
-
Objective: To selectively couple phenylacetylene at the C-2 position (C-I bond) of this compound.
-
Reagents & Materials:
-
This compound (1.0 eq, e.g., 332 mg, 1.0 mmol)
-
Phenylacetylene (1.2 eq, 122 mg, 1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 4.5 mg, 0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 eq, 10.5 mg, 0.04 mmol)
-
Copper(I) iodide (CuI) (0.03 eq, 5.7 mg, 0.03 mmol)
-
Triethylamine (TEA) (3.0 eq, 303 mg, 3.0 mmol)
-
Anhydrous, degassed Tetrahydrofuran (THF) or DMF (5 mL)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, Pd(OAc)₂, PPh₃, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent (THF or DMF) followed by triethylamine via syringe.
-
Add phenylacetylene dropwise while stirring.
-
Stir the reaction mixture at room temperature. The causality for room temperature is to ensure maximum selectivity for the C-I bond; higher temperatures could begin to activate the C-Br bond.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-bromo-3-chloro-2-(phenylethynyl)aniline.
-
Application II: Site-Selective Suzuki-Miyaura Coupling (C-I Bond)
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for its mild conditions and tolerance of a wide range of functional groups.[8][9] It is used to couple the aryl halide with an organoboron species.
Protocol: Selective Suzuki Coupling with 4-Methoxyphenylboronic Acid
-
Objective: To selectively couple 4-methoxyphenylboronic acid at the C-2 position (C-I bond).
-
Reagents & Materials:
-
This compound (1.0 eq, e.g., 332 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (1.5 eq, 228 mg, 1.5 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 eq, 22 mg, 0.03 mmol)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq, 414 mg K₂CO₃, 3.0 mmol)
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 mixture, 5 mL total)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and the base (K₂CO₃). The choice of a robust ligand like dppf ensures good catalytic activity while the base is crucial for activating the boronic acid for transmetalation.[8]
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to afford 4-bromo-3-chloro-2-(4-methoxyphenyl)aniline.
-
Application III: Sequential Cross-Coupling Workflow
The true elegance of this intermediate is demonstrated in sequential coupling strategies. A product from a C-I coupling can be subjected to a second coupling at the C-Br position.
Protocol: Suzuki Coupling of the C-Br Bond (Post-Sonogashira)
-
Objective: To couple a boronic acid at the C-4 position of an intermediate where the C-2 position has already been functionalized.
-
Starting Material: 4-bromo-3-chloro-2-(phenylethynyl)aniline (from Protocol 4.1)
-
Procedure:
-
Follow the general procedure outlined in Protocol 4.2.
-
Key Modification: The reaction temperature may need to be increased (e.g., to 100-110 °C) to facilitate the oxidative addition of palladium to the stronger C-Br bond.
-
A different catalyst system, such as one employing a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) with a palladium source like Pd₂(dba)₃, might be required for optimal yield. These advanced ligands are known to promote the coupling of less reactive aryl bromides.[10]
-
The Catalytic Cycle: A Mechanistic Glimpse
Understanding the mechanism is key to troubleshooting and optimizing reactions. The Suzuki-Miyaura coupling provides a representative example of the Pd(0)/Pd(II) catalytic cycle that drives these transformations.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-I or C-Br) of the aniline substrate, forming a Pd(II) complex. This is typically the rate-limiting step.[11]
-
Transmetalation: The organic group from the activated boron reagent is transferred to the palladium center, displacing the halide.[9]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]
Conclusion
This compound is more than a simple chemical; it is a testament to the power of strategic molecular design. Its tiered halogen reactivity provides a reliable and programmable platform for constructing complex, multi-substituted aromatic systems. For researchers in drug discovery and materials science, mastering the selective functionalization of this intermediate opens a vast chemical space for exploration and innovation. The protocols and principles outlined in this guide serve as a robust starting point for harnessing the full synthetic potential of this versatile building block.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | 1426566-90-6 [m.chemicalbook.com]
- 4. 4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cross-Coupling Reactions with 4-Bromo-3-chloro-2-iodoaniline
Introduction: Unlocking the Synthetic Potential of a Tri-Halogenated Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic and selective functionalization of aromatic scaffolds is paramount for the generation of novel molecular entities with tailored properties. 4-Bromo-3-chloro-2-iodoaniline stands as a versatile and highly valuable building block, presenting chemists with three distinct halogen atoms—iodine, bromine, and chlorine—on a single aniline ring. This unique arrangement of halogens, each possessing a different propensity for undergoing palladium-catalyzed cross-coupling reactions, allows for a sequential and regioselective approach to molecular diversification.
The reactivity of halogens in these transformations is primarily dictated by the carbon-halogen (C-X) bond dissociation energy, which follows the well-established trend: C-I < C-Br < C-Cl.[1] This inherent reactivity difference is the cornerstone of the synthetic strategies outlined in this guide. The weaker C-I bond is the most susceptible to oxidative addition to a palladium(0) catalyst, making it the preferred site for initial functionalization under carefully controlled conditions. Subsequently, the C-Br bond can be targeted under more forcing conditions, leaving the most inert C-Cl bond for a final transformation. This orthogonal reactivity enables the precise, stepwise introduction of three different substituents, unlocking a vast chemical space from a single starting material.
This technical guide provides a comprehensive overview of the key cross-coupling reactions applicable to this compound, including detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. Beyond a simple recitation of steps, this document delves into the causality behind the choice of catalysts, ligands, bases, and solvents, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific synthetic targets.
Regioselectivity: A Stepwise Functionalization Strategy
The differential reactivity of the three halogen atoms in this compound is the key to its synthetic utility. By carefully tuning the reaction conditions, one can achieve selective functionalization at each position in a stepwise manner.
References
Mastering Regioselectivity: A Detailed Guide to the Suzuki-Miyaura Coupling of 4-Bromo-3-chloro-2-iodoaniline
Introduction: The Strategic Importance of Polyhalogenated Anilines
In the landscape of modern drug discovery and development, substituted anilines represent a privileged scaffold, forming the core of numerous pharmacologically active agents.[1][2] Their functionalization is a critical step in the synthesis of novel therapeutics. Polyhalogenated anilines, such as 4-Bromo-3-chloro-2-iodoaniline, are particularly valuable building blocks, offering multiple points for diversification through sequential cross-coupling reactions. The ability to selectively functionalize one halogen atom in the presence of others is a powerful tool for medicinal chemists, enabling the construction of complex molecular architectures with high precision.[3]
This application note provides a comprehensive guide to the selective Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic principles that govern the remarkable regioselectivity of this transformation, followed by a detailed, field-proven protocol for the selective arylation at the C-I bond. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of polyhalogenated anilines.
The Principle of Chemoselectivity: A Tale of Three Halogens
The success of a selective Suzuki-Miyaura coupling on a polyhalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds. In the case of this compound, we have three distinct halogens: iodine, bromine, and chlorine. The reactivity of these halogens in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-halogen (C-X) bond dissociation energy.[4] The oxidative addition of the aryl halide to the palladium(0) catalyst, often the rate-determining step in the catalytic cycle, occurs more readily for weaker C-X bonds.
The established reactivity order for aryl halides in Suzuki-Miyaura coupling is:
This trend is a direct consequence of the decreasing bond strength as we move down the halogen group. The C-I bond is the weakest and therefore the most susceptible to oxidative addition by the palladium(0) catalyst. This inherent difference in reactivity allows for the exquisite, selective coupling at the iodine-bearing carbon (C-2 position) under carefully controlled conditions, leaving the C-Br and C-Cl bonds untouched for subsequent transformations.
Catalytic Cycle: The Engine of C-C Bond Formation
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate. This is the selectivity-determining step for polyhalogenated substrates.
-
Transmetalation: The organic group (R) from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is designed for the selective coupling of an arylboronic acid at the C-2 position (the site of the iodine atom) of this compound.
Materials and Reagents
| Reagent | Purpose | Typical Amount (equivalents) | Notes |
| This compound | Starting Material | 1.0 | Limiting reagent. |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 | A slight excess ensures complete consumption of the starting material. |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Catalyst | 0.02 - 0.05 | A common and effective catalyst for this transformation. Other catalysts like PdCl₂(dppf) can also be used. |
| K₂CO₃ (Potassium Carbonate) | Base | 2.0 - 3.0 | Anhydrous base is recommended. Other bases like Cs₂CO₃ or K₃PO₄ can be screened for optimization. |
| 1,4-Dioxane | Solvent | - | Anhydrous and degassed. |
| Water | Co-solvent | - | Degassed. A small amount of water is often beneficial for the transmetalation step. |
Equipment
-
Schlenk flask or a round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Syringes and needles for liquid transfers
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle three times to ensure an oxygen-free environment. A positive pressure of inert gas should be maintained throughout the reaction.
-
-
Catalyst and Solvent Addition:
-
Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), to the flask.
-
Using a syringe, add degassed 1,4-dioxane and degassed water to the flask to achieve a desired solvent ratio (e.g., 4:1 dioxane:water). The final concentration of the limiting reagent should be around 0.1 M.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at 80-90 °C.
-
Stir the reaction mixture vigorously.
-
-
Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours. Look for the disappearance of the starting material and the appearance of a new, less polar spot (the product).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-4-bromo-3-chloroaniline.
-
Causality Behind Experimental Choices
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower yields.[6]
-
Degassed Solvents: Dissolved oxygen in the solvents can also oxidize the catalyst. Degassing (e.g., by sparging with an inert gas or freeze-pump-thaw cycles) is crucial for maintaining catalytic activity.
-
Base: The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[7] The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene and water is commonly used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation step.
Visualization of the Selective Coupling
The following diagram illustrates the selective Suzuki-Miyaura coupling at the C-I position of this compound.
Figure 2: Selective Suzuki coupling at the C-I position.
Expected Results and Characterization
The selective Suzuki-Miyaura coupling of this compound is expected to proceed in good to excellent yields, depending on the nature of the arylboronic acid used. The product, 2-aryl-4-bromo-3-chloroaniline, can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and the regioselectivity of the coupling.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Conclusion and Future Directions
The protocol detailed in this application note provides a reliable and efficient method for the selective functionalization of this compound via Suzuki-Miyaura coupling. The remarkable chemoselectivity, driven by the inherent reactivity differences of the carbon-halogen bonds, allows for the targeted synthesis of 2-aryl-4-bromo-3-chloroanilines. These products are valuable intermediates, as the remaining bromine and chlorine atoms can be subjected to further cross-coupling reactions under more forcing conditions to generate highly substituted and structurally diverse aniline derivatives. This stepwise approach offers a powerful strategy for the rapid construction of compound libraries for drug discovery and materials science applications.
References
- 1. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-3-chloro-2-iodoaniline
Introduction: The Strategic Advantage of Polysubstituted Anilines in Kinase Inhibitor Scaffolding
In the landscape of modern medicinal chemistry, particularly in the development of kinase inhibitors, the aniline scaffold remains a cornerstone for constructing molecules that can effectively compete with ATP at the enzyme's binding site.[1] The ability to strategically functionalize the aniline ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The trisubstituted aniline, 4-Bromo-3-chloro-2-iodoaniline , represents a highly versatile and strategic starting material for the synthesis of complex kinase inhibitors. Its unique arrangement of three distinct halogen atoms—iodine, bromine, and chlorine—each with differential reactivity in palladium-catalyzed cross-coupling reactions, provides a powerful platform for sequential and site-selective chemical modifications.[2]
This differential reactivity, governed by the relative strengths of the carbon-halogen bonds (C-I < C-Br < C-Cl), enables a predictable and controlled diversification of the aniline core.[2] This allows for the systematic introduction of various moieties that can interact with specific residues within the kinase ATP-binding pocket, leading to the development of highly potent and selective inhibitors. This application note provides a comprehensive guide to leveraging the unique reactivity of this compound in the synthesis of kinase inhibitor scaffolds through a series of sequential, regioselective cross-coupling reactions.
Core Synthetic Strategy: A Stepwise Functionalization Approach
The synthetic utility of this compound lies in the ability to perform a sequence of palladium-catalyzed cross-coupling reactions, each targeting a different halogen in a controlled manner. The general order of reactivity for these halogens in such reactions is Iodine > Bromine > Chlorine. This allows for a three-step diversification of the aniline scaffold.
A plausible and powerful synthetic workflow is outlined below:
Caption: A logical workflow for the sequential functionalization of this compound.
This stepwise approach allows for the introduction of three distinct points of diversity, which is a highly desirable feature in the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Experimental Protocols
The following protocols are detailed, representative procedures for the sequential functionalization of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: Regioselective Sonogashira Coupling at the C-2 Position (Iodine)
The first step in our synthetic sequence is the highly regioselective Sonogashira coupling at the most reactive C-I bond.[3] This reaction introduces an alkynyl moiety, which can serve as a rigid linker or a pharmacophoric element in the final kinase inhibitor.
Reaction Scheme:
Materials:
| Reagent/Material | Purpose |
| This compound | Starting Material |
| Terminal Alkyne (e.g., Phenylacetylene) | Coupling Partner |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | Palladium Catalyst |
| Copper(I) Iodide (CuI) | Co-catalyst |
| Triethylamine (Et₃N) | Base and Solvent |
| Anhydrous Tetrahydrofuran (THF) | Co-solvent (optional) |
| Schlenk flask | Reaction Vessel |
| Magnetic stirrer and heating mantle | Agitation and Heating |
| Inert atmosphere (Nitrogen or Argon) | To prevent catalyst degradation |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.06 eq.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous triethylamine (as solvent) and the terminal alkyne (1.2 eq.) via syringe.
-
Stir the reaction mixture at room temperature for 15 minutes to ensure proper mixing.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-4-bromo-3-chloroaniline.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for the Sonogashira reaction, facilitating the key steps of the catalytic cycle.[3]
-
Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent.
-
Regioselectivity: The reaction proceeds at the C-I bond due to its lower bond dissociation energy compared to the C-Br and C-Cl bonds, leading to a faster rate of oxidative addition to the palladium(0) center.[2]
Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C-4 Position (Bromine)
With the 2-position functionalized, the next most reactive site is the C-4 position bearing the bromine atom. A Suzuki-Miyaura coupling is an excellent choice for introducing an aryl or heteroaryl moiety at this position, a common feature in many kinase inhibitors that often engage in pi-stacking interactions within the ATP-binding site.[4]
Reaction Scheme:
Materials:
| Reagent/Material | Purpose |
| 2-Alkynyl-4-bromo-3-chloroaniline | Starting Material |
| Arylboronic Acid (e.g., Phenylboronic acid) | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Palladium Catalyst |
| Potassium Carbonate (K₂CO₃) | Base |
| 1,4-Dioxane and Water (4:1 mixture) | Solvent System |
| Round-bottom flask with reflux condenser | Reaction Vessel |
| Magnetic stirrer and heating mantle | Agitation and Heating |
| Inert atmosphere (Nitrogen or Argon) | To prevent catalyst degradation |
Procedure:
-
To a round-bottom flask, add the 2-alkynyl-4-bromo-3-chloroaniline (1.0 eq.), arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq.).
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere and monitor by TLC or LC-MS.
-
Upon completion (typically 6-12 hours), cool the reaction to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the 2-alkynyl-4-aryl-3-chloroaniline.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings.
-
Base and Solvent: The aqueous base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[2] A mixed solvent system like dioxane/water is often employed to solubilize both the organic and inorganic reagents.
-
Regioselectivity: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, ensuring selective functionalization at the 4-position.
Protocol 3: Buchwald-Hartwig Amination at the C-3 Position (Chlorine)
The final step in this diversification strategy is the functionalization of the least reactive C-Cl bond. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is widely used in the synthesis of kinase inhibitors to introduce a key hydrogen bond donor/acceptor moiety that can interact with the hinge region of the kinase.[5]
Reaction Scheme:
Materials:
| Reagent/Material | Purpose |
| 2-Alkynyl-4-aryl-3-chloroaniline | Starting Material |
| Amine (primary or secondary) | Coupling Partner |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Palladium Pre-catalyst |
| XPhos | Ligand |
| Sodium tert-butoxide (NaOtBu) | Base |
| Anhydrous Toluene or Dioxane | Solvent |
| Schlenk tube | Reaction Vessel |
| Magnetic stirrer and heating mantle | Agitation and Heating |
| Inert atmosphere (Nitrogen or Argon) | To prevent catalyst degradation |
Procedure:
-
In a glovebox or under an inert atmosphere, add the 2-alkynyl-4-aryl-3-chloroaniline (1.0 eq.), the desired amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and XPhos (0.04 eq.) to a dry Schlenk tube.
-
Add anhydrous toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor scaffold.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: The use of a bulky, electron-rich phosphine ligand like XPhos is often necessary for the challenging coupling of aryl chlorides.[5] Pd₂(dba)₃ serves as an excellent source of Pd(0).
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.
-
Reaction Conditions: Higher temperatures are generally required for the amination of aryl chlorides due to the strength of the C-Cl bond.
Data Presentation: Representative Yields
The following table provides estimated yields for each step of the sequential cross-coupling, based on analogous reactions reported in the literature. Actual yields will vary depending on the specific substrates and reaction conditions.
| Step | Reaction | Position Functionalized | Halogen Displaced | Coupling Partner | Typical Yield (%) |
| 1 | Sonogashira Coupling | C-2 | Iodine | Terminal Alkyne | 75-90 |
| 2 | Suzuki-Miyaura Coupling | C-4 | Bromine | Arylboronic Acid | 70-85 |
| 3 | Buchwald-Hartwig Amination | C-3 | Chlorine | Amine | 50-75 |
Signaling Pathway Context: Kinase Inhibition
The scaffolds synthesized from this compound are often designed to target protein kinases, which are pivotal components of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Caption: Generalized signaling pathway showing the point of intervention for a synthesized kinase inhibitor.
By competitively binding to the ATP pocket of a target kinase, the synthesized inhibitors can block the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that drives pathological cellular processes like uncontrolled proliferation and survival.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of complex and diverse kinase inhibitor scaffolds. The ability to perform selective and stepwise cross-coupling reactions at its three halogenated positions provides a robust platform for the generation of compound libraries for hit-to-lead and lead optimization campaigns. The protocols provided herein serve as a foundational guide for researchers to explore the rich chemistry of this valuable building block in their drug discovery efforts.
References
- 1. rroij.com [rroij.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. research.rug.nl [research.rug.nl]
Application Notes and Protocols for the Synthesis of Novel Agrochemicals from 4-Bromo-3-chloro-2-iodoaniline
Introduction: The Strategic Value of Polysubstituted Anilines in Agrochemical Discovery
In the competitive landscape of agrochemical research and development, the strategic design of novel active ingredients with enhanced efficacy, selectivity, and favorable environmental profiles is paramount. Polysubstituted anilines are a cornerstone class of intermediates, providing a versatile scaffold for the synthesis of a wide array of herbicides, fungicides, and insecticides.[1] The subject of this guide, 4-Bromo-3-chloro-2-iodoaniline, is a highly functionalized building block poised for the creation of next-generation crop protection agents. Its unique arrangement of three different halogen atoms on the aniline ring offers a rich platform for selective chemical transformations, enabling the precise construction of complex molecular architectures.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides in-depth protocols for the utilization of this compound in the synthesis of a potential novel N-phenylpyrazole insecticide, a class of compounds known for their potent and broad-spectrum activity.[2][3] The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both scientific integrity and practical applicability in a research setting.
Physicochemical Properties and Safety Data of this compound
A thorough understanding of the starting material's properties is fundamental for safe handling and successful reaction execution.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrClIN | [4] |
| Molecular Weight | 332.36 g/mol | [4] |
| CAS Number | 1426566-90-6 | |
| Appearance | Solid (predicted) | - |
| XLogP3 | 3.2 | [4] |
| GHS Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects) | |
| GHS Precautionary Codes | P261, P264, P270, P273, P280, P301+P316, P302+P352, P304+P340, P305+P354+P338, P317, P319, P321, P330, P332+P317, P362+P364, P391, P403+P233, P405, P501 |
Note: The isomer 4-Bromo-2-chloro-6-iodoaniline (CAS 56141-11-8) has similar reported properties.
Synthetic Strategy: Leveraging Halogen Reactivity for Selective Phenylpyrazole Synthesis
The differential reactivity of the three halogen substituents on the aniline ring is the lynchpin of a selective synthetic strategy. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl.[5] This predictable reactivity allows for a stepwise functionalization of the aromatic ring. However, for the synthesis of N-phenylpyrazole insecticides, the primary reaction involves the formation of a hydrazine intermediate followed by cyclization with a suitable dicarbonyl compound, or direct condensation with a pre-formed pyrazole.
The following protocol outlines a plausible and efficient synthesis of a novel N-(4-Bromo-3-chloro-2-iodophenyl)-pyrazole insecticide, leveraging established methodologies for this class of compounds.[6][7]
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthesis of a novel N-phenylpyrazole insecticide.
Experimental Protocols: Synthesis of a Novel N-Phenylpyrazole Insecticide
This section provides a detailed, step-by-step methodology for the synthesis of a hypothetical, yet scientifically plausible, N-phenylpyrazole insecticide from this compound.
Part 1: Synthesis of 4-Bromo-3-chloro-2-iodophenylhydrazine
Rationale: The conversion of the aniline to a hydrazine is a critical step in the formation of the N-phenylpyrazole core. This is typically achieved through diazotization followed by reduction.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in a suitable volume of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add a solution of 1.1 equivalents of sodium nitrite in deionized water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a color change.
-
-
Reduction to Hydrazine:
-
In a separate flask, prepare a solution of 3.0 equivalents of stannous chloride in concentrated hydrochloric acid, or a solution of sodium sulfite in water.
-
Cool the reducing agent solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the cold reducing agent solution with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the diazonium salt.
-
-
Work-up and Isolation:
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-Bromo-3-chloro-2-iodophenylhydrazine.
-
Part 2: Synthesis of the N-(4-Bromo-3-chloro-2-iodophenyl)-pyrazole
Rationale: The final step involves the cyclization of the hydrazine intermediate with a 1,3-dicarbonyl compound to form the pyrazole ring. The choice of the 1,3-dicarbonyl will determine the substitution pattern on the pyrazole ring, which is crucial for tuning the insecticidal activity.[8][9]
Materials:
-
4-Bromo-3-chloro-2-iodophenylhydrazine (from Part 1)
-
A suitable 1,3-dicarbonyl compound (e.g., ethyl 2,4-dioxovalerate)
-
Ethanol or Acetic Acid
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Condensation and Cyclization:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1.0 equivalent of 4-Bromo-3-chloro-2-iodophenylhydrazine in ethanol or acetic acid.
-
Add 1.1 equivalents of the 1,3-dicarbonyl compound to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
-
Isolation and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure N-(4-Bromo-3-chloro-2-iodophenyl)-pyrazole.
-
Trustworthiness: A Self-Validating Protocol
The reliability of this synthetic protocol is ensured through several in-process checkpoints and analytical verifications:
-
Reaction Monitoring: Thin-layer chromatography (TLC) is employed at each stage to monitor the consumption of starting materials and the formation of products, allowing for precise control over reaction times.
-
Intermediate Characterization: The isolated 4-Bromo-3-chloro-2-iodophenylhydrazine intermediate can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before proceeding to the final step.
-
Final Product Validation: The structure and purity of the final N-phenylpyrazole product must be rigorously confirmed using a suite of analytical methods, including:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the precise molecular structure and confirm the regiochemistry of the pyrazole ring formation.
-
Mass Spectrometry (MS): To verify the molecular weight of the target compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.
-
Visualization of the Synthetic Logic
Caption: Logical flow of the synthesis and validation process.
Conclusion
This compound is a highly promising and versatile starting material for the synthesis of novel agrochemicals. The presented protocols, grounded in established synthetic methodologies for N-phenylpyrazole insecticides, provide a robust framework for researchers to explore the potential of this unique building block. The strategic, stepwise approach to its functionalization, guided by the inherent reactivity of its halogen substituents, opens avenues for the creation of a new generation of effective and selective crop protection agents. The emphasis on analytical validation at each stage ensures the integrity and reproducibility of the synthetic process, a cornerstone of modern chemical research.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. CN1204123C - N-phenyl pyrazole derivative pesticide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Reductive Deamination of 4-Bromo-3-chloro-2-iodoaniline
Introduction: Strategic Removal of the Amino Group
The reductive deamination of aromatic amines is a cornerstone transformation in multi-step organic synthesis. The amino group, a potent ortho-, para- director, is often strategically introduced to guide electrophilic aromatic substitution and then removed once its purpose is served. This two-step sequence allows for the synthesis of substitution patterns that are otherwise inaccessible.
This application note provides a detailed, field-proven protocol for the deamination of 4-Bromo-3-chloro-2-iodoaniline to produce 1-Bromo-2-chloro-3-iodobenzene.[1] This polysubstituted benzene derivative is a valuable building block in the synthesis of complex organic molecules, including pharmaceutical intermediates and agrochemicals.[1] The protocol is based on the classical Sandmeyer-type reaction, which involves two key stages:
-
Diazotization: The conversion of the primary aromatic amine to an aryl diazonium salt using nitrous acid, generated in situ from sodium nitrite.[2][3][4]
-
Reductive Dediazoniation: The replacement of the diazonium group with a hydrogen atom using hypophosphorous acid (H₃PO₂).[5][6][7]
The highly substituted nature of the starting material presents unique challenges related to solubility and reactivity. This guide explains the causality behind each experimental choice to ensure a robust, safe, and reproducible outcome for researchers, scientists, and drug development professionals.
Core Reaction Mechanism
The overall transformation proceeds through a well-established pathway involving a diazonium salt intermediate.
Part A: Diazotization The process begins with the reaction of the primary amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄).[2][4][8] The amine's lone pair attacks the nitrosonium ion (NO⁺), an potent electrophile formed from the protonation and dehydration of nitrous acid.[6][8] A series of proton transfers and the elimination of a water molecule yield the aryl diazonium ion (Ar-N₂⁺).[3][8] This entire process must be conducted at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose, sometimes explosively, at higher temperatures.[2][9][10][11]
Part B: Reductive Dediazoniation The replacement of the diazonium group with hydrogen using hypophosphorous acid (H₃PO₂) is understood to proceed via a radical-nucleophilic aromatic substitution (SᵣNAr) mechanism.[7][12] The reaction is initiated by a one-electron transfer, leading to the formation of an aryl radical with the concomitant loss of highly stable nitrogen gas (N₂).[12][13][14] The aryl radical then abstracts a hydrogen atom from the hypophosphorous acid to yield the final deaminated product, 1-Bromo-2-chloro-3-iodobenzene.[13]
Safety Precautions: Handling Diazonium Salts
CRITICAL: Aryl diazonium salts are high-energy materials and must be handled with extreme caution.[15] They are known to be thermally unstable and can decompose violently or explode if isolated in a dry state or subjected to heat, shock, or friction.[15][16]
The Cardinal Rules for Safe Handling Are: [9][17]
-
Never Isolate: Do not attempt to isolate the diazonium salt intermediate. It should always be generated in situ and consumed immediately in the subsequent reaction step.[2][9]
-
Temperature Control: Strictly maintain the reaction temperature between 0 °C and 5 °C during diazotization.[9][10] An uncontrolled exotherm can lead to violent decomposition and pressure buildup from nitrogen gas evolution.[9]
-
Stoichiometry: Use only a stoichiometric amount of sodium nitrite to avoid excess nitrous acid, which can contribute to instability.[9][17]
-
Venting: Ensure the reaction vessel is not sealed to allow for the safe venting of nitrogen gas produced during the reaction.[9][17]
-
Quenching: Before work-up and disposal, any residual diazonium salt must be quenched. This can be achieved by ensuring the reaction has gone to completion or by adding a quenching agent.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses/goggles, and gloves. Conduct the entire procedure within a certified chemical fume hood. A blast shield is highly recommended.
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale. Adjust quantities accordingly for different scales.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 5 mmol) | Molar Equivalents | Notes |
| This compound | 332.36 | 1.66 g | 1.0 | Starting material |
| Sulfuric Acid (H₂SO₄), 98% | 98.08 | 2.5 mL | ~9 eq. | Corrosive; handle with care |
| Sodium Nitrite (NaNO₂) | 69.00 | 362 mg (5.25 mmol) | 1.05 | Oxidizer; prepare fresh aqueous solution |
| Hypophosphorous Acid (H₃PO₂), 50% aq | 66.00 | 3.3 mL (25 mmol) | 5.0 | Corrosive; handle with care |
| Diethyl Ether (Et₂O) | 74.12 | ~100 mL | - | For extraction; highly flammable |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~50 mL | - | For neutralization |
| Brine (Saturated NaCl) | - | ~25 mL | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~2-3 g | - | For drying |
| Deionized Water (H₂O) | 18.02 | ~50 mL | - |
Step-by-Step Procedure
Part A: Diazotization
-
Acidic Suspension: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add this compound (1.66 g, 5.0 mmol).
-
In a separate beaker, carefully add concentrated sulfuric acid (2.5 mL) to deionized water (25 mL) while cooling in an ice bath. Causality: This creates the acidic medium required for the reaction and helps dissipate the heat of dilution.
-
Add the cooled dilute sulfuric acid solution to the flask containing the aniline. Stir to form a fine suspension.
-
Cooling: Immerse the reaction flask in an ice-salt bath and cool the internal temperature to 0 °C. It is critical to maintain the temperature between 0–5 °C for the next step.[9][10][17]
-
Nitrite Addition: Dissolve sodium nitrite (362 mg, 5.25 mmol) in 5 mL of cold deionized water. Transfer this solution to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred aniline suspension over 15-20 minutes. Ensure the internal temperature does not exceed 5 °C. Causality: Slow addition is crucial to control the exothermic diazotization reaction and prevent the unstable diazonium salt from decomposing.[17]
-
After the addition is complete, stir the resulting pale yellow solution/suspension at 0–5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Part B: Reductive Dediazoniation 8. Reducer Addition: While maintaining the temperature at 0–5 °C, add the 50% hypophosphorous acid solution (3.3 mL, 25 mmol) dropwise to the diazonium salt mixture over 10 minutes. Causality: Hypophosphorous acid is the reducing agent that replaces the -N₂⁺ group with -H.[5][6] A large excess ensures the reaction goes to completion. 9. Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Vigorous bubbling (evolution of N₂ gas) should be observed. 10. Stir the mixture at room temperature for 2-3 hours, or until the gas evolution has completely ceased. The reaction mixture may darken in color.
Part C: Work-up and Purification 11. Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether (3 x 30 mL). 12. Washing: Combine the organic layers and wash sequentially with:
- Saturated aqueous sodium bicarbonate (2 x 25 mL) to neutralize any remaining acid.
- Brine (1 x 25 mL) to remove residual water.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid or oil should be purified by column chromatography on silica gel (eluting with hexanes) to yield 1-Bromo-2-chloro-3-iodobenzene as a colorless solid.
Characterization and Expected Results
-
Product: 1-Bromo-2-chloro-3-iodobenzene
-
Appearance: Colorless to pale yellow solid.
-
Yield: Typical yields for this transformation range from 60-80%.
-
Confirmation: The identity and purity of the product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Melting Point analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. byjus.com [byjus.com]
- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 5. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. ch.ic.ac.uk [ch.ic.ac.uk]
- 14. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 15. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tetrazolelover.at.ua [tetrazolelover.at.ua]
Application Note: High-Purity Isolation of 4-Bromo-3-chloro-2-iodoaniline via Optimized Flash Chromatography
Abstract
This comprehensive guide details a robust methodology for the purification of 4-Bromo-3-chloro-2-iodoaniline, a key tri-halogenated intermediate in complex organic synthesis. Standard silica gel chromatography is often complicated by the basicity of the aniline functional group, leading to poor separation and yield loss. This application note presents a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and culminating in an optimized flash column chromatography protocol. We address the critical challenge of analyte-stationary phase interaction by incorporating a basic modifier into the mobile phase, ensuring high purity and recovery of the target compound. This document is intended for researchers, chemists, and drug development professionals requiring a reliable protocol for isolating this and structurally similar compounds.
Introduction: The Challenge of Purifying Halogenated Anilines
This compound is a valuable building block in medicinal chemistry and materials science. The precise arrangement of three different halogen atoms on the aniline scaffold allows for selective, stepwise functionalization in cross-coupling and other synthetic transformations. The efficacy of these subsequent reactions is, however, critically dependent on the purity of the starting aniline. Crude reaction mixtures often contain regioisomeric impurities, starting materials, and non-polar byproducts that are structurally similar to the target compound, making purification a significant challenge.
The primary obstacle in the chromatographic purification of anilines on standard silica gel is the acid-base interaction between the basic amine group (-NH₂) and the acidic silanol groups (Si-OH) on the silica surface.[1][2] This interaction can cause significant peak tailing, streaking on the column, and in severe cases, irreversible adsorption of the product, leading to low recovery.[2] This guide provides a validated protocol that mitigates these issues to achieve excellent separation and yield.
Principle and Strategy: Mitigating Acidity for a Successful Separation
The core of this protocol is based on normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase. Separation is achieved based on the differential partitioning of compounds between the two phases. Due to its multiple halogen substituents and the amine group, this compound is a moderately polar compound.
To counteract the undesirable interaction with the silica surface, our strategy involves neutralizing the acidic silanol groups. This is accomplished by adding a small percentage of a volatile tertiary amine, such as triethylamine (TEA), to the mobile phase.[2][3] The TEA acts as a competing base, effectively "masking" the acidic sites on the silica and allowing the aniline compound to travel through the column with minimal tailing, resulting in sharper peaks and improved resolution.
The development of the optimal mobile phase is conducted systematically using Thin-Layer Chromatography (TLC), an inexpensive and rapid analytical tool that effectively predicts the behavior of compounds in column chromatography.[4]
Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is essential to identify a suitable solvent system using TLC. The goal is to find a mobile phase composition that provides a retention factor (Rƒ) of 0.2-0.3 for the target compound.[2] This Rƒ range typically ensures that the compound elutes from the column in a reasonable volume without being too close to the solvent front or excessively retained.
Protocol for TLC Analysis:
-
Plate Preparation: On a silica gel TLC plate, draw a faint pencil line approximately 1 cm from the bottom (the origin).
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the origin line. Also spot reference standards of starting materials if available.
-
Elution: Prepare several test solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
Test System 1: 95:5 Hexanes:Ethyl Acetate
-
Test System 2: 90:10 Hexanes:Ethyl Acetate
-
Test System 3: 80:20 Hexanes:Ethyl Acetate
-
-
Place a small amount of a chosen solvent system into a developing chamber with a filter paper wick and cover it to allow the atmosphere to saturate. Place the spotted TLC plate in the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm), circling any visible spots.[4]
-
Optimization with Modifier: Once a solvent system giving an Rƒ in the desired range is found, add 0.5-1% triethylamine (TEA) to the mobile phase and re-run the TLC. Observe the improvement in spot shape (less streaking/tailing).
-
Calculation: Calculate the Rƒ value: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Detailed Protocol: Flash Column Chromatography Purification
This protocol assumes a crude sample mass of approximately 1 gram. The column size and solvent volumes should be scaled accordingly for different sample quantities. A general rule is to use a mass of silica gel that is 50-100 times the mass of the crude sample.[2]
Materials and Equipment
-
Crude this compound
-
Silica gel (flash grade, 230-400 mesh)
-
Glass chromatography column
-
Hexanes or Heptane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Triethylamine (TEA)
-
Small amount of sand and cotton
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Step-by-Step Purification Workflow
-
Column Preparation (Slurry Packing):
-
Place a small cotton plug at the bottom of the column. Add a thin layer of sand (approx. 0.5 cm).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexanes:EtOAc + 1% TEA).[2] The consistency should be like a thin milkshake.
-
Pour the slurry into the column. Use a funnel to avoid spilling. Tap the column gently to dislodge air bubbles.
-
Open the stopcock and drain some solvent, allowing the silica to pack under gravity. Add more mobile phase as needed, ensuring the silica bed never runs dry.
-
Once the bed is stable, add a final layer of sand (approx. 1 cm) on top to prevent disturbance during sample loading. Drain the excess solvent until the level is just at the top of the sand.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound (1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
-
-
Elution and Fraction Collection:
-
Carefully add the optimized mobile phase (e.g., 90:10 Hexanes:EtOAc + 1% TEA) to the column.
-
Open the stopcock and begin collecting fractions. Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate (approx. 5-10 cm/min drop rate).
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes.
-
Optional Gradient Elution: If impurities are close to the product, you can start with a less polar mobile phase (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity (to 90:10, then 85:15) to improve separation.
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC. Spot every few tubes on a single TLC plate.
-
Elute the TLC plate with the same mobile phase used for the column.
-
Identify the fractions containing the pure product (single spot at the correct Rƒ).
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvents using a rotary evaporator. The added triethylamine is volatile and will co-evaporate.
-
Place the flask under high vacuum for at least one hour to remove any residual solvent.
-
Determine the mass and yield of the purified product and confirm its purity by analytical methods (NMR, LC-MS).
-
Data Presentation: Summary of Chromatographic Parameters
| Parameter | Recommended Value / Description | Rationale |
| Stationary Phase | Flash Silica Gel (230-400 mesh) | High surface area provides good separation for moderately polar compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate with 1% TEA | Offers good solvating power and adjustable polarity. TEA is critical to prevent peak tailing.[2][3] |
| TLC Rƒ Target | 0.2 - 0.3 | Ensures efficient elution from the column without compromising separation.[2] |
| Sample Loading | Dry Loading | Provides superior resolution and sharper bands compared to wet loading.[2] |
| Elution Mode | Isocratic or Step-Gradient | Isocratic is simpler; a shallow gradient can improve separation of closely eluting impurities. |
| Visualization | UV Light (254 nm) | The aromatic ring of the aniline allows for easy, non-destructive visualization.[4] |
Visualization of the Purification Workflow
Caption: Workflow for the purification of this compound.
Safety Precautions
Halogenated anilines are classified as hazardous substances and must be handled with appropriate care. While a specific safety data sheet (SDS) was not found for this compound in the provided search results, related compounds exhibit significant toxicity.[5]
-
Toxicity: Compounds like 4-bromoaniline are harmful if swallowed and toxic in contact with skin or if inhaled.[6] Assume this compound has similar or greater toxicity.
-
Irritation: Causes skin irritation and serious eye damage.[5]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7]
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
Always consult the material-specific Safety Data Sheet (SDS) before handling any chemical.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. 4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols for the Recrystallization of 4-Bromo-3-chloro-2-iodoaniline
Abstract
This comprehensive guide details the principles and a robust protocol for the purification of 4-Bromo-3-chloro-2-iodoaniline via recrystallization. Aimed at researchers, scientists, and professionals in drug development, this document provides an in-depth exploration of solvent selection, the rationale behind procedural steps, and methods for assessing purity. By integrating theoretical principles with practical applications, this guide serves as an essential resource for obtaining high-purity this compound, a critical intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Introduction: The Critical Role of Purification
In the realm of pharmaceutical and chemical synthesis, the purity of an intermediate compound is paramount. Impurities, even in trace amounts, can lead to undesirable side reactions, lower yields of the final product, and potential toxicity in active pharmaceutical ingredients (APIs). This compound, a highly substituted aniline derivative, is a valuable building block in organic synthesis. Its purification is a crucial step to ensure the integrity of subsequent reactions and the quality of the final product.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The method is predicated on the principle that the solubility of a compound in a solvent increases with temperature.[2] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes out of the solution, leaving impurities behind in the mother liquor. The effectiveness of recrystallization hinges on the selection of an appropriate solvent and careful control of the cooling process.[1][3]
Understanding the Analyte: this compound
A thorough understanding of the physical and chemical properties of this compound is foundational to developing a successful recrystallization protocol. While specific data for this exact molecule is scarce, we can infer its properties from structurally similar compounds.
Key Inferred Characteristics:
-
High Molecular Weight: The presence of three heavy halogen atoms (Br, Cl, I) results in a high molecular weight, suggesting it will be a solid at room temperature.
-
Aromatic Amine: The aniline moiety confers basic properties and the potential for hydrogen bonding. The electron-withdrawing effects of the halogens reduce the basicity of the amino group.
-
Polarity: The molecule possesses polar C-halogen and N-H bonds, but the overall polarity will be influenced by the symmetrical substitution pattern. It is expected to have moderate polarity.
-
Potential Impurities: Common impurities may include unreacted starting materials from its synthesis (e.g., other halogenated anilines), regioisomers, and byproducts of the halogenation reactions.[4][5][6]
The Cornerstone of Recrystallization: Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization.[7] An ideal solvent should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.
-
Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.
-
Inertness: The solvent must not react with the compound being purified.[7]
-
Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.[7]
-
Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[7]
Proposed Solvent Systems for this compound
Given the inferred moderate polarity of this compound, a logical starting point is to investigate polar protic and aprotic solvents, as well as mixed solvent systems.
| Solvent/System | Rationale | Potential Advantages | Potential Disadvantages |
| Ethanol | A versatile polar protic solvent commonly used for recrystallizing anilines. | Good solvating power for many organic compounds; readily available. | May be too good a solvent at room temperature, leading to lower recovery. |
| Isopropanol | Similar to ethanol but slightly less polar. | May offer a better solubility differential between hot and cold conditions compared to ethanol. | Higher boiling point than ethanol, requiring more energy for removal. |
| Ethanol/Water | A mixed solvent system allows for fine-tuning of polarity. | The addition of water (an anti-solvent) can significantly decrease the solubility of the compound upon cooling, leading to high recovery. | The compound may "oil out" if the solvent composition is not optimized. |
| Glacial Acetic Acid/Water | Acetic acid can protonate the aniline, increasing its solubility. Water acts as an anti-solvent. This system is effective for other halogenated anilines.[8] | Can be very effective for anilines that are difficult to dissolve. | Acetic acid is corrosive and has a high boiling point, making it difficult to remove completely. |
| Toluene | A non-polar aromatic solvent. | May be effective if the compound has significant non-polar character. | Less likely to be a primary choice due to the polar functional groups. |
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a comprehensive workflow for the recrystallization of this compound. It incorporates best practices to maximize purity and yield.
Preliminary Solvent Screening
Before committing to a bulk recrystallization, it is essential to perform a small-scale solvent screen to identify the most suitable solvent or solvent system.
Procedure:
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each test tube, add a different potential solvent (e.g., ethanol, isopropanol, toluene, water) dropwise at room temperature, vortexing after each addition.
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.
-
Allow the test tubes to cool to room temperature, and then place them in an ice bath.
-
Observe the formation of crystals. The solvent that yields a large quantity of well-formed crystals is a good candidate for the bulk recrystallization.
Bulk Recrystallization Protocol
The following diagram illustrates the workflow for the bulk recrystallization process.
Caption: Workflow for the recrystallization of this compound.
Detailed Steps:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a boiling chip to the flask to ensure smooth boiling.
-
In a separate beaker, heat the chosen recrystallization solvent to its boiling point.
-
Add the hot solvent to the Erlenmeyer flask containing the crude solid in small portions, swirling to dissolve the solid.
-
Continue adding the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[9]
-
-
Decolorization (if necessary):
-
If the solution is colored, and the pure compound is expected to be colorless or lightly colored, add a small amount of activated charcoal to the hot solution.
-
Boil the solution with the charcoal for a few minutes to allow for the adsorption of colored impurities.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or if activated charcoal was used, perform a hot filtration.
-
Preheat a funnel and a receiving flask to prevent premature crystallization.
-
Pour the hot solution through a fluted filter paper in the preheated funnel.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities.[7]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a few minutes.
-
Transfer the crystals to a watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
Troubleshooting Common Issues
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or an inappropriate solvent. Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.
-
No Crystal Formation: If crystals do not form, it may be because too much solvent was used. The solution can be concentrated by boiling off some of the solvent. Alternatively, crystal formation can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3]
-
Low Recovery: This can result from using too much solvent, cooling the solution too quickly, or not cooling it to a low enough temperature.
Purity Assessment
After recrystallization, it is crucial to assess the purity of the obtained this compound.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C). Compare the experimental melting point to the literature value if available. Impurities will typically depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure compound should give a single spot.
-
Spectroscopic Methods (NMR, IR, MS): For definitive structural confirmation and purity assessment, spectroscopic analysis is recommended.
Conclusion
The recrystallization of this compound is a critical purification step that, when executed with care and a systematic approach to solvent selection, can yield a product of high purity. This guide provides the foundational knowledge and a detailed protocol to enable researchers and scientists to confidently perform this purification, ensuring the quality of this important chemical intermediate for its diverse applications in research and development.
References
- 1. LabXchange [labxchange.org]
- 2. praxilabs.com [praxilabs.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. homework.study.com [homework.study.com]
- 8. Solved The recrystallization of | Chegg.com [chegg.com]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
"removing impurities from 4-Bromo-3-chloro-2-iodoaniline"
Answering the call of complex synthetic challenges, this Technical Support Center guide, crafted by a Senior Application Scientist, provides researchers, scientists, and drug development professionals with a definitive resource for purifying 4-Bromo-3-chloro-2-iodoaniline. Moving beyond simple protocols, this guide delves into the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities in crude this compound typically originate from the synthetic route, which often involves the multi-step halogenation of aniline or a substituted aniline.[1][2] Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Depending on the final step, this could include precursors like 4-bromo-2-chloroaniline.
-
Regioisomers: The introduction of the iodine atom may not be perfectly selective, leading to the formation of isomers with iodine at different positions on the aromatic ring.
-
Over- or Under-halogenated Byproducts: Side reactions can lead to species with missing or additional halogen atoms.[3]
-
Oxidation and Polymeric Products: Anilines are susceptible to air oxidation, which forms highly colored impurities and can give the product a dark appearance, ranging from brown to black.[3][4]
-
Residual Solvents and Reagents: Solvents like acetic acid or reagents from the workup may persist in the crude product.[1]
Q2: My product is a dark brown or black solid instead of the expected off-white or light brown powder. What causes this and how can I fix it?
A2: The dark coloration is almost certainly due to oxidation of the aniline amino group, a common issue with aromatic amines.[3][5] These oxidized species are often intensely colored and can be present even in small quantities.
The most effective method for decolorization is treatment with activated carbon during recrystallization. The high surface area of activated carbon allows it to efficiently adsorb these large, colored polymeric impurities. The process involves dissolving the crude product in a suitable hot solvent, adding a small amount of activated carbon, and filtering the hot solution to remove the carbon and the adsorbed impurities before allowing the purified product to crystallize upon cooling.[3]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A multi-technique approach is best for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the premier technique for separating halogenated anilines from closely related impurities like regioisomers.[6][7] A C18 reversed-phase column is typically effective.
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative monitoring of the purification process (e.g., tracking fractions from column chromatography).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify and quantify impurities if their signals are resolved from the main compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.
Troubleshooting and Purification Protocols
This section addresses specific problems you may encounter during the purification of this compound, providing detailed, step-by-step protocols.
Problem 1: Significant quantity of polar impurities or unreacted starting material detected by TLC/HPLC.
Cause: Incomplete reaction or side reactions leading to more polar byproducts. These impurities will typically have a lower Rf value on a normal-phase TLC plate.
Solution: Column Chromatography
Column chromatography is the method of choice for separating compounds with different polarities. For anilines, which are basic, special considerations are necessary to prevent poor separation (tailing) due to interactions with acidic silica gel.[8]
Caption: General workflow for purification by column chromatography.
Detailed Protocol: Column Chromatography with Amine-Functionalized Silica
The basic nature of the aniline's amino group can cause strong, sometimes irreversible, binding to the acidic silanol groups on standard silica gel, leading to peak tailing and potential product degradation.[9] Using an amine-functionalized stationary phase provides a more inert, slightly basic surface, dramatically improving separation performance for amines.[8][10]
-
Stationary Phase Selection: Choose an amine-functionalized silica gel (often labeled KP-NH). This is highly recommended over standard silica.
-
Mobile Phase (Eluent) Selection: A non-polar/polar solvent system is used. A good starting point is a gradient of Ethyl Acetate (EtOAc) in Hexane or Heptane.
-
Initial Condition: Start with a low polarity mixture (e.g., 5-10% EtOAc in Hexane).
-
Gradient: Gradually increase the percentage of EtOAc to elute your compound and then more polar impurities.
-
-
Sample Preparation (Dry Loading): a. Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). b. Add a small amount of silica gel (1-2 times the weight of your crude product) to this solution. c. Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained. This is your "slurry".
-
Column Packing and Elution: a. Pack the column with the amine-functionalized silica in your initial, low-polarity eluent. b. Carefully add the prepared slurry to the top of the packed column. c. Begin elution with the mobile phase, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure product.
-
Product Isolation: a. Combine the fractions containing the pure compound. b. Remove the solvent under reduced pressure to yield the purified this compound.
| Chromatography System Comparison | |||
| Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Standard Silica Gel | Hexane/EtOAc with 0.5-1% Triethylamine (TEA) | Readily available. | Peak tailing is common; TEA can be difficult to remove.[9] |
| Amine-Functionalized Silica | Hexane/EtOAc | Excellent peak shape for amines; no need for basic additives. [8] | Higher cost than standard silica. |
| Reversed-Phase (C18) | Acetonitrile/Water or Methanol/Water | Excellent for high-resolution separation (HPLC).[7] | Requires specialized equipment; not ideal for large-scale bulk purification. |
Problem 2: Product purity is high, but it is discolored (yellow/brown).
Cause: Trace amounts of highly colored oxidation byproducts are present. These are often difficult to remove by chromatography alone as they may co-elute with the product.
Solution: Recrystallization with Activated Carbon
Recrystallization purifies compounds based on differences in their solubility in a specific solvent at different temperatures.[11] The addition of activated carbon is a highly effective decolorization step.[3]
Detailed Protocol: Decolorizing Recrystallization
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot. Based on the polarity of similar halogenated anilines, good candidates include ethanol, isopropanol, or a mixture like ethanol/water.[12][13]
-
Dissolution: a. Place the crude, colored solid in an Erlenmeyer flask. b. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid. Keep the solution at or near its boiling point.
-
Decolorization: a. Remove the flask from the heat source. b. Add a very small amount of activated carbon (typically 1-2% of the solute's weight). Caution: Adding carbon to a boiling solution can cause it to boil over violently. c. Gently swirl the flask and heat it again for a few minutes to ensure maximum adsorption of impurities.
-
Hot Filtration: a. Set up a hot filtration apparatus (e.g., a pre-heated funnel with fluted filter paper). b. Quickly filter the hot solution to remove the activated carbon. This step must be done rapidly to prevent the desired product from crystallizing prematurely in the funnel.
-
Crystallization: a. Allow the hot, clear filtrate to cool slowly to room temperature. b. Once at room temperature, cool the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: a. Collect the purified crystals by vacuum filtration. b. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. c. Dry the crystals under vacuum to obtain the final, decolorized product.
Problem 3: Low yield after purification.
Cause: Product loss can occur at multiple stages, from using a suboptimal recrystallization solvent to degradation on the stationary phase during chromatography.
Solution: Systematic Troubleshooting
Use a logical approach to identify the source of yield loss.
Caption: A decision tree for troubleshooting low yield in purification.
Safety and Handling
This compound and related halogenated anilines are hazardous compounds and must be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14]
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[14][15]
-
Toxicity: Halogenated anilines are toxic if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation.[16][17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[14]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow it to enter the sewer system.[17]
References
- 1. Six-Step Synthesis: Aniline to 1-Bromo-3-chloro-5-iodobenzene — Adam Cap [adamcap.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. texiumchem.com [texiumchem.com]
- 5. reddit.com [reddit.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. 4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. assets.thermofisher.com [assets.thermofisher.com]
"stability of 4-Bromo-3-chloro-2-iodoaniline under reaction conditions"
Welcome to the technical support guide for 4-Bromo-3-chloro-2-iodoaniline (CAS No. 1426566-90-6).[1] This document is intended for researchers, scientists, and drug development professionals who are utilizing this versatile tri-halogenated aniline in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the stability of this compound under various reaction conditions. This guide will address common challenges and provide troubleshooting strategies to ensure the success of your experiments.
I. Core Compound Stability Profile
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the presence of three distinct halogen atoms, which allows for selective functionalization. However, this structural feature also introduces specific stability considerations that must be managed to ensure reaction efficiency and product purity.
General Stability & Storage:
-
At Room Temperature: The compound is generally stable at room temperature when stored in a tightly closed container.[2]
-
Storage Recommendations: To maintain long-term integrity, it should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and acids.[2][3] It is also recommended to protect it from light and store it under an inert atmosphere.[3]
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place | Minimizes potential for thermal degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents slow oxidation of the aniline group. |
| Light | Amber vial or dark location | Iodo-substituted aromatics can be light-sensitive, leading to potential de-iodination or other photochemical reactions.[3][4] |
| Container | Tightly sealed | Prevents moisture absorption and reaction with atmospheric components.[2] |
II. FAQs & Troubleshooting Guide
This section addresses specific questions and issues you may encounter when working with this compound.
Q1: I am seeing unexpected byproducts in my palladium-catalyzed cross-coupling reaction. What could be the cause?
A1: The presence of three different halogens (I, Br, Cl) on the aniline ring allows for selective reactivity, but can also lead to a mixture of products if not controlled properly. The reactivity of halogens in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, generally follows the order: I > Br > Cl.[5][6] This is due to the difference in carbon-halogen bond strength, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium catalyst.[7][8]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can often increase the selectivity for the more reactive C-I bond.
-
Choose the Right Catalyst/Ligand System: Some palladium catalysts and ligands exhibit greater selectivity for specific halogens. For instance, certain bulky phosphine ligands can favor the oxidative addition of the C-I bond.
-
Control Reaction Time: Monitor the reaction closely. Stopping the reaction once the desired product is formed can prevent further reaction at the C-Br or C-Cl positions.
Workflow for Optimizing Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
Q2: My compound seems to be degrading during workup. How can I minimize this?
A2: Haloanilines can be susceptible to degradation under certain conditions, such as exposure to strong acids or bases, or prolonged exposure to air and light.[2][3] The aniline functional group can be oxidized, and the halogen substituents can potentially undergo nucleophilic substitution or reductive dehalogenation, especially the iodo group.
Troubleshooting Steps:
-
Aqueous Workup: When performing an aqueous workup, use dilute, mild acids and bases. Avoid prolonged exposure to highly acidic or basic conditions.
-
Inert Atmosphere: If possible, conduct the workup under an inert atmosphere to prevent oxidation of the aniline group.
-
Minimize Light Exposure: Protect the reaction mixture and the isolated product from direct light to prevent photochemical degradation.[9][10]
-
Temperature Control: Keep the temperature low during extractions and solvent removal to minimize thermal degradation.
Q3: I am attempting a reaction that is sensitive to primary amines. Can I protect the aniline group, and will it affect the stability of the halogens?
A3: Yes, the aniline group can be protected. Common protecting groups for anilines include acetyl (Ac), tert-butyloxycarbonyl (Boc), and benzyloxycarbonyl (Cbz). The choice of protecting group will depend on the specific reaction conditions you plan to employ. The introduction of a protecting group can influence the electronic properties of the aromatic ring, which may have a minor effect on the reactivity of the halogens, but generally, the I > Br > Cl reactivity order will be maintained.
Protocol for Boc Protection of this compound:
-
Dissolve this compound (1 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) and a base such as triethylamine (TEA) (1.2 eq.) or 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
Q4: What are the potential degradation pathways for this molecule?
A4: While specific degradation pathways for this compound are not extensively documented in the literature, we can infer potential pathways based on the chemistry of haloanilines.
Potential Degradation Pathways:
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 9. iagim.org [iagim.org]
- 10. database.ich.org [database.ich.org]
Technical Support Center: Scale-Up Synthesis of 4-Bromo-3-chloro-2-iodoaniline
Welcome to the technical support center for the scale-up synthesis of 4-Bromo-3-chloro-2-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges and solutions associated with the large-scale production of this key chemical intermediate. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring a robust and reproducible synthesis.
Reaction Overview: Electrophilic Iodination
The synthesis of this compound typically proceeds via the direct electrophilic iodination of 4-bromo-3-chloroaniline. The amino group (-NH₂) is a powerful activating ortho-, para-director. Since the para position is blocked by a bromine atom, and the existing chlorine and bromine atoms provide some steric hindrance, the iodination is directed to the C2 position, which is ortho to the amine.
Common iodinating agents for this transformation include N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).[1][2] The choice of agent often depends on factors like reactivity, cost, and ease of handling on a larger scale. The reaction is typically carried out in a suitable solvent, such as acetic acid or a chlorinated solvent.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.
| Problem ID | Issue | Potential Root Causes | Recommended Solutions & Scientific Rationale |
| TS-01 | Low Yield / Incomplete Reaction | 1. Insufficient Reagent Activity: The iodinating agent (e.g., ICl, NIS) may have degraded due to improper storage or age. 2. Poor Temperature Control: The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures. 3. Inadequate Mixing: In large reactors, poor agitation can lead to localized concentration gradients, preventing the reactants from interacting effectively. | Solutions: 1. Verify Reagent Quality: Use a fresh, properly stored batch of the iodinating agent. For ICl, which can absorb moisture, ensure it is handled under anhydrous conditions. 2. Optimize Temperature: Monitor the internal reaction temperature closely. A typical range for this type of iodination is 0-25 °C. Controlled, slow addition of the iodinating agent is crucial to manage any exotherm. 3. Ensure Efficient Agitation: Use appropriate stirring equipment (e.g., overhead mechanical stirrer with a suitable impeller) to ensure the reaction mixture is homogeneous. |
| TS-02 | Formation of Di-iodinated or Other Impurities | 1. Incorrect Stoichiometry: An excess of the iodinating agent can lead to the formation of di-iodinated byproducts. 2. Localized "Hot Spots": Poor heat dissipation during the addition of the iodinating agent can create localized areas of high temperature, promoting side reactions. | Solutions: 1. Precise Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the starting aniline or carefully control the addition of the iodinating agent to just over 1.0 equivalent. 2. Controlled Addition & Cooling: Add the iodinating agent dropwise or in portions to a well-stirred, cooled solution of the aniline. Ensure the reactor's cooling system can handle the exotherm of the reaction. |
| TS-03 | Difficult Product Isolation / Oily Product | 1. Incomplete Reaction Quench: Residual iodinating agent can lead to the formation of colored impurities during workup. 2. Presence of Tarry Byproducts: Overheating or prolonged reaction times can lead to polymerization or degradation of the aniline. | Solutions: 1. Effective Quenching: After the reaction is complete, quench any remaining electrophilic iodine species with a reducing agent solution, such as aqueous sodium thiosulfate or sodium bisulfite, until the characteristic iodine color disappears.[3] 2. Optimize Reaction Time: Monitor the reaction progress by TLC or HPLC and proceed with the workup as soon as the starting material is consumed to avoid byproduct formation. |
| TS-04 | Product Discoloration (Pink to Dark Purple) | 1. Air Oxidation: Anilines, especially polyhalogenated ones, can be susceptible to air oxidation, forming colored impurities. 2. Residual Acid/Base: Traces of acid or base from the reaction or workup can catalyze degradation. | Solutions: 1. Inert Atmosphere: During the final isolation and drying stages, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air. 2. Thorough Washing & Neutralization: Ensure the isolated product is washed thoroughly to remove any residual reagents and is pH neutral before drying. A final wash with brine can aid in removing water and some water-soluble impurities. |
Frequently Asked Questions (FAQs)
Q1: Which iodinating agent is better for scale-up: N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl)?
A1: Both have advantages and disadvantages for scale-up.
-
Iodine Monochloride (ICl): It is a potent electrophile and often leads to faster reactions. However, it is highly corrosive, moisture-sensitive, and can release toxic fumes, requiring specialized handling equipment and stringent safety protocols.[4][5]
-
N-Iodosuccinimide (NIS): NIS is a solid, making it easier and often safer to handle than ICl.[6] The reaction workup is also generally simpler, as the succinimide byproduct is often easily removed. For many scale-up operations, the improved safety and handling profile of NIS outweighs the potentially longer reaction times.[1]
Q2: What is the electrophilic iodination mechanism in this synthesis?
A2: The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The lone pair of electrons on the nitrogen of the highly activated aniline ring attacks the electrophilic iodine atom (I⁺) of the iodinating agent (e.g., ICl or protonated NIS). This forms a positively charged intermediate known as a sigma complex or arenium ion. A base in the reaction mixture (e.g., solvent, water, or another aniline molecule) then removes a proton from the carbon atom where the iodine has attached, restoring the aromaticity of the ring and yielding the final product.
Q3: What are the critical safety considerations for this process?
A3: Safety is paramount. Key considerations include:
-
Reagent Handling: Iodine monochloride is corrosive and can cause severe burns.[4][7] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[5][8]
-
Reaction Exotherm: The iodination reaction can be exothermic. On a large scale, this heat must be managed effectively to prevent a runaway reaction. Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate.[9]
-
Waste Disposal: Halogenated organic waste and solutions containing residual iodine must be disposed of according to institutional and local environmental regulations.
Q4: How can I best monitor the reaction's progress on a large scale?
A4: For large-scale reactions, taking frequent samples for analysis is key. High-Performance Liquid Chromatography (HPLC) is the preferred method as it is quantitative and can accurately track the disappearance of the starting material (4-bromo-3-chloroaniline) and the appearance of the product. Thin-Layer Chromatography (TLC) can be used as a quicker, qualitative check.[3]
Experimental Protocol: Synthesis using N-Iodosuccinimide
This protocol is a representative example for a laboratory scale-up and should be optimized for specific equipment and safety requirements.
Materials:
-
4-Bromo-3-chloroaniline (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.05 eq)
-
Acetic Acid (or other suitable solvent)
-
Ethyl Acetate
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-bromo-3-chloroaniline in acetic acid. Cool the solution to 0-5 °C using an ice-water bath.
-
Iodination: Add the N-Iodosuccinimide (NIS) portion-wise to the cooled aniline solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the mixture at 0-5 °C and monitor the reaction by HPLC or TLC until the starting aniline is consumed (typically 2-4 hours).
-
Work-up:
-
Slowly pour the reaction mixture into a separate vessel containing ice water.
-
Add ethyl acetate to extract the product.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to quench any unreacted NIS/iodine), saturated aqueous sodium bicarbonate (to neutralize the acetic acid), and finally with brine.
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to afford this compound as a solid.
Visual Workflow and Troubleshooting
Below is a diagram illustrating a decision-making workflow for troubleshooting low product yield.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Iodination - Common Conditions [commonorganicchemistry.com]
- 3. 4-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. samratpharmachem.com [samratpharmachem.com]
- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 7. lobachemie.com [lobachemie.com]
- 8. nj.gov [nj.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling with Electron-Deficient Anilines
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving electron-deficient anilines. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with these demanding substrates. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose issues and rationally design robust reaction conditions.
The presence of electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, -COR) on the aniline ring significantly alters its electronic properties, posing unique challenges to the standard Suzuki-Miyaura catalytic cycle. These substrates can impede the crucial oxidative addition step and are often prone to side reactions. This resource provides a structured, question-and-answer approach to troubleshoot common failures and optimize your reaction for success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows low or no conversion. The starting haloaniline is largely unreacted. What are the primary causes?
This is the most common failure mode and typically points to a sluggish or inhibited catalytic cycle, most often at the oxidative addition step. Electron-deficient aryl halides are generally more reactive toward oxidative addition; however, the aniline moiety itself, particularly when electron-poor, can introduce complications.
Core Problem: The electron-withdrawing groups on the aniline make the aryl halide a poorer substrate for oxidative addition than expected, or the aniline's nitrogen atom may coordinate to the palladium center, acting as a catalyst poison.[1]
Troubleshooting Workflow:
-
Catalyst & Ligand System: The choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often insufficient for these challenging couplings.[1] You need to enhance the electron density at the palladium center to facilitate oxidative addition.
-
Action: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands").[2][3] These ligands promote both the oxidative addition and the subsequent reductive elimination steps.[3]
-
Rationale: The bulky nature of these ligands promotes the formation of a coordinatively unsaturated 12-electron L-Pd(0) species, which is highly reactive in oxidative addition. Their strong electron-donating ability increases the electron density on the palladium, making it more nucleophilic and facilitating its insertion into the carbon-halogen bond.
-
-
Palladium Precatalyst: Ensure you are using a high-quality palladium source. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced to the active Pd(0) state in situ. Sometimes, using a pre-formed Pd(0) source like Pd₂(dba)₃ can be advantageous.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Incomplete removal of oxygen will oxidize the catalyst to an inactive state, halting the reaction.
-
Action: Ensure all solvents are rigorously degassed (e.g., by sparging with argon for 30-60 minutes or using 3-4 freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of an inert gas (Argon or Nitrogen) using flame-dried glassware.[1]
-
Logical Troubleshooting Flow for Low Conversion
Caption: A logical workflow to diagnose and solve low conversion issues.
Q2: I see significant formation of the corresponding arene from my boronic acid (protodeboronation). How can I prevent this?
Protodeboronation is a destructive side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water), replacing it with a C-H bond.[4] This depletes the nucleophilic partner from your reaction mixture. Electron-deficient heteroaryl boronic acids are particularly susceptible, but any boronic acid can undergo this process under the wrong conditions.[4]
Primary Causes:
-
Sub-optimal choice of base or reaction temperature.
Mitigation Strategies:
-
Strictly Anhydrous Conditions: This is the most critical factor.
-
Action: Use anhydrous solvents. Ensure your base is anhydrous; if using hydrates (e.g., K₃PO₄·nH₂O), be aware of the water being introduced. Consider drying the base in an oven before use.[1]
-
-
Use Boronate Esters: Boronic acids exist in equilibrium with their corresponding boroxines (trimeric anhydrides), a process complicated by water.[5] Boronate esters, such as pinacol esters, are generally more stable and less prone to protodeboronation.[6]
-
Action: Substitute the boronic acid with its corresponding pinacol boronate ester (Bpin). While they can be less reactive, this is often a reliable strategy for problematic substrates.[6]
-
-
Base Selection: While a base is required to activate the boronic acid for transmetalation, some can exacerbate protodeboronation.[7][8]
-
Action: Weaker bases like potassium fluoride (KF) or cesium fluoride (CsF) can sometimes suppress protodeboronation compared to strong hydroxides or wet carbonates.[9] However, stronger, non-nucleophilic bases like K₃PO₄ are often the most effective for the coupling itself.[1] A careful screening is necessary.
-
Q3: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I minimize it?
Boronic acid homocoupling is another common side reaction that consumes your nucleophile. It is often driven by the presence of oxygen, which re-oxidizes Pd(0) to Pd(II) species that can then react with two equivalents of the boronic acid.[1]
Primary Cause: Oxygen contamination in the reaction.
Minimization Protocol:
-
Rigorous Degassing: As with preventing catalyst death, this is the most effective solution. Ensure solvents and the reaction headspace are completely free of oxygen.[1]
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling. Start with a smaller excess and see if it improves the outcome.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst) can sometimes reduce side reactions that are initiated by Pd(II) species.
Experimental Protocols & Data
General Protocol for a Challenging Suzuki Coupling with an Electron-Deficient Aniline
This protocol provides a robust starting point for optimization.
Materials:
-
Aryl Halide: 2-Bromo-4-nitroaniline (1.0 equiv)
-
Boron Reagent: Phenylboronic acid (1.2 equiv)
-
Palladium Precatalyst: XPhos Pd G3 (2 mol%)
-
Base: K₃PO₄, anhydrous, finely ground (2.0 equiv)
-
Solvent: Dioxane, anhydrous and degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add the 2-bromo-4-nitroaniline, phenylboronic acid, and potassium phosphate.
-
Catalyst Addition: Add the XPhos Pd G3 catalyst.
-
Solvent Addition: Add the degassed dioxane via syringe.
-
Degassing (Optional but Recommended): Briefly bubble argon through the reaction mixture for 2-3 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Ligand & Base Selection Guide for Electron-Deficient Anilines
| Ligand | Base | Typical Temperature (°C) | Commentary |
| XPhos | K₃PO₄, Cs₂CO₃ | 80-110 | First Choice. Highly active, bulky, and electron-rich ligand. Excellent for challenging substrates, including electron-deficient anilines.[1][10] |
| SPhos | K₃PO₄, Cs₂CO₃ | 80-110 | Similar to XPhos, very effective for difficult couplings. The choice between XPhos and SPhos can be substrate-dependent.[1][11] |
| RuPhos | K₂CO₃, K₃PO₄ | 80-110 | Another excellent Buchwald-type ligand, often successful when others fail. |
| PPh₃ | K₂CO₃, Na₂CO₃ | 80-110 | Generally not recommended. Often leads to low yields or no reaction with these substrates due to insufficient electron-donating ability.[1] |
| Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ | 80-110 | A robust and versatile catalyst, but may be less effective than modern Buchwald systems for highly deactivated anilines.[11] |
Mechanistic Insights
Understanding the catalytic cycle is key to effective troubleshooting. The electron-withdrawing groups (EWGs) on the aniline primarily impact the Oxidative Addition and Reductive Elimination steps.
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle and common off-cycle reactions.
-
Oxidative Addition: The initial insertion of the Pd(0) catalyst into the Aryl-Halide bond. With electron-deficient anilines, the C-X bond is polarized, which should favor this step. However, competing coordination of the aniline nitrogen or other functional groups can inhibit the catalyst.[1] Bulky, electron-rich ligands are essential to accelerate this step.[2][3]
-
Transmetalation: The transfer of the organic group from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[8] The choice and quality of the base are critical here.[1][8]
-
Reductive Elimination: The final step where the two organic partners are joined, forming the C-C bond and regenerating the Pd(0) catalyst. This step is generally faster for electron-deficient systems.
By systematically addressing the potential failure points in this cycle, particularly through the rational selection of ligands and bases and the strict control of reaction conditions, successful couplings with even the most challenging electron-deficient anilines can be achieved.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Influence of the Base on Pd@MIL-101-NH2 (Cr) as Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Characterization of 4-Bromo-3-chloro-2-iodoaniline for Advanced Research Applications
This guide provides an in-depth technical comparison of the characterization of 4-Bromo-3-chloro-2-iodoaniline, a polysubstituted aromatic amine of significant interest in the development of novel pharmaceuticals and functional materials. Due to the limited availability of published experimental data for this specific isomer, this document presents a comprehensive analysis based on available information, supplemented by comparative data from structurally related, well-characterized aniline derivatives. This approach offers researchers and drug development professionals a valuable framework for the identification, purification, and utilization of this compound.
The strategic placement of three different halogen atoms on the aniline ring imparts unique physicochemical properties and reactivity to this compound, making it a versatile scaffold for synthetic transformations. Understanding its detailed characteristics is paramount for its effective application. This guide will delve into its predicted and known properties, compare them with relevant alternatives, and provide robust experimental protocols for its characterization.
Physicochemical and Spectroscopic Characterization of this compound
This compound (CAS No. 1426566-90-6) is a halogenated aniline with a molecular formula of C₆H₄BrClIN and a molecular weight of 332.36 g/mol .[1][2] While detailed experimental data for this specific isomer is scarce in peer-reviewed literature, its fundamental properties can be inferred from available supplier data and comparison with its isomers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1426566-90-6 | [1][2] |
| Molecular Formula | C₆H₄BrClIN | [1][2] |
| Molecular Weight | 332.36 g/mol | [1][2] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Insoluble in water (predicted), Soluble in organic solvents (predicted) | - |
Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show two aromatic protons, likely appearing as doublets due to ortho-coupling. The chemical shifts will be influenced by the anisotropic effects of the three different halogen substituents and the amino group.
-
¹³C NMR: The spectrum should display six distinct signals for the aromatic carbons, with their chemical shifts significantly affected by the electronegativity and position of the halogen atoms.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a complex isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl). Fragmentation would likely involve the loss of halogen atoms and cleavage of the aniline ring.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum is expected to show characteristic N-H stretching vibrations for the primary amine group (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations. The C-X (X = Br, Cl, I) stretching vibrations will appear in the fingerprint region.
Comparative Analysis with Alternative Halogenated Anilines
To provide a comprehensive understanding of the characterization of this compound, a comparative analysis with structurally similar and more extensively studied anilines is essential. The chosen alternatives offer a systematic variation in the type and position of halogen substituents, allowing for a clearer interpretation of structure-property relationships.
Alternative 1: 4-Bromo-2-chloro-6-iodoaniline
This structural isomer (CAS No. 56141-11-8) provides the closest comparison, with the same elemental composition but a different substitution pattern.[4]
Table 2: Physicochemical and Spectroscopic Data for 4-Bromo-2-chloro-6-iodoaniline
| Property | Value | Source |
| Molecular Weight | 332.36 g/mol | [4] |
| Molecular Formula | C₆H₄BrClIN | [4] |
| Mass Spectrum (GC-MS) | m/z top peak: 127, 2nd highest: 333 | [4] |
Alternative 2: 4-Bromo-2-chloroaniline
This compound (CAS No. 38762-41-3) lacks the iodine atom, allowing for an assessment of the influence of the third, larger halogen.[5]
Table 3: Physicochemical and Spectroscopic Data for 4-Bromo-2-chloroaniline
| Property | Value | Source |
| Molecular Weight | 206.47 g/mol | [5] |
| Melting Point | 70-72 °C | |
| ¹H NMR (CDCl₃) | δ (ppm): 6.44 (s, 2H, NH₂), 6.67 (d, 1H, ArH), 7.44 (dd, 1H, ArH), 7.88 (d, 1H, ArH) | [6] |
| ¹³C NMR (CDCl₃) | δ (ppm): 143.0, 133.3, 132.5, 128.2, 120.6, 111.4 | [6] |
| Mass Spectrum (GC-MS) | m/z top peak: 207, 2nd highest: 205 | [5] |
| FTIR (KBr wafer) | Available in spectral databases | [5] |
Alternative 3: 4-Bromo-2,6-dichloroaniline
This alternative (CAS No. 697-88-1) replaces the iodine with a second chlorine atom, providing insight into the effect of having two identical halogens at the ortho positions.[7]
Table 4: Physicochemical and Spectroscopic Data for 4-Bromo-2,6-dichloroaniline
| Property | Value | Source |
| Molecular Weight | 240.91 g/mol | [7] |
| ¹H NMR | Spectrum available | [8] |
| ¹³C NMR | Spectrum available | [1] |
| Mass Spectrum (GC-MS) | m/z top peak: 241, 2nd highest: 239, 3rd highest: 243 | [7] |
| FTIR (KBr wafer) | Available in spectral databases | [7] |
Proposed Synthesis of this compound
While a specific, validated synthesis for this compound is not readily found in the literature, a plausible route can be proposed based on established methodologies for the synthesis of related polyhalogenated aromatic compounds. A common strategy involves the diazotization of a suitable aniline precursor followed by a Sandmeyer-type iodination reaction. A patent for the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene from 4-bromo-3-chloro-2-fluoroaniline provides a strong basis for this proposed pathway.
The proposed synthesis would start from the commercially available 4-bromo-3-chloroaniline. The key steps would be:
-
Iodination of 4-bromo-3-chloroaniline: Direct iodination at the ortho-position to the amino group can be challenging to control regioselectively.
-
Alternative Route: Diazotization and Iodination: A more controlled approach would involve the synthesis of 2-amino-5-bromo-4-chlorobenzoic acid, followed by decarboxylative iodination. However, a more direct, albeit potentially lower-yielding, approach could involve the diazotization of a pre-iodinated precursor.
A plausible, though unverified, synthetic workflow is depicted below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols for Characterization
To ensure the accurate identification and purity assessment of this compound and its alternatives, standardized analytical protocols are crucial. The following sections detail recommended step-by-step methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Protocol
Reverse-phase HPLC is a powerful technique for separating and quantifying halogenated anilines. The following protocol is a robust starting point for method development.
Workflow for HPLC Analysis:
Caption: A typical workflow for the HPLC analysis of halogenated anilines.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water (e.g., 60:40 v/v).[9] For MS compatibility, replace any non-volatile acids with formic acid.[10] Filter and degas the mobile phase before use.
-
Standard and Sample Preparation: Prepare a stock solution of the aniline standard in the mobile phase (e.g., 1 mg/mL). Prepare working standards by serial dilution. Dissolve the sample to be analyzed in the mobile phase to a similar concentration.
-
HPLC Instrument Parameters:
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and the sample.
-
Data Processing: Identify the peak corresponding to the analyte by comparing its retention time with that of the standard. Quantify the analyte by constructing a calibration curve from the peak areas of the standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is an indispensable tool for the identification and structural elucidation of volatile and semi-volatile compounds like halogenated anilines.
Workflow for GC-MS Analysis:
Caption: A standard workflow for the GC-MS analysis of organic compounds.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or hexane to a concentration of approximately 10 µg/mL.[11]
-
GC-MS Instrument Parameters:
-
GC Column: HP-5MS capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
-
Analysis: Inject 1 µL of the prepared sample.
-
Data Processing: Analyze the resulting total ion chromatogram to determine the retention time of the analyte. Obtain the mass spectrum of the corresponding peak and compare it with known spectral libraries or predict the fragmentation pattern to confirm the structure.
Conclusion
The comprehensive characterization of this compound is a critical step towards unlocking its full potential in synthetic chemistry and drug discovery. While direct experimental data for this compound remains limited, this guide provides a robust framework for its analysis by leveraging comparative data from structurally related analogs and detailing standardized analytical protocols. The provided methodologies for HPLC and GC-MS offer a solid foundation for researchers to confidently identify, purify, and quantify this promising molecule. As research into polysubstituted anilines continues to grow, the systematic characterization approaches outlined here will be invaluable for advancing the field.
References
- 1. 4-Bromo-2,6-dichloroaniline(697-88-1) 13C NMR spectrum [chemicalbook.com]
- 2. 4-Bromo-2,6-dichloroaniline [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromo-2-chloroaniline(38762-41-3) MS [m.chemicalbook.com]
- 5. 4-Bromo-2-chloroaniline | C6H5BrClN | CID 610169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 4-Bromo-2,6-dichloroaniline | C6H4BrCl2N | CID 69680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-2,6-dichloroaniline(697-88-1) 1H NMR spectrum [chemicalbook.com]
- 9. 4-BROMO-2-CHLOROACETANILIDE(3460-23-9) 1H NMR spectrum [chemicalbook.com]
- 10. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. agilent.com [agilent.com]
A Comparative Guide to the Structural Elucidation of 4-Bromo-3-chloro-2-iodoaniline: An NMR-Centric Approach
In the landscape of pharmaceutical and materials science research, the unambiguous structural determination of novel chemical entities is a cornerstone of innovation and regulatory compliance. Highly substituted aromatic compounds, such as 4-Bromo-3-chloro-2-iodoaniline, present a unique analytical challenge due to the complex interplay of electronic and steric effects of multiple substituents. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectrum of this compound, comparing its efficacy with other analytical techniques and offering a robust experimental protocol for its characterization.
The Decisive Power of NMR in Isomer Differentiation
For a molecule with the complexity of this compound, where multiple positional isomers are possible, NMR spectroscopy stands out as the most powerful tool for unequivocal structure verification. While techniques like mass spectrometry can confirm the molecular weight and elemental composition, they fall short in definitively distinguishing between isomers. Similarly, while X-ray crystallography provides the absolute structure, it is contingent on the ability to grow a suitable single crystal, which is not always feasible.
NMR, on its own, provides a detailed map of the chemical environment of each proton and carbon atom, allowing for a confident assignment of the substitution pattern on the aniline ring. The chemical shifts and coupling constants are exquisitely sensitive to the electronic effects (both inductive and mesomeric) of the amine group and the three different halogen substituents.
Predicted NMR Spectral Analysis of this compound
In the absence of a publicly available experimental spectrum, a detailed prediction based on established principles of NMR spectroscopy and data from analogous compounds provides a solid framework for analysis.
¹H NMR Spectrum (Predicted)
The aromatic region of the ¹H NMR spectrum of this compound is expected to exhibit two distinct signals corresponding to the two aromatic protons.
-
H-5 and H-6: These two protons will appear as an AX or, more likely, an AB spin system, as they are adjacent to each other.
-
H-5: This proton is situated between a bromine and a chlorine atom. It is expected to resonate as a doublet. The chemical shift will be influenced by the electron-withdrawing nature of the adjacent halogens.
-
H-6: This proton is adjacent to the electron-donating amine group and the carbon bearing the iodine. It will also appear as a doublet, coupled to H-5. The proximity to the amine group is expected to shift this proton to a relatively higher field (lower ppm) compared to H-5.
-
The broad singlet corresponding to the -NH₂ protons will also be present, with its chemical shift being concentration and solvent-dependent.
¹³C NMR Spectrum (Predicted)
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the aromatic carbons, providing further confirmation of the substitution pattern. The chemical shifts are governed by the electronegativity and spatial arrangement of the substituents.
-
C-1 (bearing NH₂): This carbon will be significantly shielded by the electron-donating amine group and is expected to have a chemical shift in the range of 140-150 ppm.
-
C-2 (bearing Iodo): The iodine atom's "heavy atom effect" will cause a significant upfield shift for this carbon, likely placing its resonance at a lower ppm value than might be expected based on electronegativity alone.
-
C-3 (bearing Chloro): The electronegative chlorine atom will deshield this carbon, resulting in a downfield shift.
-
C-4 (bearing Bromo): Similar to chlorine, bromine will cause a deshielding effect on the attached carbon.
-
C-5 and C-6: These protonated carbons will have chemical shifts influenced by the cumulative effects of the substituents on the ring. Their assignment can be definitively confirmed using 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence).
The following table summarizes the predicted chemical shifts for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| H-5 | 7.5 - 7.8 | - | Downfield due to adjacent electron-withdrawing Br and Cl. |
| H-6 | 6.8 - 7.1 | - | Upfield due to adjacent electron-donating NH₂ group. |
| NH₂ | 3.5 - 5.0 (broad) | - | Variable, dependent on solvent and concentration. |
| C-1 | 142 - 148 | 142 - 148 | Attached to the electron-donating NH₂ group. |
| C-2 | - | 90 - 100 | Shielded by the "heavy atom effect" of iodine. |
| C-3 | - | 130 - 135 | Deshielded by the electronegative chlorine. |
| C-4 | - | 115 - 120 | Deshielded by the bromine atom. |
| C-5 | - | 135 - 140 | Influenced by adjacent Br and Cl. |
| C-6 | - | 118 - 125 | Influenced by adjacent NH₂ and I. |
Comparative Analysis with Alternative Techniques
| Analytical Technique | Strengths for this compound | Limitations |
| NMR Spectroscopy | - Unambiguous isomer differentiation.- Provides detailed structural information.- Non-destructive. | - Relatively lower sensitivity compared to MS.- Requires higher sample concentration. |
| Mass Spectrometry (MS) | - High sensitivity.- Confirms molecular weight and elemental formula. | - Cannot distinguish between positional isomers.- Fragmentation patterns can be complex to interpret. |
| X-ray Crystallography | - Provides absolute 3D structure. | - Requires a suitable single crystal, which can be difficult to obtain. |
| Infrared (IR) Spectroscopy | - Identifies functional groups (e.g., N-H stretches). | - Provides limited information on the overall substitution pattern. |
Experimental Protocol for NMR Analysis
A standardized and well-documented experimental procedure is critical for obtaining high-quality, reproducible NMR data.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its good dissolving power and ease of removal.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity and spectral resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or higher (due to the low natural abundance of ¹³C)
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H spectrum.
-
Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the structural elucidation process for this compound.
Caption: Workflow for the synthesis and structural elucidation of this compound.
Conclusion
For complex substituted aromatic compounds like this compound, NMR spectroscopy is an indispensable tool for unambiguous structural assignment. While complementary techniques provide valuable information, the detailed insight into the chemical environment of each atom offered by NMR is unparalleled for distinguishing between isomers. The predicted spectral data and the robust experimental protocol outlined in this guide serve as a comprehensive resource for researchers and scientists engaged in the synthesis and characterization of novel chemical entities.
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 4-Bromo-3-chloro-2-iodoaniline
For researchers, scientists, and professionals in drug development, the precise structural elucidation of complex synthetic intermediates is a cornerstone of successful research. The polyhalogenated aromatic amine, 4-bromo-3-chloro-2-iodoaniline, presents a fascinating analytical challenge due to its unique combination of heavy halogens. This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the characterization of this molecule, moving beyond a simple recitation of methods to explain the "why" behind the "how."
The Challenge: A Symphony of Isotopes and Fragmentation
The mass spectrometric analysis of this compound is dominated by two key features: its intricate isotopic pattern and its susceptibility to predictable fragmentation. The presence of bromine (with isotopes 79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in a roughly 3:1 ratio) creates a highly characteristic molecular ion cluster. Iodine, being monoisotopic (127I), simplifies the pattern slightly but contributes significantly to the molecule's mass. Understanding this isotopic signature is paramount for confident identification.
A Tale of Two Techniques: Hard vs. Soft Ionization
The choice of ionization technique is the most critical decision in the mass spectrometric analysis of any compound. Here, we compare the industry-standard hard ionization technique, Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and a representative soft ionization technique, Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC).
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS with EI is a robust and widely accessible technique well-suited for volatile and thermally stable molecules like this compound. The high energy of EI (typically 70 eV) leads to extensive fragmentation, providing a detailed structural fingerprint of the molecule.
The molecular formula of this compound is C6H4BrClIN. The theoretical isotopic distribution of its molecular ion is a complex cluster of peaks. The most abundant peaks in this cluster are predicted and summarized in the table below.
| Predicted Fragment | Nominal m/z | Key Isotopologues (m/z) | Predicted Relative Abundance Pattern |
| [M]+• | 331 | 331, 333, 335 | Complex pattern due to Br and Cl isotopes |
| [M-HCN]+• | 304 | 304, 306, 308 | Characteristic Br/Cl pattern |
| [M-I]+ | 204 | 204, 206, 208 | Characteristic Br/Cl pattern |
| [M-Br]+ | 252 | 252, 254 | 3:1 ratio (Cl) |
| [M-Cl]+ | 296 | 296, 298 | 1:1 ratio (Br) |
The fragmentation of anilines under EI is well-characterized. Common fragmentation pathways for aromatic amines include the loss of a hydrogen radical, followed by the expulsion of hydrogen cyanide (HCN).[1] For halogenated aromatics, the loss of a halogen radical is also a primary fragmentation route.[2]
Caption: Predicted EI fragmentation of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
For molecules that may be thermally labile or for analyses requiring higher sensitivity, LC-MS with ESI offers a powerful alternative. ESI is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with minimal fragmentation. This is particularly advantageous for confirming the molecular weight of the compound.
The primary advantage of LC-ESI-MS is the preservation of the molecular ion, which simplifies spectral interpretation and provides a clear indication of the molecular weight. The isotopic pattern of the [M+H]+ ion will be similar to that of the M+• ion in EI-MS, providing the same valuable information for elemental composition confirmation. However, the lack of fragmentation means that less structural information is obtained from a single MS scan. To overcome this, tandem mass spectrometry (MS/MS) can be employed, where the [M+H]+ ion is isolated and fragmented to yield structural information.
Caption: General workflow for LC-ESI-MS analysis.
Comparative Performance Summary
| Parameter | GC-EI-MS | LC-ESI-MS |
| Molecular Ion | Often fragmented, may be of low abundance. | Strong [M+H]+ peak, ideal for MW confirmation. |
| Structural Information | Rich fragmentation provides a detailed fingerprint. | Limited in single MS; requires MS/MS for fragmentation. |
| Sensitivity | Generally very good for volatile compounds. | Can be higher, especially for polar compounds. |
| Sample Requirements | Must be volatile and thermally stable. | Wide range of polarity and thermal stability. |
| Chromatography | Excellent separation for volatile isomers. | Versatile for a broader range of compounds. |
| Library Matching | Extensive libraries (e.g., NIST) available for identification. | Libraries are less comprehensive. |
Experimental Protocols
Protocol 1: GC-MS Analysis
This protocol provides a robust starting point for the analysis of this compound.
1. Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
2. GC-MS Parameters: [3]
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL, splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
3. Data Analysis:
-
Identify the molecular ion cluster around the expected m/z of 331.
-
Analyze the isotopic pattern to confirm the presence of one bromine and one chlorine atom.
-
Identify key fragment ions and propose fragmentation pathways.
-
Compare the obtained spectrum with spectral libraries if available for related compounds.
Protocol 2: LC-MS/MS Analysis
This protocol is designed for sensitive detection and molecular weight confirmation.
1. Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile.
-
Perform serial dilutions in the initial mobile phase to a final concentration of approximately 1 µg/mL.
2. LC-MS/MS Parameters: [4]
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B.
-
1-8 min: 5-95% B.
-
8-10 min: 95% B.
-
10.1-12 min: 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Waters Xevo TQ-S micro or equivalent.
-
Ionization Mode: Electrospray Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
MS Scan: m/z 100-500.
-
MS/MS (for structural confirmation):
-
Precursor Ion: Isolate the most intense peak of the [M+H]+ cluster.
-
Collision Energy: Ramp from 10-40 eV to generate fragment ions.
-
3. Data Analysis:
-
Identify the [M+H]+ ion cluster and confirm its isotopic pattern.
-
If MS/MS was performed, analyze the product ion spectrum to confirm structural features.
Conclusion: A Multi-faceted Approach for Confident Identification
Both GC-EI-MS and LC-ESI-MS are powerful techniques for the analysis of this compound, each offering distinct advantages. For unambiguous structural elucidation, a combined approach is often the most effective. GC-EI-MS provides a rich fragmentation pattern that serves as a structural fingerprint, while LC-ESI-MS offers a clear confirmation of the molecular weight and a highly sensitive method for quantification. The choice of the primary technique will depend on the specific goals of the analysis, sample availability, and the instrumentation at hand. By understanding the principles behind each technique and the expected behavior of this complex molecule, researchers can navigate the analytical challenges with confidence and precision.
References
A Comparative Guide to the Spectroscopic Analysis of 4-Bromo-3-chloro-2-iodoaniline
For researchers, scientists, and professionals in drug development, the precise structural elucidation of complex organic molecules is paramount. 4-Bromo-3-chloro-2-iodoaniline, a polysubstituted aromatic amine, presents a unique analytical challenge due to the presence of multiple functional groups with overlapping spectroscopic signals. This guide provides an in-depth comparison of Infrared (IR) spectroscopy with other common analytical techniques for the characterization of this molecule, supported by theoretical principles and practical experimental protocols.
The Central Role of Vibrational Spectroscopy
Infrared (IR) spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral fingerprint. For a molecule like this compound, IR spectroscopy is instrumental in identifying its key functional groups: the amine (-NH₂) group and the carbon-halogen (C-X) bonds, as well as the substitution pattern on the aromatic ring.
The utility of IR spectroscopy lies in its ability to provide rapid, qualitative information about the functional groups present in a sample. However, for a comprehensive structural determination, it is often necessary to employ complementary techniques. This guide will objectively compare the insights gained from IR spectroscopy with those from Raman spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Interpreting the Infrared Spectrum of this compound
The infrared spectrum of this compound can be dissected into several key regions, each corresponding to the vibrational modes of its constituent functional groups. The following table summarizes the expected absorption frequencies and their assignments.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |
| Amine (-NH₂) | N-H Asymmetric Stretch | 3420 - 3500[1][2] | Medium | Primary aromatic amines typically show two N-H stretching bands.[1][3] |
| N-H Symmetric Stretch | 3340 - 3420[1][2] | Medium | ||
| N-H Scissoring (Bending) | 1580 - 1650[1][3] | Medium to Strong | ||
| N-H Wagging | 750 - 850[1] | Broad, Medium | ||
| Aromatic Ring | C-H Stretch | 3000 - 3100[4][5] | Medium to Weak | The presence of multiple substituents can influence the intensity. |
| C=C Stretch (in-ring) | 1400 - 1600[4][5] | Medium, Multiple Bands | The substitution pattern affects the appearance of these bands. | |
| C-H Out-of-Plane Bending | 675 - 900[5] | Strong | The specific frequency is highly indicative of the substitution pattern. | |
| Halogen Substituents | C-I Stretch | 500 - 600[6] | Medium to Strong | Heavier halogens absorb at lower wavenumbers.[7] |
| C-Br Stretch | 515 - 690[4][6][8] | Medium to Strong | ||
| C-Cl Stretch | 550 - 850[6][8][9] | Medium to Strong | There can be significant overlap in the fingerprint region for C-X bonds.[7] |
A Comparative Analysis of Spectroscopic Techniques
While IR spectroscopy provides a valuable overview of the functional groups, a multi-faceted analytical approach is often necessary for unambiguous structural confirmation. The following table compares the utility of IR, Raman, NMR, and Mass Spectrometry in the analysis of this compound.
| Technique | Strengths for this compound | Limitations |
| Infrared (IR) Spectroscopy | - Excellent for identifying the primary amine (-NH₂) functional group.[1][3] - Confirms the presence of an aromatic ring.[5] - Provides evidence for the presence of carbon-halogen bonds.[4][6][8][9] | - Overlapping signals in the fingerprint region can make specific C-X bond assignment difficult.[7] - Does not provide detailed information on the connectivity of atoms. |
| Raman Spectroscopy | - Complements IR spectroscopy, particularly for symmetric vibrations with weak IR absorptions. - C-X bonds often produce strong Raman signals.[10][11] - Less interference from water, allowing for analysis in aqueous media. | - Fluorescence from the sample or impurities can obscure the Raman spectrum. - Can be less sensitive than IR for some functional groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. - ¹H NMR can reveal the number and chemical environment of protons on the aromatic ring. - ¹³C NMR can identify all unique carbon atoms in the molecule.[12] - ¹⁵N NMR can provide information about the electronic environment of the nitrogen atom.[13] | - Requires a larger sample size compared to IR or MS. - Can be a more time-consuming experiment. |
| Mass Spectrometry (MS) | - Determines the molecular weight and elemental composition of the molecule with high accuracy. - The isotopic patterns of chlorine and bromine provide a definitive signature for their presence.[14][15] - Fragmentation patterns can offer clues about the molecular structure.[16] | - Does not directly provide information about the functional groups in the same way as vibrational spectroscopy. - Isomeric compounds can be difficult to distinguish without tandem MS techniques. |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum using the KBr Pellet Method
The potassium bromide (KBr) pellet method is a widely used technique for obtaining the infrared spectrum of a solid sample.[17][18] The principle involves dispersing the solid sample in a dry, IR-transparent matrix of KBr and compressing the mixture into a thin, transparent pellet.
Materials:
-
This compound
-
Spectroscopic grade, dry potassium bromide (KBr) powder
-
Agate mortar and pestle
-
Pellet press with a die
-
FTIR spectrometer
Step-by-Step Procedure:
-
Sample Preparation:
-
Thoroughly clean and dry the agate mortar and pestle.
-
Weigh approximately 1-2 mg of this compound and about 100-200 mg of dry KBr powder.[18] The sample-to-KBr ratio should be roughly 1:100.[17]
-
Grind the KBr powder in the mortar to a fine consistency.
-
Add the this compound sample to the KBr powder in the mortar.
-
Grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix.[17][19]
-
-
Pellet Formation:
-
Assemble the pellet die according to the manufacturer's instructions.
-
Carefully transfer the ground sample-KBr mixture into the die.
-
Place the die in the pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[17][20] Applying a vacuum during pressing can help remove trapped air and moisture, resulting in a clearer pellet.[20]
-
-
Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum with an empty sample holder.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Perform a background subtraction.
-
Identify and label the characteristic absorption bands corresponding to the functional groups of this compound.
-
Caption: Experimental workflow for obtaining an FTIR spectrum using the KBr pellet method.
Logical Relationships Between Spectroscopic Techniques
The choice of analytical technique depends on the specific information required. For a comprehensive structural elucidation of this compound, a combination of these techniques is often employed in a logical sequence.
Caption: Interplay of spectroscopic techniques for the structural elucidation of organic molecules.
Conclusion
Infrared spectroscopy serves as an indispensable tool for the initial characterization of this compound, offering rapid and reliable identification of its primary amine and aromatic functionalities. While challenges exist in definitively assigning all carbon-halogen stretches due to spectral overlap in the fingerprint region, IR provides a crucial piece of the analytical puzzle. For an unambiguous determination of the molecular structure, a synergistic approach that integrates the functional group information from IR and Raman spectroscopy with the connectivity data from NMR and the molecular weight and elemental composition from mass spectrometry is the most robust strategy. This comprehensive analytical workflow ensures the highest level of scientific integrity and confidence in the structural assignment of complex molecules in research and drug development.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. benchchem.com [benchchem.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. physicsopenlab.org [physicsopenlab.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tutorchase.com [tutorchase.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]
- 18. shimadzu.com [shimadzu.com]
- 19. pelletpressdiesets.com [pelletpressdiesets.com]
- 20. scienceijsar.com [scienceijsar.com]
A Comparative Guide to the Analytical Methods for 4-Bromo-3-chloro-2-iodoaniline
This guide provides a comprehensive comparison of the primary analytical methodologies for the characterization and quantification of 4-Bromo-3-chloro-2-iodoaniline. Designed for researchers, scientists, and drug development professionals, this document delves into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and offer field-proven insights to guide method selection based on specific analytical objectives, from routine quality control to complex impurity profiling.
Introduction: The Analytical Imperative for a Complex Halogenated Intermediate
This compound is a highly substituted aromatic amine, a structural motif of significant interest in the synthesis of pharmaceuticals and advanced materials. The precise arrangement of four different substituents on the benzene ring imparts unique chemical properties but also presents a considerable challenge for analytical characterization. The presence of bromine, chlorine, and iodine atoms results in a high molecular weight and complex isotopic patterns, while the amine functional group introduces polarity and potential for thermal lability.
Consequently, robust and validated analytical methods are paramount for ensuring the purity, identity, and quality of this critical intermediate. The choice of analytical technique is not trivial and depends heavily on the analytical goal, whether it is quantitative purity assessment, identification of process-related impurities, or definitive structural confirmation.
Physicochemical Properties & Method Selection Rationale
The molecular structure of this compound dictates the most appropriate analytical strategies.
-
Polarity: The amine group (-NH₂) makes the molecule polar, enhancing its solubility in polar organic solvents. This property is highly favorable for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Volatility & Thermal Stability: With a molecular weight of 332.37 g/mol and multiple polar functional groups, the compound has very low volatility.[1] This makes direct analysis by Gas Chromatography (GC) challenging, as high temperatures required for volatilization could lead to degradation. Therefore, HPLC is often the preferred technique for quantitative analysis.[2]
-
Structural Complexity: The presence of multiple, distinct halogen atoms and protons on the aromatic ring provides unique spectroscopic signatures, making NMR and Mass Spectrometry invaluable for unequivocal identification.
The following sections will compare HPLC, GC-MS, and NMR, providing the causal logic behind experimental choices for analyzing this specific molecule.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC is the premier technique for the routine purity analysis and quantification of this compound due to its versatility with non-volatile and thermally sensitive compounds.[3] Reversed-phase chromatography on a C18 column is the most common approach, separating analytes based on their hydrophobicity.[4][5]
Causality of Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which promotes retention of the aromatic aniline ring system.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and a buffered aqueous phase is used. The organic component elutes the analyte from the column, while the buffer maintains a consistent pH. Controlling the pH is crucial to ensure the amine group remains in a single protonation state, preventing peak broadening and shifting retention times.[6]
-
Detector: A UV detector is highly effective, as the aromatic ring of the aniline derivative strongly absorbs UV light, typically around 254 nm.[7]
Experimental Protocol: RP-HPLC-UV Method
This protocol is a robust starting point for the analysis of this compound.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient: 60% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[7]
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Sample Solution: Prepare the sample to be tested at the same concentration using the same diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
-
Workflow for HPLC Purity Analysis
Caption: A typical experimental workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatiles and Impurity Identification
While HPLC is superior for quantifying the parent compound, GC-MS excels at separating and identifying volatile and semi-volatile impurities, such as residual solvents or synthetic byproducts.[9] Given the low volatility of this compound, direct GC analysis can be challenging, but it is feasible with an optimized method. For enhanced performance, derivatization can be employed to increase volatility and reduce peak tailing associated with the polar amine group.[10]
Causality of Experimental Choices:
-
Derivatization (Optional): Acylation with reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) converts the polar -NH₂ group into a less polar, more volatile amide. This improves chromatographic peak shape and thermal stability.[10]
-
Column: A low-to-mid polarity column, such as a DB-5ms or Rxi-5MS, is typically used. These columns are robust and provide good separation for a wide range of aromatic compounds.[11][12]
-
Detector: A mass spectrometer is the detector of choice. It provides not only quantification but also mass spectral data, which acts as a chemical fingerprint for definitive compound identification.[10]
Experimental Protocol: GC-MS Method
This protocol describes a general approach for analyzing halogenated anilines, which can be adapted for the target analyte.
-
Instrumentation:
-
GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).
-
-
Sample Preparation (Liquid-Liquid Extraction): [10]
-
Adjust an aqueous sample solution to pH > 11 with 10 M NaOH.
-
Extract three times with equal volumes of dichloromethane (DCM).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL.
-
-
Derivatization (Optional - Acylation): [10]
-
Evaporate 100 µL of the extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of a derivatizing agent (e.g., HFBA).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Evaporate to dryness again and reconstitute the residue in 100 µL of ethyl acetate for injection.
-
-
GC-MS Conditions:
-
Column: Rxi-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.[11]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 270°C.[11]
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.
-
MS Transfer Line: 280°C.[11]
-
Ion Source: 200°C, Electron Ionization (EI) at 70 eV.[11]
-
Acquisition Mode: Full Scan (e.g., m/z 50-400) for impurity identification.
-
Workflow for GC-MS Impurity Analysis
Caption: A typical experimental workflow for GC-MS impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is not a high-throughput technique for routine quantification but is unparalleled for the absolute confirmation of a molecule's chemical structure. For this compound, ¹H and ¹³C NMR can confirm the identity and substitution pattern of the aromatic ring and identify any structural isomers or major impurities.[8]
Causality of Experimental Choices:
-
Nuclei: ¹H NMR provides information on the number and connectivity of protons. For this molecule, it will show the signals for the two aromatic protons and the amine protons. ¹³C NMR will show signals for each unique carbon atom in the molecule.
-
Solvent: A deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is required as it is "invisible" in ¹H NMR, allowing for the clear observation of the analyte's signals.[8]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard ¹H spectrum. The chemical shifts (δ), coupling constants (J), and integration of the peaks will be used to confirm the structure. Spectral data for the parent compound and related halogenated anilines are available in the literature and databases for comparison.[13][14]
Comparative Summary and Method Selection
The optimal analytical method is dictated by the specific question being asked. The table below provides a direct comparison to guide your decision-making process.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Use | Quantitative purity analysis, routine QC. | Identification of volatile/semi-volatile impurities, structural confirmation.[9] | Absolute structural elucidation, identification of isomers and major impurities.[8] |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds.[3] | Best for volatile and thermally stable compounds; may require derivatization.[3][10] | Requires soluble compounds in sufficient concentration (~5-10 mg). |
| Sensitivity | High (ng/mL range), especially with MS detection.[8] | Very high (pg/mL range), especially with specific detectors or MS.[10] | Lower sensitivity, typically requires µg to mg of sample.[8] |
| Selectivity | High; tuned by column and mobile phase choice. | High; dependent on column and detector. MS provides excellent selectivity.[10] | Very high; provides detailed structural information for unambiguous identification. |
| Sample Preparation | Simple dissolution and filtration. | Can be more complex, often involving extraction and/or derivatization.[10] | Minimal; dissolution in a deuterated solvent. |
| Key Advantage | Robust, precise, and versatile for a wide range of compounds.[9] | Superior separation for volatile compounds; provides definitive mass spectral data.[9] | Provides unequivocal structural confirmation.[8] |
| Key Limitation | May not be suitable for very volatile impurities.[8] | Not ideal for non-volatile or thermally labile compounds without derivatization.[8] | Low throughput, lower sensitivity, and higher equipment cost. |
Decision Tree for Method Selection
Caption: A decision tree to guide the selection of the appropriate analytical method.
Conclusion
The analysis of this compound requires a multi-faceted approach. For routine quality control and precise quantification, Reversed-Phase HPLC is the method of choice due to its robustness and suitability for non-volatile polar compounds. For the challenging task of identifying volatile process impurities and obtaining structural information on unknown peaks, GC-MS is an invaluable tool, though it may necessitate derivatization for the parent compound. Finally, for absolute, unequivocal proof of structure and the characterization of isomers, NMR spectroscopy remains the definitive technique. By understanding the strengths and limitations of each method as outlined in this guide, researchers can confidently select and implement the most appropriate analytical strategy to ensure the quality and integrity of this complex chemical intermediate.
References
- 1. 4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 7. Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem-agilent.com [chem-agilent.com]
- 13. This compound(1426566-90-6) 1H NMR spectrum [chemicalbook.com]
- 14. rsc.org [rsc.org]
A Comparative Guide to Halogen Reactivity in 4-Bromo-3-chloro-2-iodoaniline: A Platform for Sequential Functionalization
For researchers and professionals in drug development and materials science, polyhalogenated aromatic compounds are invaluable scaffolds. Their true potential is unlocked through a deep understanding of the differential reactivity of each halogen substituent, which enables precise, site-selective chemical modifications. This guide provides an in-depth comparison of the reactivity of the iodine, bromine, and chlorine atoms in 4-Bromo-3-chloro-2-iodoaniline, supported by mechanistic principles and actionable experimental protocols. We will explore how the inherent properties of the carbon-halogen bonds, coupled with the electronic and steric environment of the aniline ring, dictate a predictable and exploitable hierarchy of chemical reactivity.
Theoretical Framework: Deconstructing Halogen Reactivity
The chemoselectivity observed in reactions involving this compound is not arbitrary. It is governed by a confluence of fundamental chemical principles, primarily the carbon-halogen (C-X) bond strength, the electronic influence of the substituents, and the steric accessibility of each reaction site.
Carbon-Halogen (C-X) Bond Dissociation Energy (BDE)
The most critical factor in many transformations, particularly transition metal-catalyzed cross-coupling reactions, is the strength of the C-X bond. The BDE decreases significantly as we move down the halogen group, making the bond easier to cleave.[1] This establishes a clear reactivity hierarchy.
-
C-I Bond: The longest and weakest bond.
-
C-Br Bond: Intermediate in strength.
-
C-Cl Bond: The shortest and strongest bond among the three.
This trend directly predicts that reactions involving the cleavage of the C-X bond in a rate-determining step will occur preferentially at the iodine, followed by bromine, and finally chlorine.[1][2][3]
Electronic and Steric Landscape
The aniline ring is heavily substituted, creating a unique electronic and steric environment that fine-tunes the reactivity at each halogenated position.
-
Electronic Effects: The amino (-NH₂) group is a powerful activating group, donating electron density into the aromatic ring via resonance. This increases the nucleophilicity of the ring but makes it less susceptible to traditional Nucleophilic Aromatic Substitution (SNAr) reactions, which require electron-deficient aromatic systems.[4][5] The halogens themselves exert a dual electronic effect: they are inductively electron-withdrawing but act as weak resonance donors.
-
Steric Hindrance: The iodine atom at the C-2 position is ortho to the amino group, making it the most sterically encumbered site. The chlorine at C-3 is meta, and the bromine at C-4 is para, rendering them progressively more accessible to bulky reagents or catalyst complexes.
Caption: Factors influencing halogen reactivity.
Dominant Reaction Pathways
Given the substrate's electron-rich nature, the most synthetically valuable transformations are those that exploit the C-X bond strength differential.
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) catalyst.[3][6] This process is highly sensitive to the C-X bond energy, resulting in a clear reactivity order of I > Br >> Cl .[2][7][8]
-
Metal-Halogen Exchange: This reaction involves the exchange of a halogen for a metal, typically lithium. The rate of exchange is kinetically controlled and also follows the trend of I > Br > Cl .[9]
-
Nucleophilic Aromatic Substitution (SNAr): This pathway is generally disfavored. SNAr reactivity is governed by the halogen's ability to stabilize the intermediate Meisenheimer complex via inductive electron withdrawal, leading to a reactivity order of F > Cl ≈ Br > I.[4][5][10][11] However, the potent electron-donating -NH₂ group on the ring severely deactivates it towards nucleophilic attack, making this an unlikely reaction pathway under standard conditions.
Experimental Protocols for Selective Functionalization
The predictable reactivity hierarchy allows for a sequential functionalization strategy, where each halogen can be addressed in turn by progressively increasing the reaction vigor.
Selective Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This series of experiments demonstrates the stepwise functionalization of the C-I, C-Br, and C-Cl bonds.
Caption: Sequential Suzuki-Miyaura cross-coupling workflow.
Experiment 1: Selective Coupling at the C-I Bond
-
Objective: To demonstrate exclusive functionalization at the most reactive C-I position under mild conditions.
-
Protocol:
-
To a clean, oven-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Add a suitable solvent system, such as a 3:1 mixture of Toluene/H₂O.
-
Add a mild base, such as K₂CO₃ (2.0 equiv).
-
Stir the mixture at a controlled temperature, starting at room temperature and gently warming to 50-60 °C if necessary, while monitoring the reaction by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup, extract with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and purify by column chromatography.
-
-
Expected Outcome: High yield (>90%) of the 2-aryl-4-bromo-3-chloroaniline product, with starting material and negligible amounts of other coupled products observed.
Experiment 2: Sequential Coupling at the C-Br Bond
-
Objective: To functionalize the C-Br bond of the product from Experiment 1 using more forcing conditions.
-
Protocol:
-
Use the purified product from Experiment 1 (1.0 equiv) as the starting material.
-
Employ a more active catalyst system, such as Pd(OAc)₂ (2-5 mol%) with a bulky, electron-rich phosphine ligand like SPhos or XPhos (4-10 mol%).
-
Use a stronger base, such as K₃PO₄ (2.5 equiv).
-
Increase the reaction temperature to 80-100 °C in a solvent like 1,4-dioxane.
-
Monitor the reaction for the consumption of the starting material and formation of the di-coupled product.
-
Perform workup and purification as described previously.
-
-
Expected Outcome: Good to excellent yield of the 2,4-diaryl-3-chloroaniline product. The C-Cl bond should remain intact under these conditions.
Experiment 3: Attempted Coupling at the C-Cl Bond
-
Objective: To demonstrate the high activation barrier required to cleave the robust C-Cl bond.
-
Protocol:
-
Use the purified product from Experiment 2 (1.0 equiv) as the starting material.
-
Utilize a highly active catalyst system specifically designed for aryl chloride activation, such as a palladium N-heterocyclic carbene (NHC) complex or a specialized Buchwald ligand (e.g., BrettPhos).[12][13]
-
Employ a strong base like sodium tert-butoxide (NaOtBu) or LHMDS.[14]
-
Use a high-boiling solvent (e.g., toluene, xylene) and elevate the temperature to >110 °C.
-
-
Expected Outcome: The reaction will be sluggish, requiring harsh conditions and extended reaction times. Yields may be moderate, and side reactions like hydrodechlorination could become competitive.
Table 1: Summary of Conditions for Sequential Suzuki Coupling
| Target Halogen | Catalyst System (Example) | Base (Example) | Temperature | Relative Reactivity | Expected Yield |
| Iodine (C-2) | Pd(PPh₃)₄ | K₂CO₃ | 25 - 60 °C | Highest | >90% |
| Bromine (C-4) | Pd(OAc)₂ / SPhos | K₃PO₄ | 80 - 100 °C | Intermediate | 70-90% |
| Chlorine (C-3) | Pd(IMes)₂ / BrettPhos | NaOtBu | >110 °C | Lowest | <60% |
Selective Metal-Halogen Exchange
This experiment demonstrates the kinetic preference for exchange at the C-I bond.
Caption: Metal-halogen exchange and electrophilic quench workflow.
-
Objective: To generate an aryllithium species selectively at the C-2 position.
-
Protocol:
-
Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium or tert-butyllithium (1.05 equiv) dropwise, maintaining the low temperature.
-
Stir the reaction at -78 °C for 30-60 minutes.
-
To confirm the site of lithiation, quench the reaction with a suitable electrophile, such as bubbling dry CO₂ gas through the solution (to form a carboxylic acid) or adding anhydrous DMF (to form an aldehyde after workup).
-
Allow the reaction to warm to room temperature before performing an acidic workup.
-
Extract the product and purify as needed.
-
-
Expected Outcome: The major product will be the one resulting from electrophilic quench at the C-2 position, confirming that lithium-iodine exchange is significantly faster than exchange with bromine or chlorine.[9]
Conclusion and Outlook
The reactivity of the halogens in this compound follows a distinct and predictable hierarchy, primarily dictated by the carbon-halogen bond dissociation energies. For the most synthetically useful transformations, such as palladium-catalyzed cross-coupling and metal-halogen exchange, the reactivity trend is unequivocally Iodine > Bromine > Chlorine . This differential reactivity is not a limitation but a powerful feature, enabling the molecule to be used as a versatile platform for sequential, site-selective functionalization. By carefully selecting and tuning reaction conditions—from catalyst and base selection to temperature—researchers can precisely modify the molecule at the C-2, C-4, and C-3 positions in a stepwise manner. This strategic approach minimizes the need for complex protecting group manipulations and provides an efficient route to highly substituted aniline derivatives for applications in medicinal chemistry, agrochemicals, and materials science.
References
- 1. tomsheppard.info [tomsheppard.info]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 10. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. uwindsor.ca [uwindsor.ca]
A Comparative Guide for the Strategic Application of 4-Bromo-3-chloro-2-iodoaniline in Advanced Synthesis
For the discerning researcher in pharmaceutical and agrochemical development, the choice of a halogenated aniline building block is a critical decision that dictates the efficiency and elegance of a synthetic route. The strategic placement and nature of halogen substituents on the aniline scaffold are paramount, directly influencing reactivity, selectivity, and the potential for intricate molecular architecture. This guide provides a comprehensive comparison of 4-Bromo-3-chloro-2-iodoaniline against other common halogenated anilines, supported by experimental data and protocols to inform your synthetic strategy.
The Principle of Orthogonal Reactivity: A Key Advantage of this compound
The primary strategic advantage of this compound lies in its possession of three distinct halogen atoms, each with a different propensity to undergo oxidative addition in transition metal-catalyzed cross-coupling reactions. This differential reactivity, governed by the carbon-halogen bond strength, follows the well-established trend: C-I > C-Br > C-Cl.[1] This inherent hierarchy allows for a highly controlled, stepwise functionalization of the aniline ring.
A synthetic chemist can selectively address the C-I bond in a Sonogashira or Suzuki coupling under mild conditions, leaving the C-Br and C-Cl bonds untouched.[1] Subsequently, the C-Br bond can be targeted for a different coupling reaction, such as a Buchwald-Hartwig amination, under slightly more forcing conditions. Finally, the more robust C-Cl bond can be functionalized, enabling the synthesis of complex, tri-substituted aniline derivatives from a single, versatile precursor. This "orthogonal" approach is a powerful tool for convergent and efficient synthesis.
Comparative Physicochemical and Spectroscopic Profiles
The distinct substitution patterns of halogenated anilines give rise to unique physical and spectroscopic properties. A clear understanding of these characteristics is essential for reaction monitoring and product characterization.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| This compound | 340.36 | 93-95 | Two distinct aromatic doublets |
| 2,4-Dibromoaniline | 250.92 | 79-82 | Three distinct aromatic signals |
| 2,4-Dichloroaniline | 162.02 | 62-64[2][3][4][5] | Three distinct aromatic signals |
| 4-Bromo-2-iodoaniline | 297.92[6][7][8][9] | 69-72[6][10] | Three distinct aromatic signals |
Data compiled from various chemical suppliers and spectral databases.[2][3][4][5][6][7][8][9][10][11]
The ¹H NMR spectrum of this compound is expected to be simpler in the aromatic region compared to the other anilines in the table due to having only two aromatic protons. The chemical shifts and coupling constants of these protons provide a unique fingerprint for this specific substitution pattern.
Experimental Protocol: Selective Sonogashira Coupling of this compound
To demonstrate the practical utility of the differential halogen reactivity, the following protocol details a selective Sonogashira coupling at the C-I bond of this compound. This reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis.[12][13][14]
Objective: To selectively couple a terminal alkyne to the 2-position of this compound via a palladium-copper catalyzed Sonogashira reaction.
Experimental Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. 2,4-Dichloroaniline | 554-00-7 [chemicalbook.com]
- 3. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Dichloroaniline - Wikipedia [en.wikipedia.org]
- 6. 4-Bromo-2-iodoaniline 97 66416-72-6 [sigmaaldrich.com]
- 7. 4-Bromo-2-iodoaniline | C6H5BrIN | CID 823934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-2-iodoaniline | CymitQuimica [cymitquimica.com]
- 9. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 10. nbinno.com [nbinno.com]
- 11. 2,4-Dibromoaniline | C6H5Br2N | CID 12004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Structural Analysis of 4-Bromo-3-chloro-2-iodoaniline: An In-depth Guide for Researchers
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of halogenated aromatic compounds is paramount. These molecules serve as versatile building blocks in the synthesis of a myriad of bioactive compounds and functional materials.[1] The specific arrangement of halogen substituents on an aniline scaffold dramatically influences molecular properties such as reactivity, lipophilicity, and intermolecular interactions. This guide provides a comprehensive structural analysis of 4-Bromo-3-chloro-2-iodoaniline, a polysubstituted aniline of significant interest. Due to the limited availability of direct experimental data for this specific isomer, this guide will employ a comparative approach, leveraging experimental data from its isomers and structurally related analogs, alongside computational modeling, to predict and understand its structural and spectroscopic characteristics. This comparative methodology not only illuminates the properties of the target molecule but also provides a framework for the analysis of other complex halogenated systems.
The Critical Role of Halogen Arrangement: A Comparative Overview
The substitution pattern of halogens on an aromatic ring dictates the molecule's electronic distribution, steric profile, and potential for non-covalent interactions, such as halogen bonding.[2] These factors are critical in drug design, where molecule-target interactions are fine-tuned for optimal efficacy and selectivity. This guide will focus on a comparative analysis between our target molecule, this compound, and its well-characterized isomers and analogs, including:
-
4-Bromo-2-chloroaniline: A constitutional isomer with a different substitution pattern.
-
4-Bromo-2-iodoaniline: An analog missing the chloro substituent.
-
4-Chloro-2-iodoaniline: An analog missing the bromo substituent.
-
4-Bromo-2-chloro-6-iodoaniline: An isomer with a different arrangement of the same substituents.
By comparing the known properties of these analogs with the predicted properties of this compound, we can infer the structural and spectroscopic consequences of this specific halogen arrangement.
Methodologies for Structural Elucidation: A Multi-faceted Approach
A combination of experimental and computational techniques is essential for a thorough structural analysis of complex organic molecules.
Experimental Techniques
For the reference compounds, the following established analytical methods are employed:
-
X-ray Crystallography: Provides the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidates the chemical environment of hydrogen and carbon atoms, offering insights into the electronic effects of the substituents.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups and vibrational modes within the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation patterns, confirming the elemental composition.
Computational Modeling
In the absence of direct experimental data for this compound, computational chemistry serves as a powerful predictive tool. Density Functional Theory (DFT) calculations will be used to:
-
Optimize the molecular geometry.
-
Predict ¹H and ¹³C NMR chemical shifts.
-
Simulate the IR spectrum.
-
Analyze the molecular electrostatic potential (MEP) to understand reactive sites and intermolecular interaction propensity.
The following diagram illustrates the integrated workflow for this comparative structural analysis:
Caption: Workflow for the comparative structural analysis.
Comparative Analysis of Structural and Spectroscopic Properties
This section presents a detailed comparison of the predicted properties of this compound with the experimental data of its analogs.
X-ray Crystallography: Insights into Solid-State Packing
While no crystal structure is publicly available for this compound, the crystal structure of 4-Bromo-2-chloroaniline provides valuable insights into the types of intermolecular interactions that can be expected.[2][3]
Experimental Protocol for X-ray Crystallography of 4-Bromo-2-chloroaniline:
-
Crystal Growth: Single crystals are typically grown by slow evaporation of a suitable solvent, such as ethanol or a petroleum ether solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 298 K) using Mo Kα radiation.
-
Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F².
In the crystal structure of 4-Bromo-2-chloroaniline, molecules are linked by intermolecular N—H···N and weak N—H···Br hydrogen bonds, forming sheets.[2][3] The molecule itself is nearly planar. For this compound, we can predict similar N—H···N hydrogen bonding. Additionally, the presence of iodine, a highly polarizable atom, introduces the possibility of strong halogen bonding (I···N, I···Cl, or I···Br), which would significantly influence the crystal packing. The crystal structure of 4-chloro-2-iodoaniline indeed shows a Cl···I contact of 3.7850 (16) Å.[4][5]
Table 1: Comparison of Crystallographic Parameters
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 4-Bromo-2-chloroaniline | Orthorhombic | P2₁2₁2₁ | N—H···N, N—H···Br hydrogen bonds | [2][3] |
| 4-Chloro-2-iodoaniline | Orthorhombic | P2₁2₁2₁ | N—H···N hydrogen bonds, Cl···I contacts | [4][5] |
| This compound (Predicted) | - | - | N—H···N, Halogen bonding (I···N/Cl/Br) | - |
NMR Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is highly sensitive to the electronic effects of substituents on the aromatic ring. The electronegativity and position of the halogens will cause distinct chemical shifts for the aromatic protons and carbons.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.
¹H NMR Analysis:
For this compound, two aromatic protons are expected. The proton at C5 will be a doublet, coupled to the proton at C6. The proton at C6 will be a doublet of doublets, coupled to the proton at C5 and the amino protons (if coupling is observed). Based on the data for related compounds, we can predict the approximate chemical shifts.
¹³C NMR Analysis:
The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. The carbons directly attached to the halogens will be significantly influenced by their electronegativity and anisotropic effects.
Table 2: Comparison of ¹H and ¹³C NMR Data (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 4-Bromo-2-chloroaniline | 7.37 (d), 7.15 (dd), 6.63 (d), 4.02 (br s, NH₂) | 142.1, 131.6, 130.5, 119.9, 116.8, 109.3 | [6] |
| 4-Bromo-3-chloroaniline | - | Available in SpectraBase | [7][8] |
| 4-Bromo-2-iodoaniline | - | Available in SpectraBase | [9] |
| This compound (Predicted) | ~7.5-7.0 (aromatic H), ~4.2 (NH₂) | - | - |
The predicted downfield shift for the aromatic protons in this compound compared to 4-Bromo-2-chloroaniline is due to the combined electron-withdrawing effects of the three halogens.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent tool for identifying the N-H stretching vibrations of the aniline amino group.
Experimental Protocol for ATR-FTIR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
The N-H stretching region (3500-3300 cm⁻¹) is particularly informative. Primary amines typically show two bands corresponding to the symmetric and asymmetric stretching vibrations. The positions of these bands can be influenced by hydrogen bonding.
Table 3: Comparison of Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Asymmetric Stretch | N-H Symmetric Stretch | C-X Stretches | Reference |
| 4-Bromo-2-chloroaniline | 3483 | 3375 | ~808 (C-Cl), ~623 (C-Br) | [6] |
| 4-Bromo-2-chloro-6-iodoaniline (amide) | 3292.9 (N-H stretch of amide) | - | - | [10] |
| This compound (Predicted) | ~3480 | ~3370 | C-I, C-Br, C-Cl stretches in fingerprint region | - |
The predicted N-H stretching frequencies for the target molecule are expected to be similar to those of 4-Bromo-2-chloroaniline, as the electronic effects on the amino group are comparable.
Mass Spectrometry: Confirmation of Molecular Formula
Mass spectrometry provides the molecular weight and isotopic pattern, which is characteristic for compounds containing bromine and chlorine.
Experimental Protocol for GC-MS:
-
Sample Introduction: A dilute solution of the sample is injected into the gas chromatograph.
-
Separation: The compound is separated from any impurities on the GC column.
-
Ionization and Detection: The eluted compound is ionized (e.g., by electron ionization) and the mass-to-charge ratio of the resulting ions is measured.
The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion peak. For this compound (C₆H₄BrClIN), the expected monoisotopic mass is approximately 330.8260 g/mol .
Table 4: Comparison of Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Peaks | Reference |
| 4-Bromo-2-chloro-6-iodoaniline | C₆H₄BrClIN | 332.37 | 333, 127 | [11] |
| 4-Bromo-3-chloroaniline | C₆H₅BrClN | 206.47 | 205, 207, 209 | [8] |
| This compound | C₆H₄BrClIN | 332.36 | Predicted M+ cluster around 331, 333 | - |
The mass spectrum of 4-Bromo-2-chloro-6-iodoaniline shows a top peak at m/z 127, likely corresponding to the iodine cation, and a peak at 333 corresponding to the molecular ion.[11] A similar fragmentation pattern might be expected for this compound.
Conclusion and Future Directions
This guide has provided a comprehensive, albeit predictive, structural analysis of this compound through a comparative study with its isomers and analogs. The predicted spectroscopic and structural features are grounded in the experimentally determined data of closely related compounds. This approach highlights the systematic effects of halogen substitution on the properties of aniline derivatives.
The following diagram summarizes the key structural features and their analytical signatures discussed in this guide:
Caption: Summary of key structural features and analytical signatures.
To further validate the predictions made in this guide, the synthesis and full experimental characterization of this compound are highly encouraged. Such studies would not only confirm the structural and spectroscopic properties of this specific isomer but also contribute valuable data to the broader understanding of polysubstituted halogenated compounds, aiding in the rational design of future pharmaceuticals and materials.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of 4-chloro-2-iodoaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. spectrabase.com [spectrabase.com]
- 8. 4-Bromo-3-chloroaniline | C6H5BrClN | CID 88888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. harricksci.com [harricksci.com]
- 11. 4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Synthetic 4-Bromo-3-chloro-2-iodoaniline
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and process reproducibility.[1][2] Compounds such as 4-Bromo-3-chloro-2-iodoaniline, a highly functionalized aromatic amine, serve as critical building blocks in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[3][4] The presence of even trace impurities—be they starting materials, isomers, or reaction byproducts—can lead to downstream complications, including reduced yields, the formation of toxic metabolites, or batch rejection, thereby underscoring the necessity for rigorous and validated analytical methodologies for purity assessment.[5][6]
This guide provides an in-depth comparison of the principal analytical techniques for determining the purity of synthetically derived this compound. We will explore the causality behind the selection of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data and established scientific principles. This objective is to equip researchers, quality control analysts, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific needs.
Understanding the Analyte: Synthesis and Potential Impurities
To develop a robust purity assessment strategy, one must first understand the potential impurity profile, which is intrinsically linked to the synthetic pathway. A plausible synthesis of this compound often involves a multi-step sequence starting from a simpler aniline, such as 4-bromoaniline. The process typically involves electrophilic aromatic substitution reactions to introduce the chloro and iodo groups.
Caption: Plausible synthesis pathway and origin of potential impurities.
This pathway highlights several potential impurities that a robust analytical method must be able to separate and identify:
-
Starting Materials and Intermediates: Unreacted 4-bromoaniline or intermediate halogenated species.
-
Isomeric Impurities: Incorrect positioning of the halogen atoms can lead to various isomers.
-
Over- or Under-halogenated Species: Compounds with missing or additional halogen atoms.
Comparative Analysis of Purity Assessment Techniques
The selection of an analytical technique is a critical decision based on the specific requirements of the analysis, including the need for quantitation, impurity identification, throughput, and available instrumentation.[7] We will compare four orthogonal methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity determination, prized for its high resolution, sensitivity, and quantitative accuracy.[7][8] For a multi-halogenated, relatively non-volatile compound like this compound, a Reverse-Phase HPLC (RP-HPLC) method is the primary choice.
Causality Behind Method Selection:
-
Reverse-Phase (C18 Column): The analyte is a moderately nonpolar aromatic compound. A C18 stationary phase provides excellent retention and separation from more polar or less halogenated impurities.
-
Gradient Elution: The potential impurities can have a wide range of polarities. A gradient elution (e.g., increasing acetonitrile concentration) ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and eluted with good peak shape within a reasonable timeframe.[8]
-
UV Detection: The aromatic nature of the aniline provides strong chromophores, making UV detection highly sensitive for this class of compounds. A photodiode array (PDA) detector is recommended to assess peak purity and assist in impurity identification.
Caption: Workflow for HPLC purity analysis.
Chromatographic Conditions:
-
HPLC System: Standard system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the initial mobile phase composition to create a 0.1 mg/mL solution.
-
Sample Preparation: Prepare the synthetic sample to be analyzed at the same concentration (0.1 mg/mL).[9]
-
Analysis: Inject the standard and sample solutions.
-
Data Interpretation: Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks. Identify known impurities by comparing their retention times to those of reference standards, if available.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[10] It is particularly effective for identifying volatile and semi-volatile impurities.
Causality Behind Method Selection:
-
High Separation Efficiency: Capillary GC columns offer superior resolution for separating closely related isomers that might be challenging to resolve by HPLC.
-
Mass Spectrometry Detection: MS provides the molecular weight and fragmentation pattern of the analyte and its impurities, which is invaluable for structural elucidation and definitive identification.[11] This is a key advantage over UV detection in HPLC.
-
Volatility: Halogenated anilines are generally sufficiently volatile for GC analysis without derivatization.[10]
Caption: Workflow for GC-MS purity analysis.
Instrumental Conditions:
-
GC-MS System: Standard GC coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Temperature Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.
-
MS Transfer Line: 290 °C.
-
Ion Source: EI at 70 eV.
-
Scan Range: m/z 50-500.
Procedure:
-
Standard/Sample Preparation: Prepare a 0.1 mg/mL solution of the reference standard and the test sample in a volatile solvent like dichloromethane (DCM).[11]
-
Analysis: Inject 1 µL of the sample into the GC-MS system.
-
Data Interpretation: Identify the main component and impurities by their retention times and by comparing their mass spectra to library data or known standards. Purity can be estimated using area percent, but response factors may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for structural elucidation. While not typically a primary tool for high-throughput purity screening, Quantitative NMR (qNMR) can be a powerful primary method for determining absolute purity without the need for a specific reference standard of the analyte. For routine assessment, ¹H NMR provides a unique fingerprint of the molecule.
Causality Behind Method Selection:
-
Structural Confirmation: NMR confirms the identity and structure of the main component, including the correct isomeric arrangement of the substituents, which is a significant advantage.[12]
-
Impurity Detection: The presence of unexpected signals in the ¹H NMR spectrum immediately indicates impurities. The chemical shifts and coupling patterns of these signals can help identify the impurity's structure.
-
Quantitative Potential (qNMR): By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity (mass fraction) can be determined with high precision.
-
Sample Preparation: Accurately weigh ~10-20 mg of the this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for quantitative analysis.
-
Data Interpretation:
-
Qualitative: The aromatic region should show two distinct signals (doublets) corresponding to the two aromatic protons. The presence of other signals indicates impurities.
-
Quantitative: Compare the integral of the analyte's signals to the integral of signals from any observed impurities to estimate relative purity. For qNMR, compare to the integral of a known internal standard.
-
Elemental Analysis
Elemental analysis is a fundamental technique that determines the mass percentage of carbon, hydrogen, nitrogen, and halogens in a compound.[13][14] It serves as a bulk purity check against the theoretical composition.
Causality Behind Method Selection:
-
Fundamental Composition Check: It directly verifies if the empirical formula of the bulk material matches the theoretical formula of this compound.
-
Detection of Inorganic Impurities: This method is sensitive to inorganic impurities (e.g., salts) that might not be detected by chromatographic methods.
-
Orthogonal Data: It provides purity information based on a completely different principle than chromatography or spectroscopy, making it a valuable orthogonal technique.
-
Sample Preparation: A small, precisely weighed amount of the dried sample (typically 1-3 mg) is required.
-
Analysis: The sample is subjected to high-temperature combustion. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.[14] Halogens are typically determined by titration or ion chromatography after combustion.
-
Data Interpretation: The experimentally determined weight percentages of C, H, N, Br, Cl, and I are compared to the theoretical values. A deviation of more than ±0.4% typically suggests the presence of impurities.
Quantitative Data and Method Comparison
To provide a clear comparison, the following tables summarize the performance characteristics of each technique and present hypothetical purity assessment data for a synthetic batch of this compound.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Feature | HPLC-UV/PDA | GC-MS | NMR Spectroscopy | Elemental Analysis |
| Principle | Differential partitioning | Volatility & Mass-to-charge ratio | Nuclear spin in a magnetic field | Combustion & Elemental composition |
| Primary Use | Quantitative Purity & Impurity Profiling | Impurity Identification & Isomer Separation | Structural Confirmation & Absolute Quantification (qNMR) | Bulk Purity & Empirical Formula Verification |
| Sensitivity | High (ng-pg) | Very High (pg-fg) | Moderate (µg-mg) | Low (mg) |
| Specificity | High (with PDA) | Very High | Very High | Low (non-specific) |
| Throughput | High | Medium | Low | Medium |
| Strengths | Robust, precise quantitation; widely available.[7] | Definitive impurity identification; excellent for isomers.[11] | Absolute structural information; qNMR is a primary method. | Orthogonal to other methods; detects inorganics.[13] |
| Limitations | Requires reference standards for identification; non-volatile impurities can be missed. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity; complex mixtures are hard to interpret. | Does not detect isomeric impurities; requires pure sample. |
Table 2: Hypothetical Purity Data for Batch XYZ-123
| Analytical Technique | Result | Interpretation |
| HPLC (Area %) | 99.2% | High purity with minor impurities detected. Impurity A (0.3%), Impurity B (0.5%). |
| GC-MS (Area %) | 99.1% | Confirms high purity. Impurity B identified as 4-Bromo-2-chloroaniline (unreacted intermediate). |
| ¹H NMR | Consistent with structure | No significant impurity signals observed (>0.1%). Confirms correct isomeric structure. |
| Elemental Analysis | C: 21.65% (Theo. 21.69%)H: 1.25% (Theo. 1.21%)N: 4.19% (Theo. 4.21%) | Excellent agreement with theoretical values, indicating no significant elemental deviation. |
Conclusion and Recommended Strategy
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive and self-validating purity assessment of synthetic this compound should employ an orthogonal approach.
-
Primary Method for Routine QC: A validated RP-HPLC method should be the primary tool for routine quality control, providing reliable quantitation of the main component and known impurities.[8]
-
Impurity Identification: GC-MS should be used during process development and for out-of-spec investigations to definitively identify volatile impurities and resolve challenging isomers.[10]
-
Structural Confirmation: ¹H NMR spectroscopy is essential for the initial characterization of a reference standard and for confirming the structural integrity of new batches.
-
Fundamental Verification: Elemental Analysis serves as a crucial, independent check of the bulk sample's elemental composition, ensuring the absence of significant non-chromatophoric or inorganic impurities.
By integrating the data from these complementary techniques, researchers and drug development professionals can establish a robust, trustworthy, and scientifically sound purity profile for this compound, ensuring its suitability for downstream applications in pharmaceutical synthesis.
References
- 1. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 2. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Bromo-2-iodoaniline 97 66416-72-6 [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. tianmingpharm.com [tianmingpharm.com]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound(1426566-90-6) 1H NMR spectrum [chemicalbook.com]
- 13. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 14. azom.com [azom.com]
A Comparative Guide to the Synthesis of Trihalogenated Aniline Isomers for Pharmaceutical and Agrochemical Research
Trihalogenated anilines are a critical class of intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The specific halogen atoms and their positions on the aniline ring profoundly influence the molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comparative analysis of the synthesis of various trihalogenated aniline isomers, offering insights into the strategic choices researchers must make to achieve their desired target molecules. We will delve into the synthesis of trichloro-, tribromo-, and trifluoroaniline isomers, supported by experimental data and mechanistic considerations.
The Influence of Halogenation on Aniline Reactivity: A Mechanistic Overview
The synthesis of trihalogenated anilines is predominantly achieved through electrophilic aromatic substitution. The amino group of aniline is a powerful activating, ortho, para-directing group, making the aromatic ring highly susceptible to halogenation.[3][4] This high reactivity can be a double-edged sword, often leading to over-halogenation and difficulty in controlling the degree of substitution.[3][5]
Direct bromination of aniline with bromine water, for instance, readily yields the 2,4,6-tribromoaniline precipitate due to the strong activation by the -NH₂ group.[1][4] Similarly, direct chlorination can lead to the formation of 2,4,6-trichloroaniline.[2][6]
To achieve selective mono- or di-substitution, or to direct the halogen to a specific position, the reactivity of the amino group is often modulated by converting it to an amide via acetylation.[3][5] The resulting acetanilide is still an ortho, para-director but is less activating, allowing for more controlled halogenation. The bulky acetyl group can also sterically hinder the ortho positions, favoring para-substitution.[3]
The nature of the halogen itself also plays a role. Fluorine, being the most electronegative halogen, can have a more pronounced effect on the electronic properties of the aniline ring.[7][8] Trifluoromethyl groups, often incorporated into aniline structures, are strongly electron-withdrawing, which significantly alters the molecule's reactivity and properties.[9][10]
Comparative Synthesis of Trihalogenated Aniline Isomers
The choice of synthetic route for a specific trihalogenated aniline isomer depends on the desired halogen, the substitution pattern, and the availability of starting materials. Below, we compare the synthesis of common trichloro-, tribromo-, and trifluoroaniline isomers.
Trichloroaniline Isomers
2,4,6-Trichloroaniline: This symmetrical isomer is a common synthetic intermediate.[6][11]
-
Direct Chlorination of Aniline: A straightforward method involves the direct chlorination of aniline using chlorine gas in a solvent like carbon tetrachloride.[6][12] Industrial processes often utilize aniline as the starting material due to its low cost and the ease of the reaction.[2] The reaction can also be carried out using sulfuryl chloride.[13]
-
From Aniline using N-Chloro Reagents: An alternative approach uses N-chlorinating agents to achieve the trichlorination of aniline.[14]
2,4,5-Trichloroaniline: The synthesis of this unsymmetrical isomer typically requires a multi-step approach.
-
Reduction of 1,2,4-Trichloro-5-nitrobenzene: A common route involves the reduction of 1,2,4-trichloro-5-nitrobenzene.[15] This method provides good yields of the desired isomer.
Experimental Protocol: Synthesis of 2,4,5-Trichloroaniline from 1,2,4-Trichloro-5-nitrobenzene [15]
-
Reaction Setup: To a reactor, add 1338 g of iron powder and water.
-
Heating: Stir the mixture and heat to 90-95 °C.
-
Addition of Nitro Compound: Add 1300 g of 1,2,4-trichloro-5-nitrobenzene in portions.
-
Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture slightly. Extract the product with ethyl acetate, filter by suction, separate the layers, and evaporate the solvent.
-
Product: This process yields 2,4,5-trichloroaniline as a brownish-black solid with a reported yield of 82.8% and a purity of 98%.[15]
Tribromoaniline Isomers
2,4,6-Tribromoaniline: Similar to its trichloro- counterpart, this isomer is readily synthesized.
-
Direct Bromination of Aniline: The most common method is the reaction of aniline with bromine water, often in the presence of acetic acid or dilute hydrochloric acid, which leads to the immediate formation of a white precipitate of 2,4,6-tribromoaniline.[1][16][17][18]
Experimental Protocol: Synthesis of 2,4,6-Tribromoaniline from Aniline [19][17]
-
Dissolution of Aniline: Dissolve 2.5 ml of aniline in 9.5 ml of glacial acetic acid in an iodine flask.
-
Preparation of Brominating Agent: Separately, prepare a mixture of bromine in glacial acetic acid.
-
Reaction: Add the bromine solution dropwise to the aniline solution with constant stirring, keeping the flask in an ice bath to control the exothermic reaction.
-
Precipitation: Continue the addition until a white precipitate of 2,4,6-tribromoaniline is formed.
-
Isolation and Purification: Filter the precipitate and recrystallize from ethanol to obtain fine, needle-shaped white crystals.
Trifluoroaniline Isomers
The synthesis of trifluoroanilines often involves more specialized methods due to the high reactivity of fluorine.
-
From Trifluorinated Precursors: The synthesis of isomers like 2,3,5-trifluoroaniline typically starts from appropriately substituted fluorinated aromatic compounds.[20]
-
Incorporation of Trifluoromethyl Groups: For isomers containing trifluoromethyl (-CF3) groups, such as 2-fluoro-4-(trifluoromethyl)aniline, the synthesis often starts with precursors already containing the -CF3 group.[21] These compounds are valuable building blocks in medicinal chemistry.[9][10]
Comparative Data on Trihalogenated Aniline Isomers
| Isomer | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Common Synthetic Route |
| 2,4,6-Trichloroaniline | C₆H₄Cl₃N | 196.46 | 78.5 | 262 | Direct chlorination of aniline[6][12] |
| 2,4,5-Trichloroaniline | C₆H₄Cl₃N | 196.46 | 96 | 270 | Reduction of 1,2,4-trichloro-5-nitrobenzene[15] |
| 2,4,6-Tribromoaniline | C₆H₄Br₃N | 329.82 | 120 | 300 | Direct bromination of aniline[1][16] |
| 2,3,5-Trifluoroaniline | C₆H₄F₃N | 147.10 | - | 168-170 | From trifluorinated precursors[20] |
Experimental Workflows and Mechanistic Diagrams
To visualize the synthetic strategies and underlying mechanisms, the following diagrams are provided.
References
- 1. 2,4,6-Tribromoaniline - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2,4,6-Trichloroaniline - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. A Study on the Synthesis of 2,4,6-Trichloroaniline by Chlorination of Aniline | Semantic Scholar [semanticscholar.org]
- 13. US4447647A - Process for the preparation of 2,4,6-trichloroaniline - Google Patents [patents.google.com]
- 14. US7767857B1 - Preparation of 2,4,6,-trichloroaniline from aniline using N-chloro reagents - Google Patents [patents.google.com]
- 15. 2,4,5-Trichloroaniline synthesis - chemicalbook [chemicalbook.com]
- 16. 2,4,6-Tribromoaniline synthesis - chemicalbook [chemicalbook.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. ijcrt.org [ijcrt.org]
- 20. 2,3,5-Trifluoroaniline | C6H4F3N | CID 2776933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. ossila.com [ossila.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-3-chloro-2-iodoaniline
As a Senior Application Scientist, my primary focus extends beyond the synthesis and application of complex molecules to encompass their entire lifecycle, including safe handling and responsible disposal. The compound 4-Bromo-3-chloro-2-iodoaniline, a multi-halogenated aromatic amine, serves as a valuable intermediate in pharmaceutical and agrochemical research. However, its structure inherently signals significant biological and environmental hazards that demand a rigorous and scientifically grounded disposal protocol.
This guide provides an in-depth, procedural framework for the proper disposal of this compound. It is designed to ensure the safety of laboratory personnel and maintain strict compliance with environmental regulations. The procedures outlined here are built on the foundational principles of chemical hazard assessment, waste segregation, and regulatory adherence, ensuring a self-validating system of laboratory safety.
Note: Specific data for the exact this compound isomer is limited. Therefore, this guide synthesizes safety and hazard data from closely related and well-documented isomers, such as 4-Bromo-2-chloro-6-iodoaniline, and general principles for halogenated organic compounds. This approach provides a robust and cautious safety framework.
Section 1: Hazard Identification and Characterization
The first step in any disposal plan is a thorough understanding of the compound's intrinsic hazards. Halogenated anilines as a class are recognized for their toxicity and potential for environmental persistence. The presence of bromine, chlorine, and iodine atoms on the aniline ring significantly influences its reactivity and biological activity.
Based on data from analogous compounds, this compound is classified with multiple hazards under the Globally Harmonized System (GHS).[1][2]
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1][2]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]
-
Chronic Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[3][4][5]
The causality behind these hazards is rooted in the molecule's structure. The aniline moiety can interfere with biological processes, while the halogen substituents increase its lipophilicity and potential for bioaccumulation.
Chemical and Physical Properties Summary
For safe handling and disposal, a clear understanding of the compound's physical properties is essential. The following table summarizes key data for a representative isomer, 4-Bromo-2-chloro-6-iodoaniline.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄BrClIN | [1] |
| Molecular Weight | 332.36 g/mol | [1] |
| Appearance | Solid powder | [3] |
| Melting Point | 69-72 °C | |
| GHS Pictograms | ☠️, corrosive, ☣️ | |
| Storage Class | 6.1C (Combustible, acute toxic Cat. 3) |
Section 2: The Core Disposal Directive: A Step-by-Step Protocol
Under no circumstances should this chemical or its residues be disposed of down the drain or in regular solid waste bins.[3][6][7] Doing so poses a significant threat to aquatic ecosystems and violates federal and local environmental regulations.
Step 1: Waste Categorization and Classification
The foundational step is to correctly classify the waste. Due to its chemical structure, this compound falls into a specific regulatory category.
-
Action: Classify all waste containing this compound as Halogenated Organic Waste .
-
Causality: The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has specific regulations for halogenated organic compounds because they are often persistent, toxic, and require specialized treatment methods for destruction.[8][9] This classification dictates the entire disposal pathway.
Step 2: Segregation at the Point of Generation
Proper segregation is crucial for both safety and cost-effectiveness.
-
Action: At your workstation, maintain separate, clearly marked waste containers for halogenated and non-halogenated organic waste.
-
Causality: Mixing halogenated waste with non-halogenated solvents contaminates the entire volume, forcing the entire mixture to be treated as halogenated waste.[7] This needlessly increases the cost and complexity of disposal, as the required high-temperature incineration for halogenated compounds is more expensive.[7][8]
Step 3: Container Selection and Labeling
The integrity of the disposal process relies on proper containment and communication of hazards.
-
Action:
-
Select a UN-certified, chemically resistant container (e.g., HDPE or glass) with a secure, leak-proof cap.
-
Ensure the container is clean, dry, and appropriate for solid waste.
-
Affix a fully completed Hazardous Waste label to the container before adding any waste.
-
The label must include:
-
The full chemical name: "this compound" and any other constituents.
-
The words "Hazardous Waste".
-
Clear indication of the hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").
-
The accumulation start date.
-
-
-
Causality: Federal and institutional regulations mandate detailed characterization and labeling of hazardous waste to ensure it can be safely handled, transported, and ultimately disposed of by a licensed treatment facility.[10]
Step 4: On-Site Storage and Accumulation
Store the waste safely pending removal by environmental health and safety (EHS) personnel or a licensed contractor.
-
Action: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) or Main Accumulation Area (MAA), which should be a cool, dry, well-ventilated space away from incompatible materials like strong oxidizing agents and acids.[3][4]
-
Causality: Proper storage minimizes the risk of accidental spills, reactions, and exposure to lab personnel. Storing incompatible materials separately prevents the generation of heat, toxic gases, or fire.[3]
Step 5: Final Disposal Arrangement
This is a regulated process that must be handled by certified professionals.
-
Action: Arrange for waste pickup through your institution's EHS department or a contracted licensed hazardous waste disposal company.
-
Causality: The required and accepted disposal method for halogenated organic compounds is high-temperature incineration .[6][8] This process ensures the complete destruction of the molecule, preventing its release into the environment. Only permitted facilities are equipped to perform this and handle the resulting acid gases (HBr, HCl, HI) with scrubbers.
Step 6: Decontamination of Empty Containers and Glassware
Any container or piece of equipment that has come into contact with this compound is considered contaminated.
-
Action:
-
Rinse the "empty" container or glassware with a suitable solvent (e.g., acetone or ethanol).
-
Collect this solvent rinsate in your Halogenated Organic Waste container.
-
Repeat the rinse process two more times (triple-rinse).
-
-
Causality: The rinsate contains dissolved compound and must be treated as hazardous waste. A triple-rinse procedure is the industry and regulatory standard for ensuring that a container is sufficiently decontaminated before being repurposed or disposed of as non-hazardous waste.
Section 3: Emergency Procedures for Spills
In the event of a spill, a prepared and immediate response is critical to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the situation allows, turn off any nearby ignition sources.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and nitrile gloves. For larger spills, a respirator may be necessary.
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical spill pillow.[11]
-
Collect Waste: Carefully sweep or scoop the absorbed material and contaminated debris into a designated, sealable container.
-
Label and Dispose: Label the container as "Hazardous Waste: this compound Spill Debris" and manage it according to the protocol in Section 2.[6]
-
Decontaminate: Clean the spill area with a cloth or sponge and a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.
-
Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.
Section 4: Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: A workflow for the proper disposal of this compound waste.
References
- 1. 4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-3-iodoaniline | C6H5BrIN | CID 14548337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. nipissingu.ca [nipissingu.ca]
- 11. 4-Chloro-2-Iodoaniline, 4-Chloro 2 Iodo Aniline Manufacturers, SDS [mubychem.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Bromo-3-chloro-2-iodoaniline
Hazard Assessment: A Synthesis of Analogous Compound Data
Due to the absence of a dedicated SDS for 4-Bromo-3-chloro-2-iodoaniline, a conservative hazard assessment has been conducted by extrapolating data from closely related and structurally similar chemicals, including 4-Bromo-2-chloro-6-iodoaniline, 4-Bromo-3-chloroaniline, 4-Bromo-2-iodoaniline, and other halogenated anilines. The Globally Harmonized System (GHS) classifications for these analogs strongly suggest that this compound should be handled as a substance with significant potential hazards.
The anticipated primary hazards include:
-
Acute Toxicity (Oral): Likely to be toxic or harmful if swallowed.[1][2][3]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[1]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
It is imperative to treat this compound with the utmost caution, assuming it possesses a hazard profile reflective of these classifications.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the causality behind each recommendation explained to foster a deeper understanding of the protective measures.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene gloves are recommended for their resistance to a broad range of chemicals, including halogenated organic compounds.[4][5] Given the likelihood of skin irritation and potential for dermal absorption, double gloving is a prudent measure for extended handling periods. Always inspect gloves for any signs of degradation before and during use. |
| Eye & Face Protection | Safety goggles and face shield | Chemical splash goggles that form a complete seal around the eyes are mandatory to protect against splashes and fine dust particles.[4][6] A full-face shield must be worn in conjunction with goggles, especially during procedures with a heightened risk of splashing or aerosol generation.[7] |
| Body Protection | Laboratory coat and chemical-resistant apron | A flame-retardant lab coat , fully buttoned, is the minimum requirement. For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat to provide an additional barrier.[7] |
| Respiratory Protection | Respirator | All manipulations of this compound solid or solutions should be conducted within a certified chemical fume hood .[4][8] If a fume hood is unavailable or in the event of a spill, a NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter is necessary.[6] |
| Foot Protection | Closed-toe shoes | Chemical-resistant, closed-toe shoes must be worn at all times within the laboratory to protect against spills and falling objects.[7] |
PPE Selection and Donning/Doffing Workflow
The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.
Caption: A workflow for PPE selection, donning, and doffing.
Operational Plan: Step-by-Step Handling Procedures
A methodical approach to handling this compound is critical for maintaining a safe laboratory environment.
-
Preparation:
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment.
-
Fume Hood: Ensure the chemical fume hood is operational and has a current certification. The sash should be kept at the lowest possible height during manipulations.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: A spill kit containing an inert absorbent material (e.g., vermiculite or sand), a sealed waste container, and appropriate PPE should be readily accessible.[4]
-
-
Handling:
-
Personal Protective Equipment: Don all required PPE before handling the chemical.
-
Dispensing: All weighing and dispensing of the solid compound must occur within a chemical fume hood to prevent inhalation of dust particles.[6] Use tools like spatulas and weighing paper with care to minimize dust generation. For solutions, use a syringe or pipette for transfers.
-
Storage: Store this compound in a tightly sealed, clearly labeled container. The storage area should be cool, dry, well-ventilated, and separate from incompatible materials such as strong oxidizing agents and acids.[9][10] Protect from light and air to prevent degradation.[11]
-
-
Spill Response:
-
Evacuate: In the event of a significant spill, evacuate the immediate area and alert colleagues.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: If trained and safe to do so, contain the spill using an inert absorbent material.[4]
-
Collect: Carefully collect the absorbed material and any contaminated items into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Disposal Plan: Ensuring a Safe Final Step
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Waste Collection: Use a dedicated, sealed, and clearly labeled container for all solid and liquid waste.
-
Segregation: Do not mix waste containing this compound with other waste streams unless compatibility has been confirmed.
-
Disposal Route: All waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste management company.[10] High-temperature incineration is the typical disposal method for such compounds.[10]
-
Prohibition: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[10]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, fostering a laboratory environment where scientific advancement and personal safety are paramount.
References
- 1. 4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-3-chloroaniline | C6H5BrClN | CID 88888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-3-iodoaniline | C6H5BrIN | CID 14548337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. hsa.ie [hsa.ie]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. bloomtechz.com [bloomtechz.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
